Monolinolein
Description
Structure
2D Structure
Properties
IUPAC Name |
[(2S)-2,3-dihydroxypropyl] (9Z,12Z)-octadeca-9,12-dienoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h6-7,9-10,20,22-23H,2-5,8,11-19H2,1H3/b7-6-,10-9-/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WECGLUPZRHILCT-GSNKCQISSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)OC[C@H](CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H38O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | MG(18:2(9Z,12Z)/0:0/0:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011568 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2277-28-3, 67968-46-1 | |
| Record name | 2,3-Dihydroxypropyl 9,12-octadecadienoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002277283 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-dihydroxypropyl (9Z,12Z)-octadeca-9,12-dienoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.184 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MG(18:2(9Z,12Z)/0:0/0:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011568 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Self-Assembly of Monolinolein in Aqueous Solutions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the self-assembly of monolinolein (MLO) in aqueous solutions, a phenomenon of significant interest for advanced drug delivery systems. This compound, a monoglyceride, spontaneously forms a variety of lyotropic liquid crystalline phases in the presence of water, offering unique nanostructures for the encapsulation and controlled release of therapeutic agents. This document details the phase behavior of MLO, experimental protocols for the preparation and characterization of its self-assembled structures, and quantitative data to guide formulation development.
Introduction to this compound Self-Assembly
This compound (1-linoleoyl-rac-glycerol) is an amphiphilic lipid composed of a hydrophilic glycerol headgroup and a hydrophobic linoleoyl tail. This molecular structure drives its self-assembly in aqueous environments into various ordered, thermodynamically stable structures known as lyotropic liquid crystalline phases.[1] The specific phase formed is primarily dependent on the MLO concentration in water and the temperature.[2] These self-assembled structures, particularly the bicontinuous cubic and inverted hexagonal phases, provide distinct microenvironments capable of hosting hydrophilic, hydrophobic, and amphiphilic drug molecules, making them highly attractive for drug delivery applications.[3][4]
The primary liquid crystalline phases formed by the this compound-water system include:
-
Lamellar Phase (Lα): A layered structure of lipid bilayers separated by water layers.
-
Inverted Hexagonal Phase (HII): Composed of hexagonally packed, water-filled cylinders lined by the lipid monolayers.[2]
-
Bicontinuous Cubic Phases (V2): Highly ordered, viscous phases with a continuous lipid bilayer separating two intertwined, continuous aqueous channel networks. The two most common bicontinuous cubic phases are the Gyroid (Ia3d space group) and the Diamond (Pn3m space group).[2]
Dispersions of these liquid crystalline phases in excess water, stabilized by surfactants or polymers, lead to the formation of nanoparticles known as cubosomes (from cubic phases) and hexosomes (from hexagonal phases).[4] These nanoparticles retain the internal structure of the parent liquid crystalline phase and are of great interest for intravenous drug delivery.
Quantitative Data on this compound Self-Assembly
The phase behavior and structural parameters of this compound self-assembled structures are critical for their application in drug delivery. The following tables summarize key quantitative data from the literature. Note that data for the closely related and more extensively studied monoolein (MO) is often used as a reference point due to the analogous behavior of these monoglycerides.
| Phase | MLO Concentration (wt%) | Temperature (°C) | Space Group | Reference |
| Lamellar (Lα) | ~80-95 | ~10 - 40 | - | [2] |
| Cubic (Ia3d) | ~60-80 | ~10 - 45 | Ia3d | [2] |
| Cubic (Pn3m) | ~40-60 | ~10 - 45 | Pn3m | [2] |
| Hexagonal (HII) | ~25-40 | > 45 | P6m | [2] |
| Micellar (L2) | < 20 | > 15 | - | [2] |
Table 1: Phase Boundaries of the this compound-Water System. This table outlines the approximate concentration and temperature ranges for the formation of different liquid crystalline phases.
| Phase | Additive (mol%) | Lattice Parameter (a) (nm) | Temperature (°C) | Reference |
| Cubic (Pn3m) - MO | 0 | 9.84 | 25 | [5][6] |
| Cubic (Pn3m) - MO | 0 | 7.59 | 70 | [6] |
| Hexagonal (HII) - MO | 10% Oleic Acid | 5.81 | 25 | [5][6] |
| Hexagonal (HII) - MO | 10% Oleic Acid | 5.1 | 70 | [6] |
| Hexagonal (HII) - MO | 25% Oleic Acid | 4.91 | 25 | [5][6] |
| Hexagonal (HII) - MO | 25% Oleic Acid | 4.5 | 68 | [6] |
Table 2: Lattice Parameters of Monoolein-Based Liquid Crystalline Phases. This table provides representative lattice parameters for different phases, primarily from studies on monoolein (MO), which serves as a close structural analogue to this compound. The lattice parameter is a measure of the size of the unit cell of the crystal structure.
| Formulation | Drug | Release Characteristics | Reference |
| This compound/Linoleic Acid (97/3 w/w) | Model Drug | 4-fold faster release from cubic phase (pH 7) vs. hexagonal phase (pH 2). | [3] |
| Monoolein Cubic Particles | Porphyrin | Slower drug transfer compared to trimyristin solid lipid nanoparticles. | [7][8] |
| Monoolein-based Cubosomes | Doxorubicin | Increased rate of release at lower pH. | [9] |
| Monoolein-based Cubosomes | Etodolac | Controlled release compared to orally administered tablets. | [9] |
Table 3: Drug Release from Monoglyceride-Based Liquid Crystalline Formulations. This table highlights the controlled release properties of this compound and monoolein-based drug delivery systems.
Experimental Protocols
Detailed methodologies are essential for the successful preparation and characterization of this compound-based self-assembled structures.
Preparation of this compound Dispersions (Cubosomes/Hexosomes)
This method involves the fragmentation of a bulk liquid crystalline phase into nanoparticles.
-
Preparation of the Bulk Phase:
-
Melt the this compound at a temperature above its melting point (approximately 10-15 °C).
-
Add the aqueous phase (e.g., purified water or buffer) to the molten lipid to achieve the desired concentration for the target liquid crystalline phase (refer to Table 1).
-
Add a stabilizer (e.g., Poloxamer 407) to the mixture, typically at a concentration of 5-10% w/w of the total formulation.
-
Allow the mixture to equilibrate at a controlled temperature (e.g., 25 °C) for at least 24 hours to ensure the formation of a homogeneous, viscous bulk liquid crystalline gel.
-
-
Dispersion:
-
Add the bulk gel to an excess of the aqueous phase.
-
Disperse the gel using high-energy methods such as high-pressure homogenization or ultrasonication (probe sonication is often used).[12]
-
The energy input and duration of the dispersion process will influence the final particle size and distribution.
-
This method involves the formation of nanoparticles from a precursor solution.
-
Preparation of the Precursor Solution:
-
Dissolve this compound and a stabilizer in a hydrotrope, which is a substance that enhances the solubility of hydrophobic compounds in water (e.g., ethanol).
-
-
Nanoparticle Formation:
-
Inject the precursor solution into an excess of the aqueous phase under controlled stirring.
-
The rapid dilution of the hydrotrope triggers the self-assembly of this compound into nanoparticles (cubosomes or hexosomes).
-
The hydrotrope is typically removed by a subsequent process like dialysis or evaporation.
-
Characterization Techniques
Polarized Light Microscopy (PLM) [13][14][15]
PLM is used to identify the type of liquid crystalline phase based on its optical properties.
-
Sample Preparation: Place a small amount of the bulk this compound-water mixture between a microscope slide and a coverslip.
-
Observation:
-
Observe the sample under a polarizing microscope with crossed polarizers.
-
Isotropic phases (e.g., cubic phases, micellar solutions) will appear dark as they do not rotate the plane of polarized light.
-
Anisotropic phases (e.g., lamellar and hexagonal phases) are birefringent and will appear bright with characteristic textures. For example, the lamellar phase often exhibits "Maltese cross" patterns.
-
Small-Angle X-ray Scattering (SAXS) [5][6][16]
SAXS is a powerful technique for determining the precise structure and lattice parameters of the liquid crystalline phases.
-
Sample Preparation: The this compound sample (either bulk gel or dispersion) is loaded into a thin-walled glass capillary or a sample holder with mica windows.
-
Data Acquisition: The sample is exposed to a collimated X-ray beam, and the scattered X-rays are detected at small angles.
-
Data Analysis:
-
The positions of the diffraction peaks in the scattering pattern are used to determine the space group of the liquid crystalline phase.
-
The characteristic ratios of the peak positions allow for the identification of the phase (e.g., for a Pn3m cubic phase, the ratio of the scattering vectors of the first few peaks is √2:√3:√4:√6...).
-
The lattice parameter (a) can be calculated from the position of the diffraction peaks using Bragg's law.
-
Cryo-Transmission Electron Microscopy (Cryo-TEM) [17]
Cryo-TEM provides direct visualization of the nanostructure of dispersed particles like cubosomes and hexosomes.
-
Sample Preparation (Vitrification):
-
Imaging: The vitrified sample is then imaged under a transmission electron microscope at cryogenic temperatures.
-
Analysis: The resulting images reveal the internal structure of the nanoparticles, confirming the presence of cubic or hexagonal lattices. Fast Fourier Transform (FFT) of the images can be used to analyze the crystal lattice.
Visualizations
The following diagrams illustrate key concepts and workflows related to the self-assembly of this compound.
Caption: Logical relationship of this compound self-assembly in water.
Caption: Experimental workflow for cubosome preparation.
Caption: General experimental workflow for MLO phase characterization.
Conclusion
The self-assembly of this compound in aqueous solutions provides a versatile and powerful platform for the development of advanced drug delivery systems. The formation of various liquid crystalline phases, particularly the bicontinuous cubic and hexagonal phases, offers unique advantages for encapsulating and controlling the release of a wide range of therapeutic agents. A thorough understanding of the phase behavior, structural characteristics, and appropriate experimental methodologies is crucial for harnessing the full potential of these fascinating materials in pharmaceutical science. This guide provides a foundational overview to aid researchers and drug development professionals in this endeavor.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ijpsonline.com [ijpsonline.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cubic and Hexagonal Mesophases for Protein Encapsulation: Structural Effects of Insulin Confinement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of drug release from liquid crystalline monoolein dispersions and solid lipid nanoparticles using a flow cytometric technique - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of drug release from liquid crystalline monoolein dispersions and solid lipid nanoparticles using a flow cytometric technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. FORMULATION FORUM - CUBOSOMES – The Next Generation of Lipid Nanoparticles for Drug Delivery [drug-dev.com]
- 10. nmj.mums.ac.ir [nmj.mums.ac.ir]
- 11. Cubosomes: Design, Development, and Tumor-Targeted Drug Delivery Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijpsr.com [ijpsr.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. researchgate.net [researchgate.net]
- 17. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 18. Preparation of Sample Support Films in Transmission Electron Microscopy using a Support Floatation Block - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Recent Technical Advances in Sample Preparation for Single-Particle Cryo-EM [frontiersin.org]
physical properties of monolinolein
An In-depth Technical Guide on the Core Physical Properties of Monolinolein
Introduction
This compound, a monoacylglycerol consisting of a glycerol backbone esterified with one molecule of the polyunsaturated fatty acid, linoleic acid, is a compound of significant interest in pharmaceutical sciences, materials science, and food technology. Its amphiphilic nature drives the formation of complex, self-assembled structures in aqueous environments, making it a key component in the development of advanced drug delivery systems, such as pH-responsive lyotropic liquid crystals.[1][2] This technical guide provides a comprehensive overview of the core , intended for researchers, scientists, and drug development professionals. It consolidates quantitative data, details common experimental protocols for characterization, and visualizes key relationships and workflows.
General and Physicochemical Properties
This compound is typically a colorless to pale yellow, oily liquid at room temperature.[1][2][3][4] Its identity and fundamental properties are summarized below.
Table 1: General Properties of this compound
| Property | Value | Source(s) |
| CAS Registry Number | 26545-74-4[5] (for mixture); 2277-28-3 (for 1-Monolinolein)[1] | [1][5] |
| Molecular Formula | C₂₁H₃₈O₄ | [3][5][6][7] |
| Molecular Weight | 354.52 g/mol | [1][2][6][7][8] |
| Synonyms | Glyceryl monolinoleate, 1-Linoleoyl-rac-glycerol | [1][5][8] |
Table 2: Key Physical Constants of this compound
| Property | Value | Notes | Source(s) |
| Melting Point | 14-15 °C | [1][4][5] | |
| Boiling Point | 485.0 ± 40.0 °C | Predicted | [1][4] |
| Density | 1.05 g/cm³ | Experimental | [5] |
| 0.981 ± 0.06 g/cm³ | Predicted | [1][4] |
Solubility Profile
The solubility of a lipid is a critical determinant of its behavior in various systems. As an amphiphile, this compound exhibits dual solubility characteristics. It is fundamentally hydrophobic and thus insoluble in water.[9][10] However, it is readily soluble in non-polar organic solvents.[9][10]
Table 3: Solubility of this compound
| Solvent | Solubility | Source(s) |
| Water | Practically Insoluble | [9][10] |
| Chloroform | Slightly Soluble | [1][4] |
| Ethyl Acetate | Slightly Soluble | [1][4] |
| Methanol | Slightly Soluble | [1][4] |
| Ether, Benzene, Acetone | Soluble | [9][10] |
Phase Behavior in Aqueous Systems
One of the most important is its lyotropic liquid crystalline phase behavior, i.e., its ability to form various ordered structures upon hydration. Similar to the well-studied monoolein, this compound in water self-assembles into distinct mesophases depending on the temperature and water content. These phases include the lamellar liquid crystalline phase (Lα) and inverse bicontinuous cubic phases like the double gyroid (Ia3d) and double diamond (Pn3m).[11][12][13] This behavior is crucial for its application in creating stable, structured matrices for drug encapsulation.[14]
Caption: Phase transitions of this compound with increasing hydration.
Spectroscopic Properties
Spectroscopic analysis is essential for structural elucidation and purity assessment.
Table 4: Summary of Spectroscopic Data for this compound
| Technique | Description | Source(s) |
| Mass Spectrometry (MS) | Provides molecular weight (354.5 g/mol ) and fragmentation patterns for structural confirmation. Data is available for GC-MS and LC-MS analyses. | [8] |
| Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C NMR spectra confirm the presence of characteristic functional groups: glycerol backbone, ester linkage, and the cis-double bonds of the linoleoyl chain. | [8][15] |
| Infrared (IR) Spectroscopy | IR spectra would show characteristic absorption bands for O-H (hydroxyl), C=O (ester), and C=C (alkene) functional groups. | [16] |
Experimental Protocols
The determination of the involves a series of well-established analytical techniques.
Caption: Workflow for the physical characterization of this compound.
Solubility Determination
-
Objective: To assess the solubility of this compound in polar and non-polar solvents.
-
Protocol:
-
Prepare two sets of test tubes.
-
To the first set, add a small amount of this compound (e.g., 50 µL) to 1 mL of a polar solvent (e.g., deionized water).
-
To the second set, add the same amount of this compound to 1 mL of various non-polar organic solvents (e.g., chloroform, ethanol, ether).[17][18]
-
Vortex each tube vigorously for 30 seconds.
-
Allow the tubes to stand for 5 minutes and observe.
-
Record whether the this compound dissolves to form a clear solution (soluble), remains as a separate phase (insoluble), or partially dissolves (slightly soluble).[17]
-
Thermal Analysis (Differential Scanning Calorimetry - DSC)
-
Objective: To determine the melting point and characterize thermal transitions.
-
Protocol:
-
Accurately weigh a small amount of this compound (1-5 mg) into an aluminum DSC pan.
-
Seal the pan hermetically. An empty sealed pan is used as a reference.
-
Place both pans into the DSC instrument.
-
The sample is subjected to a controlled temperature program, for example, cooling to -20°C and then heating at a constant rate (e.g., 5 °C/min) to 50°C.
-
The heat flow to or from the sample relative to the reference is measured.
-
The melting point is identified as the peak temperature of the endothermic transition on the heating curve. Other phase transitions may also be observed.
-
Phase Behavior Characterization (SAXS and PLM)
-
Objective: To identify the liquid crystalline phases formed by this compound at different hydration levels and temperatures.
-
Protocol:
-
Sample Preparation: Prepare a series of samples with varying weight ratios of this compound to water (e.g., from 95:5 to 40:60). Samples are typically prepared in sealed containers and homogenized by centrifugation cycles.
-
Polarized Light Microscopy (PLM): A small amount of each hydrated sample is placed on a microscope slide. The sample is observed between crossed polarizers. Anisotropic phases (e.g., lamellar) will be birefringent (show textures), while isotropic phases (e.g., cubic, micellar) will appear dark.[12]
-
Small-Angle X-ray Scattering (SAXS): Samples are loaded into thin-walled glass capillaries and placed in a temperature-controlled sample holder in the SAXS beamline. X-ray diffraction patterns are collected. The positions of the diffraction peaks are used to identify the phase symmetry and calculate the lattice parameters of the structure (e.g., lamellar, Pn3m cubic, Ia3d cubic).[12][14]
-
Conclusion
The , particularly its melting point, solubility, and complex phase behavior in water, are foundational to its utility in advanced applications. The ability to form well-defined, stable lyotropic liquid crystalline phases makes it an invaluable excipient for the controlled delivery of therapeutic agents. The experimental protocols outlined in this guide provide a robust framework for the comprehensive characterization of this compound and related lipid-based materials, ensuring reproducible and reliable data for research and development.
References
- 1. 1-MONOLINOLEIN CAS#: 2277-28-3 [m.chemicalbook.com]
- 2. 1-MONOLINOLEIN | 2277-28-3 [chemicalbook.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. 2277-28-3 CAS MSDS (1-MONOLINOLEIN) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. larodan.com [larodan.com]
- 7. larodan.com [larodan.com]
- 8. 1-Monolinolein | C21H38O4 | CID 5283469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Physical and Chemical Properties of Lipids • BNS Institute [bns.institute]
- 10. foodsafety.institute [foodsafety.institute]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
- 15. magritek.com [magritek.com]
- 16. 2-Linoleoylglycerol | C21H38O4 | CID 5365676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. aneshaa99.home.blog [aneshaa99.home.blog]
- 18. scribd.com [scribd.com]
Monolinolein: A Technical Guide for Researchers
An In-depth Examination of the Physicochemical Properties, Synthesis, and Biological Activities of a Promising Bioactive Lipid
This technical guide provides a comprehensive overview of monolinolein, a monoglyceride with significant potential in drug development and various research applications. This document, tailored for researchers, scientists, and professionals in the pharmaceutical industry, delves into the core characteristics of this compound, including its CAS numbers and molecular weight, and offers detailed insights into its synthesis, and its antiviral and antibacterial properties.
Core Physicochemical Data
This compound is a monoacylglycerol consisting of a glycerol backbone esterified with one molecule of linoleic acid. Depending on the position of the linoleoyl group, it can exist as 1-monolinolein or 2-monolinolein. The compound is also sometimes referred to more generally, leading to some ambiguity in CAS number assignment. For clarity, the distinct identifiers are presented below.
| Property | 1-Monolinolein | This compound (general monoester) |
| CAS Number | 2277-28-3[1] | 26545-74-4[2] |
| Molecular Formula | C₂₁H₃₈O₄ | C₂₁H₃₈O₄ |
| Molecular Weight | 354.52 g/mol [3][4][5][6] | 354.52 g/mol [2] |
| Synonyms | 1-Glyceryl linoleate, 1-Linoleoyl-rac-glycerol[3] | Glyceryl monolinoleate, Linoleic acid monoglyceride[2] |
Synthesis of this compound
Experimental Protocol: Synthesis of 1-Monoolein (Adaptable for 1-Monolinolein)
This protocol is based on the synthesis of 1-monoolein and can be adapted for 1-monolinolein by substituting ethyl oleate with ethyl linoleate.
Step 1: Transesterification
-
Combine ethyl oleate (or ethyl linoleate) and 1,2-acetonide glycerol in a 1:6 molar ratio in a reaction vessel.
-
Add sodium carbonate (Na₂CO₃) as a catalyst.
-
Heat the mixture at 120°C for 18 hours with continuous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture and remove the catalyst by filtration.
-
The resulting product is 1,2-acetonide-3-oleoyl glycerol (or 1,2-acetonide-3-linoleoyl glycerol), which can be purified by column chromatography.
Step 2: Deprotection
-
Dissolve the intermediate product from Step 1 in ethanol.
-
Add Amberlyst-15 resin as an acidic catalyst.
-
Stir the mixture at room temperature for 18 hours.
-
Monitor the deprotection by TLC.
-
Once the reaction is complete, filter off the Amberlyst-15 resin.
-
The filtrate contains 1-monoolein (or 1-monolinolein), which can be further purified by recrystallization.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) • Microbe Online [microbeonline.com]
- 6. qlaboratories.com [qlaboratories.com]
Monolinolein: A Technical Deep Dive into its Discovery and Scientific History
For Immediate Release
This technical guide provides a comprehensive overview of the discovery, synthesis, and historical scientific understanding of monolinolein, a monoglyceride of significant interest to researchers, scientists, and drug development professionals. This document details the early synthesis and characterization of this compound, outlines historical and modern experimental protocols, and presents available quantitative data.
Discovery and Early History
The history of monoglycerides dates back to the 19th century with the foundational work on the chemistry of fats and oils. However, the specific synthesis and characterization of individual monoglycerides, such as this compound, occurred later. An early key publication by Howard C. Black in 1939 in the Journal of the American Chemical Society provided a melting point for this compound, indicating its synthesis and isolation by that time.
Early research into monoglycerides was largely driven by their emulsifying properties, leading to their widespread use in the food and pharmaceutical industries. This compound, being an unsaturated monoglyceride, was of particular interest due to the physical properties conferred by the linoleic acid moiety.
Physicochemical Properties
This compound is a monoacylglycerol consisting of a glycerol backbone with a single esterified linoleic acid chain.
| Property | Value | Source |
| CAS Registry Number | 2277-28-3 | [1][2] |
| Molecular Formula | C₂₁H₃₈O₄ | [2] |
| Molecular Weight | 354.52 g/mol | [2] |
| Melting Point | 14-15 °C | [3] |
Synthesis of this compound
The synthesis of this compound, like other monoglycerides, has historically been achieved through two primary chemical methods: glycerolysis of oils and direct esterification of fatty acids.
Chemical Synthesis
a) Glycerolysis: This method involves the transesterification of triglycerides (found in oils rich in linoleic acid, such as safflower or sunflower oil) with glycerol at high temperatures (220–250 °C) in the presence of an alkaline catalyst.[4][5] This process results in a mixture of monoglycerides, diglycerides, and triglycerides, from which this compound must be separated and purified, often through molecular distillation.[5]
b) Direct Esterification: This route involves the direct reaction of linoleic acid with an excess of glycerol, typically at elevated temperatures and in the presence of an acid or base catalyst.[5] Similar to glycerolysis, this method produces a mixture of glycerides requiring further purification.
Enzymatic Synthesis
More recently, enzymatic methods using lipases have been developed for the synthesis of monoglycerides. These methods offer milder reaction conditions and higher specificity, leading to a purer product with fewer byproducts.[5][6][7][8] The enzymatic synthesis can be performed through the esterification of glycerol with linoleic acid or the glycerolysis of oils rich in linoleic acid.[6][8]
Experimental Protocols
Historical Methods of Characterization (circa 1930s-1940s)
Early characterization of lipids like this compound relied on fundamental analytical techniques:
-
Melting Point Determination: The melting point was a crucial physical constant for identifying and assessing the purity of compounds. The capillary tube method was a common technique.[9][10] A small, packed sample in a capillary tube would be heated in a liquid bath, and the temperature range over which the sample melted would be recorded.[10]
-
Titration: Titrimetric methods were employed to determine properties like the saponification value and iodine value.[11][12]
-
Saponification Value: This would involve saponifying the this compound with a known excess of alcoholic potassium hydroxide and then back-titrating the excess KOH with a standard acid. This would give an indication of the average molecular weight of the fatty acid.
-
Iodine Value: This would be used to determine the degree of unsaturation. The this compound would be reacted with a halogen (e.g., iodine monochloride), and the unreacted halogen would be titrated. The amount of halogen consumed is proportional to the number of double bonds in the molecule.
-
Modern Analytical Techniques
Modern analysis of this compound utilizes a range of sophisticated chromatographic and spectroscopic techniques:
-
Thin-Layer Chromatography (TLC): TLC is used for the qualitative analysis and separation of lipids. A silica gel plate is used as the stationary phase, and a solvent system is used to separate the components based on their polarity.
-
Gas Chromatography (GC): For quantitative analysis, this compound is often derivatized to a more volatile form and then analyzed by GC.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the separation and quantification of monoglycerides without the need for derivatization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information about the molecule, confirming the position of the fatty acid on the glycerol backbone and the structure of the fatty acid itself.
Biological Role and Significance
Historically, the primary interest in monoglycerides like this compound was their emulsifying properties in food and pharmaceuticals.[4][13] They are generally recognized as safe (GRAS) for consumption.[2]
Early toxicological and nutritional studies on monoglycerides as a class indicated their general safety. Long-term animal studies on glycerides did not show significant adverse effects, and it was understood that monoglycerides are intermediates in the natural digestion of dietary fats.[3][14]
While specific signaling pathways directly involving this compound are not well-documented in early literature, it is understood that as a monoglyceride, it is an intermediate in lipid metabolism. The biological effects of its constituent fatty acid, linoleic acid, an essential omega-6 fatty acid, are well-established.
Experimental Workflows and Signaling Pathways
The synthesis and purification of this compound can be represented by the following generalized workflow:
Caption: Generalized workflow for the synthesis and purification of this compound.
As specific historical data on signaling pathways for this compound is limited, a diagram illustrating the general metabolic fate of monoglycerides is provided:
Caption: Simplified pathway of dietary monoglyceride absorption and metabolism.
References
- 1. researchgate.net [researchgate.net]
- 2. cymitquimica.com [cymitquimica.com]
- 3. 301. Mono- and diglycerides (WHO Food Additives Series 5) [inchem.org]
- 4. Monoglyceride - Wikipedia [en.wikipedia.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. journals.usamvcluj.ro [journals.usamvcluj.ro]
- 7. Enzymatic synthesis of medium chain monoglycerides in a solvent-free system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Melting-point determination of fat products | Semantic Scholar [semanticscholar.org]
- 10. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 11. youtube.com [youtube.com]
- 12. reagent.co.uk [reagent.co.uk]
- 13. foodingredientfacts.org [foodingredientfacts.org]
- 14. How Safe Are Monoglycerides? - Klarity Health Library [my.klarity.health]
Monolinolein: A Technical Guide to Natural Sources, Occurrence, and Analysis
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Monolinolein, a monoacylglycerol derived from the essential fatty acid linoleic acid, is a molecule of growing interest in the fields of pharmacology and biochemistry. Its presence in various natural sources and its potential biological activities, including antimicrobial and cell signaling modulation, underscore the need for a comprehensive understanding of its occurrence and analysis. This technical guide provides an in-depth overview of the natural sources of this compound, summarizes its reported occurrences, details the experimental methodologies for its extraction and quantification, and explores its known biological interactions.
Natural Sources and Occurrence
This compound is a plant metabolite that has been identified in a variety of natural sources, ranging from medicinal plants to fermented foods.[1] Its presence is often associated with the lipid fractions of these organisms.
Plant-Based Sources
This compound has been reported in several plant species, often within specific tissues such as roots or seeds. Notable plant sources include:
-
Hyoscyamus niger (Black Henbane): This medicinal plant is a known source of various bioactive compounds, including this compound.[1]
-
Nelumbo nucifera (Lotus): The sacred lotus plant has been identified as containing glyceryl monolinoleate.[1]
-
Saururus chinensis (Chinese Lizard's Tail): The roots of this plant have been shown to contain 1-Linoleoyl Glycerol (this compound).[2]
-
Plant Oilseeds: this compound is a component of lipids found in the seeds of various plants.[3]
Microbial and Fermentation Sources
Fermentation processes can lead to the production of this compound through the enzymatic activity of microorganisms on lipid substrates.
-
Tempeh: This traditional Indonesian food, made from fermented soybeans using the fungus Rhizopus oligosporus, contains this compound as a result of the fermentation process.[4][5]
Animal-Based Sources
This compound has also been identified in animal tissues.
-
Murine Intestine: Studies have isolated and identified this compound from the intestines of mice, where it may play a role in biological signaling.[6]
Quantitative Data on Occurrence
The concentration of this compound in natural sources can be highly variable, depending on the species, growing conditions, specific tissue, and the extraction and analytical methods employed. While the presence of this compound is qualitatively established in several sources, comprehensive quantitative data is not consistently reported across the literature. The following table summarizes the known sources.
| Source Category | Specific Source | Reported Occurrence | Reference |
| Plants | Hyoscyamus niger (Black Henbane) | Identified as a plant metabolite. | [1] |
| Nelumbo nucifera (Lotus) | Reported as a constituent. | [1] | |
| Saururus chinensis (Roots) | Isolated from root extracts. | [2] | |
| Plant Oilseeds | Component of seed lipids. | [3] | |
| Fermented Foods | Tempeh (Rhizopus oligosporus) | Found in ethanol fractions of tempeh. | [4][5] |
| Animal Tissues | Murine Intestine | Isolated from intestinal tissue. | [6] |
Experimental Methodologies
The accurate extraction, isolation, and quantification of this compound from complex biological matrices are critical for research and development. A generalized workflow involves sample preparation, lipid extraction, purification, and subsequent analysis.
General Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of this compound from a biological sample.
Detailed Experimental Protocols
3.2.1 Lipid Extraction
-
Liquid-Liquid Extraction (LLE): Methods like the Folch or Bligh and Dyer techniques are standard for total lipid extraction.[7] A typical protocol involves homogenizing the sample in a chloroform/methanol solvent mixture, followed by the addition of water or a salt solution to induce phase separation. The lower organic phase, containing the lipids, is then collected. For high-throughput applications, a mixture of dichloromethane, methanol, and triethylammonium chloride followed by an aqueous wash has been shown to be efficient.[8]
-
Solid-Phase Extraction (SPE): SPE is used for sample cleanup and fractionation.[9][10] A homogenized sample is passed through an SPE cartridge (e.g., C18). After washing away polar impurities, the lipid fraction, including this compound, is eluted with an appropriate organic solvent.
3.2.2 Separation and Purification
-
Thin-Layer Chromatography (TLC): TLC is a common method for the initial separation of lipid classes. A developing solution of hexane/ethyl ether/acetic acid (e.g., 60:40:1 v/v/v) can be used to separate monoglycerides from other lipids on a silica plate.[6]
-
High-Performance Liquid Chromatography (HPLC): For further purification and quantification, HPLC is employed. A silica gel column with a gradient elution system, such as a petroleum ether to methanol gradient, has been used to successfully isolate this compound.[6]
3.2.3 Identification and Quantification
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for identifying and quantifying fatty acid derivatives. This compound typically requires derivatization (e.g., silylation) to increase its volatility before injection into the GC system. The mass spectrometer provides a fragmentation pattern that serves as a chemical fingerprint for identification.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS allows for the analysis of this compound without derivatization.[1] The compound is separated by an HPLC system and then ionized (e.g., using electrospray ionization - ESI) before entering the mass spectrometer. This technique provides high sensitivity and specificity for both identification and quantification.
Biological Activity and Signaling Pathways
This compound is not merely a structural lipid; it exhibits biological activity and can modulate specific cellular signaling pathways. Its activities include potential antibacterial effects and interaction with key signaling proteins.[4][6]
Interaction with Phorboid Receptors and Protein Kinase C
Research has shown that this compound can interact with phorboid receptors, the same receptors targeted by phorbol esters.[6] This interaction has significant implications for cell signaling, as it can stimulate the arachidonic acid cascade and protein kinase activity.[6] This suggests a role for this compound in modulating the Protein Kinase C (PKC) signaling pathway, which is a critical regulator of numerous cellular processes, including proliferation, differentiation, and apoptosis.
The diagram below illustrates the proposed mechanism of action for this compound via phorboid receptor interaction.
Antimicrobial Activity
Studies on tempeh have indicated that this compound, along with other fatty acids and monoglycerides, contributes to the food's overall antibacterial properties.[4][5] While it did not exhibit direct bactericidal activity in one study, its presence is associated with fractions that are active against gram-positive bacteria like Bacillus subtilis.[4]
Conclusion
This compound is a naturally occurring monoacylglycerol with a distribution across the plant and animal kingdoms, as well as in fermented products. While its quantification in these sources requires further systematic investigation, established chromatographic and mass spectrometric techniques provide robust methodologies for its analysis. The demonstrated biological activity of this compound, particularly its ability to modulate the Protein Kinase C signaling cascade, presents a compelling case for its further investigation as a potential therapeutic agent or lead compound in drug development. This guide serves as a foundational resource for researchers aiming to explore the natural occurrence and pharmacological potential of this intriguing lipid molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. applications.emro.who.int [applications.emro.who.int]
- 3. Impact of Packaging Variations on the Amino Acid Profile, Proximate Content, and Antinutritional Components of Tempeh from Jack Bean Sprouts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phytochemical Profile and Biological Activity of Nelumbo nucifera - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Manassantin A and B from Saururus chinensis inhibit interleukin-6-induced signal transducer and activator of transcription 3 activation in Hep3B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Soy-Based Tempeh as a Functional Food: Evidence for Human Health and Future Perspective [imrpress.com]
- 8. Quantification of Seventeen Phenolic Acids in Non-Soy Tempeh Alternatives Based on Legumes, Pseudocereals, and Cereals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Hyoscyamus Niger - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Phase Behavior of Monolinolein
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the phase behavior of monolinolein in aqueous systems. This compound, a monoglyceride lipid, exhibits rich lyotropic liquid crystalline behavior, forming various self-assembled structures with increasing water content and temperature. Understanding this behavior is critical for its application in drug delivery systems, food science, and biotechnology. This document details the phase transitions, presents quantitative data derived from phase diagrams, outlines experimental protocols for characterization, and provides visual representations of the phase sequences and experimental workflows.
Introduction to this compound and its Self-Assembly
This compound (1-linoleoyl-rac-glycerol) is an amphiphilic lipid composed of a hydrophilic glycerol headgroup and a hydrophobic linoleoyl tail. This molecular structure drives its self-assembly in the presence of water into various ordered liquid crystalline phases. These phases are of significant interest for the encapsulation and controlled release of therapeutic agents, as they can accommodate both hydrophilic and lipophilic molecules within their distinct microenvironments. The sequence and stability of these phases are primarily dependent on the concentration of this compound and the temperature of the system.
This compound-Water Phase Diagram and Quantitative Data
The phase behavior of the this compound-water system is complex, featuring several distinct lyotropic liquid crystalline phases. The primary phases observed with increasing hydration are the lamellar (Lα), inverse hexagonal (HII), and inverse bicontinuous cubic (QII) phases. The QII phase itself can exist in different space groups, most commonly the gyroid (Ia3d) and diamond (Pn3m) structures.
The following table summarizes the approximate phase boundaries for the this compound-water system based on the established phase diagram.[1] It is important to note that these are approximate values and can be influenced by factors such as purity of the this compound and the presence of additives.
| Temperature (°C) | This compound (wt%) | Water (wt%) | Predominant Phase(s) |
| 20 | 100 - 95 | 0 - 5 | Lα (Lamellar) |
| 20 | 95 - 65 | 5 - 35 | Lα + HII (Coexistence) |
| 20 | 65 - 55 | 35 - 45 | HII (Inverse Hexagonal) |
| 20 | 55 - 40 | 45 - 60 | HII + QII (Pn3m) (Coexistence) |
| 20 | < 40 | > 60 | QII (Pn3m) in excess water |
| 40 | 100 - 90 | 0 - 10 | Lα (Lamellar) |
| 40 | 90 - 60 | 10 - 40 | HII (Inverse Hexagonal) |
| 40 | 60 - 35 | 40 - 65 | QII (Pn3m) |
| 40 | < 35 | > 65 | QII (Pn3m) in excess water |
| 60 | 100 - 85 | 0 - 15 | Lα (Lamellar) |
| 60 | 85 - 50 | 15 - 50 | HII (Inverse Hexagonal) |
| 60 | 50 - 30 | 50 - 70 | QII (Ia3d) |
| 60 | < 30 | > 70 | QII (Ia3d) in excess water |
| 80 | 100 - 80 | 0 - 20 | Lα (Lamellar) |
| 80 | 80 - 40 | 20 - 60 | HII (Inverse Hexagonal) |
| 80 | < 40 | > 60 | Fluid Isotropic (L2) |
Experimental Protocols for Phase Behavior Characterization
The determination of the this compound-water phase diagram and the characterization of its liquid crystalline phases rely on a combination of experimental techniques. The two primary methods are Small-Angle X-ray Scattering (SAXS) and Differential Scanning Calorimetry (DSC).
Sample Preparation
Accurate and reproducible sample preparation is crucial for obtaining reliable phase behavior data.
Materials:
-
High-purity (>99%) this compound
-
Ultrapure water (Milli-Q or equivalent)
-
Glass vials with airtight seals
-
Vortex mixer
-
Centrifuge
Procedure:
-
Weigh the desired amount of this compound directly into a pre-weighed glass vial.
-
Add the calculated amount of ultrapure water to the vial to achieve the target weight percentage.
-
Seal the vial tightly to prevent water evaporation.
-
Homogenize the mixture by repeated cycles of vortexing and gentle heating (e.g., in a water bath set to 40-50°C) until the sample appears visually homogeneous. For highly viscous samples, centrifugation at low speed can aid in removing air bubbles and ensuring uniformity.
-
Allow the samples to equilibrate at the desired temperature for at least 24-48 hours before analysis. For low-temperature studies, a controlled cooling and annealing protocol may be necessary to achieve equilibrium phases.[2]
Small-Angle X-ray Scattering (SAXS)
SAXS is a powerful technique for identifying the structure of liquid crystalline phases based on their characteristic diffraction patterns.
Instrumentation:
-
SAXS instrument with a temperature-controlled sample holder
-
X-ray source (e.g., synchrotron or rotating anode)
-
2D detector
Procedure:
-
Load the equilibrated this compound-water sample into a sample holder (e.g., a quartz capillary or a specialized sealed cell).
-
Place the sample holder in the temperature-controlled stage of the SAXS instrument.
-
Set the desired temperature and allow the sample to equilibrate for 10-15 minutes.
-
Expose the sample to the X-ray beam and collect the scattering data. The exposure time will vary depending on the sample and the X-ray source.
-
Process the 2D scattering data by radial averaging to obtain a 1D intensity versus scattering vector (q) profile.
-
Identify the phase by analyzing the positions of the Bragg peaks in the scattering profile. The ratio of the peak positions is characteristic of the specific liquid crystalline lattice (e.g., lamellar, hexagonal, or cubic). For example, a lamellar phase will show peaks at q, 2q, 3q, etc., while an inverse hexagonal phase will show peaks at q, √3q, 2q, etc.[3]
-
Repeat the measurements at different temperatures to map the phase transitions.
Differential Scanning Calorimetry (DSC)
DSC is used to detect thermally induced phase transitions by measuring the heat flow into or out of a sample as a function of temperature.
Instrumentation:
-
Differential Scanning Calorimeter with a high-sensitivity sensor
-
Hermetically sealed sample pans (e.g., aluminum or stainless steel)
Procedure:
-
Accurately weigh 5-10 mg of the equilibrated this compound-water sample into a hermetically sealed DSC pan.
-
Prepare an empty, sealed pan as a reference.
-
Place the sample and reference pans into the DSC cell.
-
Equilibrate the system at a starting temperature well below the expected transition temperature.
-
Heat the sample at a controlled rate (e.g., 1-5 °C/min). A slower scan rate generally provides better resolution of transitions.[4]
-
Record the heat flow as a function of temperature. Endothermic peaks indicate phase transitions such as melting from a crystalline to a liquid crystalline state or transitions between different liquid crystalline phases.
-
Cool the sample at a controlled rate to observe exothermic transitions (e.g., crystallization).
-
Perform a second heating scan to check for reproducibility and to erase any thermal history effects. The data from the second heating scan is often used for analysis.[4]
-
Analyze the thermogram to determine the onset temperature, peak temperature (Tm), and enthalpy (ΔH) of the phase transitions.
Visualizing this compound Phase Behavior and Experimental Workflow
The following diagrams, generated using the DOT language, visualize the key relationships and processes described in this guide.
Caption: Phase sequence of this compound with increasing water content and temperature.
Caption: Experimental workflow for characterizing this compound phase behavior.
Conclusion
The rich phase behavior of this compound makes it a versatile lipid for a variety of applications, particularly in the field of drug delivery. A thorough understanding of its phase diagram and the ability to accurately characterize its liquid crystalline structures are essential for the rational design and development of this compound-based systems. This guide provides the foundational knowledge, quantitative data, and experimental protocols necessary for researchers, scientists, and drug development professionals to effectively work with and harness the unique properties of this compound.
References
Monolinolein: A Comprehensive Technical Guide to its Biological Functions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Monolinolein, a monoacylglycerol comprised of a glycerol backbone and a single linoleic acid chain, is emerging as a bioactive lipid with multifaceted roles in cellular processes. Beyond its established use as an emulsifier in the food, cosmetic, and pharmaceutical industries, recent scientific inquiry has begun to unravel its more nuanced biological functions.[1][2] This technical guide provides an in-depth exploration of the core biological activities of this compound, including its involvement in cellular signaling, its metabolic fate, and its therapeutic potential as an antiviral agent and a component in advanced drug delivery systems. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this promising area.
Introduction
This compound is a monoglyceride that exists as two isomers, 1-monolinolein and 2-monolinolein, depending on the esterification position of linoleic acid on the glycerol backbone.[1][3] As a derivative of linoleic acid, an essential omega-6 fatty acid, this compound is implicated in a variety of biological pathways.[2] Its amphiphilic nature allows it to interact with cellular membranes, influencing their fluidity and participating in signaling cascades.[1] This guide synthesizes the current understanding of this compound's biological significance, with a focus on its molecular mechanisms of action.
Cellular Signaling Pathways
While direct signaling pathways initiated by this compound are still under active investigation, its structural similarity to diacylglycerol (DAG), a well-known second messenger, suggests a potential role in activating Protein Kinase C (PKC).
Protein Kinase C (PKC) Activation
PKC isoforms are critical regulators of numerous cellular processes, including proliferation, differentiation, and apoptosis. Their activation is typically mediated by the binding of DAG to the C1 domain of the kinase. Given that monoglycerides can mimic the structure of DAG, it is hypothesized that this compound may act as a modulator of PKC activity.
-
Hypothesized Mechanism: this compound may competitively bind to the C1 domain of PKC, thereby influencing the binding of phorbol esters, which are potent PKC activators.[1] This interaction could either activate or inhibit PKC signaling, depending on the specific isoform and cellular context.
Metabolism of this compound
The metabolic fate of this compound is primarily governed by its hydrolysis into glycerol and linoleic acid. This process is mainly catalyzed by the enzyme monoacylglycerol lipase (MAGL).
Hydrolysis by Monoacylglycerol Lipase (MAGL)
MAGL is a serine hydrolase that plays a crucial role in the breakdown of monoacylglycerols.[4][5] The hydrolysis of this compound by MAGL releases linoleic acid, which can then enter various metabolic and signaling pathways.
-
Metabolic Products and Their Fates:
-
Linoleic Acid: Can be further metabolized into a range of bioactive eicosanoids, such as prostaglandins and leukotrienes, through the action of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[3][6] These eicosanoids are potent signaling molecules involved in inflammation and immunity.
-
Glycerol: Can be utilized in glycolysis or gluconeogenesis, or re-esterified to form other lipids.
-
Therapeutic Potential
The unique chemical properties of this compound have led to its exploration in several therapeutic applications, most notably as an antiviral agent and as a key component in drug delivery systems.
Antiviral Activity
This compound has demonstrated in vitro antiviral activity, particularly against enveloped viruses. The proposed mechanism involves the disruption of the viral envelope, leading to the inactivation of the virus.[7]
-
Mechanism of Action: The amphiphilic nature of this compound allows it to integrate into the lipid bilayer of the viral envelope, causing destabilization and increased permeability. This can ultimately lead to the leakage of viral contents and loss of infectivity.
Drug Delivery Systems
This compound is a key component in the formation of lipid-based drug delivery systems, such as nanostructured miniemulsions and cubosomes.[2][4] These systems can encapsulate both hydrophobic and hydrophilic drugs, offering advantages in terms of drug solubility, stability, and controlled release.
-
Formulation Principle: In aqueous environments, this compound can self-assemble into various liquid crystalline structures, including lamellar, cubic, and hexagonal phases. These structures can be dispersed into nanoparticles, forming stable drug carriers.
Quantitative Data
While comprehensive quantitative data for all biological functions of this compound are not yet available, the following table summarizes key reported values.
| Parameter | Value | Organism/System | Reference |
| Antiviral Activity (IC50) | |||
| Vesicular Stomatitis Virus (VSV) | 0.25 mg/mL (0.7 mM) | In vitro | [7] |
| Enzyme Kinetics (MAGL) | |||
| Km | Not Reported | ||
| Vmax | Not Reported | ||
| Physiological Concentration | |||
| 2-linoleoylglycerol in human plasma | Not specifically reported for 1-monolinolein | Human | [8] |
Experimental Protocols
Monoacylglycerol Lipase (MAGL) Activity Assay
This protocol describes an in vitro method to assess the activity of MAGL using this compound as a substrate, with quantification of the product, linoleic acid, by liquid chromatography-mass spectrometry (LC-MS).
Materials:
-
Purified recombinant MAGL or cell/tissue lysates containing MAGL
-
1-Monolinolein substrate solution (in a suitable buffer, e.g., Tris-HCl)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 1 mM EDTA)
-
Quenching solution (e.g., acetonitrile containing an internal standard)
-
LC-MS system
Procedure:
-
Enzyme Preparation: Prepare dilutions of the MAGL enzyme or lysate in reaction buffer.
-
Reaction Initiation: In a microcentrifuge tube, combine the enzyme preparation with the this compound substrate solution. Incubate at 37°C for a defined period (e.g., 10-30 minutes).
-
Reaction Termination: Stop the reaction by adding the quenching solution.
-
Sample Preparation: Centrifuge the samples to pellet any precipitated protein. Transfer the supernatant to an autosampler vial for LC-MS analysis.
-
LC-MS Analysis: Inject the sample onto an appropriate LC column (e.g., C18) and elute with a suitable mobile phase gradient. Monitor the production of linoleic acid using selected reaction monitoring (SRM) in negative ion mode.
-
Data Analysis: Quantify the amount of linoleic acid produced by comparing its peak area to that of the internal standard and a standard curve of linoleic acid. Calculate the enzyme activity as nmol of product formed per minute per mg of protein.
In Vitro Antiviral Activity Assay (Plaque Reduction Assay)
This protocol outlines a method to evaluate the antiviral activity of this compound against an enveloped virus.
Materials:
-
Host cell line susceptible to the virus of interest (e.g., Vero cells)
-
Enveloped virus stock of known titer
-
This compound stock solution (dissolved in a suitable solvent like ethanol or DMSO)
-
Cell culture medium
-
Overlay medium (containing a gelling agent like agarose or methylcellulose)
-
Staining solution (e.g., crystal violet)
Procedure:
-
Cell Seeding: Seed the host cells in 6-well plates and grow to confluence.
-
Virus Treatment: Prepare serial dilutions of this compound in cell culture medium. Mix each dilution with a known amount of virus (e.g., 100 plaque-forming units) and incubate for 1 hour at 37°C to allow for direct interaction.
-
Infection: Remove the growth medium from the cell monolayers and inoculate with the virus-monolinolein mixtures. Allow the virus to adsorb for 1 hour at 37°C.
-
Overlay: Remove the inoculum and overlay the cells with the overlay medium containing the corresponding concentration of this compound.
-
Incubation: Incubate the plates at 37°C until viral plaques are visible (typically 2-5 days).
-
Staining: Fix the cells with a fixative (e.g., 10% formalin) and then stain with crystal violet.
-
Plaque Counting: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the virus control (no this compound). The 50% inhibitory concentration (IC50) can be determined from the dose-response curve.
Conclusion
This compound is a bioactive lipid with a growing body of evidence supporting its involvement in key biological processes. Its potential to modulate PKC signaling, its role as a precursor for inflammatory mediators, and its demonstrated antiviral and drug delivery applications highlight its significance for future research and therapeutic development. The data and protocols provided in this guide offer a framework for scientists and researchers to further investigate the nuanced roles of this compound in health and disease. Further studies are warranted to fully elucidate its signaling pathways, quantify its physiological concentrations, and optimize its therapeutic applications.
References
- 1. Unraveling the Role of Monoolein in Fluidity and Dynamical Response of a Mixed Cationic Lipid Bilayer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Potent and Reversible Monoacylglycerol Lipase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Investigation of Substrate Binding and Product Stereochemistry Issues in Two Linoleate 9-Lipoxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advancements for the evaluation of anti-viral activities of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Shear rheology of lipid monolayers and insights on membrane fluidity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LC-MS/MS Quantification of Endocannabinoids in Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Monolinolein Synthesis Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for monolinolein, a monoacylglycerol of significant interest in the pharmaceutical and food industries for its emulsifying and bioactive properties. The guide details both chemical and enzymatic synthesis methodologies, presenting quantitative data, experimental protocols, and visual representations of the core processes to facilitate research and development.
Overview of this compound Synthesis
This compound can be synthesized through several routes, broadly categorized as chemical and enzymatic. Chemical methods, such as glycerolysis and direct esterification, are traditional approaches that often involve high temperatures and pressures. Enzymatic methods, primarily utilizing lipases, offer a more sustainable and specific alternative, operating under milder conditions and yielding higher purity products. Additionally, understanding the natural biosynthetic pathways of monoacylglycerols in organisms provides valuable insights for biocatalytic process development.
Chemical Synthesis of this compound
Chemical synthesis routes are well-established for the industrial production of monoglycerides. The primary methods involve the reaction of glycerol with linoleic acid or its derivatives.
Glycerolysis of Trilinolein or Linoleic Acid-Rich Oils
Glycerolysis involves the transesterification of triglycerides (trilinolein) or oils rich in linoleic acid with glycerol at high temperatures, typically in the presence of an alkaline catalyst. This process results in a mixture of mono-, di-, and triglycerides, from which this compound must be purified.[1]
Direct Esterification of Linoleic Acid and Glycerol
Direct esterification reacts linoleic acid with glycerol, usually at elevated temperatures and under vacuum to remove the water byproduct and drive the reaction towards product formation.[2] Acid or metal-based catalysts are often employed to increase the reaction rate.
Two-Step Synthesis via Transesterification and Deprotection
A more specific chemical synthesis involves a two-step process to favor the formation of 1-monolinolein. This method utilizes a protected glycerol derivative, 1,2-O-isopropylidene glycerol, which reacts with a linoleic acid ester. The protecting group is subsequently removed to yield the desired monoglyceride.[3]
Quantitative Data for Chemical Synthesis Methods
| Method | Key Parameters | Catalyst | Temperature (°C) | Substrate Ratio (Linoleic Acid/Ester:Glycerol) | Yield/Conversion | Reference(s) |
| Glycerolysis | High temperature, inert atmosphere | Inorganic alkaline catalysts (e.g., NaOH, KOH) | 220-260 | Varies (excess glycerol) | Mixture of mono-, di-, and triglycerides | [1][3] |
| Direct Esterification | Vacuum to remove water | SnCl₂·2H₂O | 160 | 1:1.2 (with 20% excess glycerol being optimal) | ~60% FFA reduction in 120 min | [2][4][5] |
| Transesterification & Deprotection | Two-step process | Na₂CO₃ (transesterification), Amberlyst-15 (deprotection) | 120 (transesterification), Room Temp (deprotection) | 1:6 (ethyl linoleate:1,2-acetonide glycerol) | 74% (intermediate), 59% (final 1-monoolein) | [3] |
Enzymatic Synthesis of this compound
Enzymatic synthesis offers a green and highly selective alternative to chemical methods, operating under mild conditions and reducing the formation of byproducts.[6] Lipases are the biocatalysts of choice for these reactions.
Lipase-Catalyzed Glycerolysis
Similar to chemical glycerolysis, this method uses lipases to catalyze the reaction between trilinolein or linoleic acid-rich oils and glycerol. The specificity of the lipase can influence the position of the fatty acid on the glycerol backbone.[7]
Lipase-Catalyzed Esterification
The direct esterification of linoleic acid and glycerol can be efficiently catalyzed by lipases in a solvent-free system or in the presence of an organic solvent.[8] This method allows for high yields of this compound under mild temperature conditions.
Quantitative Data for Enzymatic Synthesis Methods
| Method | Lipase | Temperature (°C) | Substrate Ratio (Linoleic Acid:Glycerol) | Solvent | Yield/Conversion | Reference(s) |
| Lipase-Catalyzed Esterification | Mucor miehei (immobilized) | 50 | 0.33:1 or less | Solvent-free | Up to 90% fatty acid esterified | [8] |
| Lipase-Catalyzed Esterification | Pseudomonas cepacia, Penicillium camemberti, Candida antarctica fraction B, Mucor miehei | 40 | Varies | Not specified | ~60% esterification | [9] |
| Lipase-Catalyzed Glycerolysis | Candida antarctica Lipase B | 65 | 1:1 (Triglyceride:Glycerol) | Solvent-free | ~35% Monoglycerides, ~50% Diglycerides | [7] |
Biosynthesis of Monoacylglycerols
In biological systems, monoacylglycerols are key intermediates in lipid metabolism. In the yeast Saccharomyces cerevisiae, for example, triacylglycerol degradation involves a cascade of hydrolysis reactions catalyzed by lipases, producing diacylglycerols and subsequently monoacylglycerols.[10][11][12] Understanding these pathways can inform the development of novel biocatalytic systems.
Experimental Protocols
Chemical Synthesis: Direct Esterification of Linoleic Acid and Glycerol
Objective: To synthesize this compound via direct esterification.
Materials:
-
Linoleic acid
-
Glycerol (99.5% purity)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Nitrogen gas supply
-
Heating mantle with magnetic stirrer
-
Round-bottom flask and condenser
Procedure:
-
Combine linoleic acid and glycerol in a round-bottom flask at a molar ratio of 1:1.2 (a 20% molar excess of glycerol).[2][4]
-
Add SnCl₂·2H₂O as a catalyst at a concentration of 0.1% (w/w) of the total reactants.[2]
-
Equip the flask with a condenser and place it in a heating mantle on a magnetic stirrer.
-
Heat the reaction mixture to 160°C with continuous stirring under a gentle stream of nitrogen to prevent oxidation.[2][5]
-
Maintain the reaction for 2 hours.[5]
-
Monitor the reaction progress by measuring the free fatty acid (FFA) content periodically.
-
After cooling, the product mixture will contain this compound, di- and trilinolein, unreacted glycerol, and linoleic acid, requiring further purification.
Enzymatic Synthesis: Lipase-Catalyzed Esterification
Objective: To synthesize this compound using an immobilized lipase.
Materials:
-
Linoleic acid
-
Glycerol
-
Immobilized lipase from Mucor miehei
-
Shaker incubator
-
Molecular sieves (for water removal)
Procedure:
-
In a reaction vessel, combine linoleic acid and glycerol at a molar ratio of 0.33:1.[8]
-
Add the immobilized Mucor miehei lipase.
-
The reaction can be run solvent-free.[8]
-
Add molecular sieves to the reaction mixture to remove water produced during esterification, thereby shifting the equilibrium towards product formation.
-
Incubate the mixture at 50°C in a shaker for a specified residence time (e.g., 1 hour).[8]
-
The product will be a mixture of acylglycerols and unreacted substrates. The two phases (glycerol and acylglycerol/fatty acid) can be separated after the reaction.[8]
Purification: Column Chromatography
Objective: To isolate this compound from the reaction mixture.
Materials:
-
Silica gel (60-120 mesh)
-
Chromatography column
-
Solvents: Petroleum Ether, Diethyl Ether
-
Crude reaction mixture
Procedure:
-
Prepare a slurry of silica gel in petroleum ether and pack it into a chromatography column.
-
Dissolve the crude reaction mixture in a minimal amount of the initial mobile phase (e.g., petroleum ether with a small amount of diethyl ether).
-
Load the sample onto the column.
-
Elute the column with a solvent gradient of increasing polarity. A typical gradient would be:
-
Triglycerides: 10% diethyl ether in petroleum ether.
-
Diglycerides: 25% diethyl ether in petroleum ether.
-
Monoglycerides (this compound): 100% diethyl ether.[1]
-
-
Collect fractions and monitor the composition using Thin Layer Chromatography (TLC).
-
Combine the fractions containing pure this compound and evaporate the solvent under reduced pressure.
Analysis and Characterization
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Derivatization: Convert the hydroxyl groups of this compound to trimethylsilyl (TMS) ethers using a silylating agent like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to increase volatility.[13]
-
GC Conditions: Use a capillary column suitable for lipid analysis (e.g., 5% phenyl methyl siloxane). A typical temperature program would start at a low temperature (e.g., 60°C), ramp up to a high temperature (e.g., 300°C), and hold for a period to ensure elution of all components.[14]
-
MS Detection: Use electron ionization (EI) and scan for characteristic fragment ions of the derivatized this compound. Selected Ion Monitoring (SIM) can be used for quantification.[13][14]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve the purified this compound in a deuterated solvent such as chloroform-d (CDCl₃).
-
¹H NMR: Acquire a proton NMR spectrum. Key signals include those for the olefinic protons of the linoleic acid chain, the protons on the glycerol backbone, and the terminal methyl group.
-
¹³C NMR: Acquire a carbon-13 NMR spectrum to confirm the carbon skeleton, including the carbonyl carbon of the ester group and the carbons of the glycerol moiety and the fatty acid chain.
Visualizing the Pathways
Chemical Synthesis Pathways
Caption: Chemical synthesis routes to this compound.
Enzymatic Synthesis Workflow
Caption: General workflow for enzymatic this compound synthesis.
Biosynthesis of Monoacylglycerol in Yeast
Caption: Simplified pathway of TAG degradation in yeast.
References
- 1. Preparation of Fatty Acid and Monoglyceride from Vegetable Oil [jstage.jst.go.jp]
- 2. Esterification of Free Fatty Acids with Glycerol within the Biodiesel Production Framework [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. journals.usamvcluj.ro [journals.usamvcluj.ro]
- 7. Enzymatic glycerolysis for the conversion of plant oils into animal fat mimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Continuous enzymatic esterification of glycerol with (poly)unsaturated fatty acids in a packed-bed reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Triacylglycerol biosynthesis in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ijop.id [ijop.id]
- 14. Advanced Method for the Detection of Saturated Monoglycerides in Biodiesel Using GC-EI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of Monolinolein in Various Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monolinolein, specifically 1-monolinolein, is a monoacylglycerol consisting of a glycerol backbone esterified with the polyunsaturated omega-6 fatty acid, linoleic acid. Its chemical formula is C₂₁H₃₈O₄. As an amphiphilic molecule, this compound possesses both a hydrophilic glycerol "head" and a lipophilic fatty acid "tail." This dual nature governs its solubility characteristics and makes it a valuable emulsifier and surfactant in the food, cosmetic, and pharmaceutical industries. Understanding its solubility in different solvents is critical for formulation development, purification processes, and designing effective drug delivery systems.
Factors Influencing this compound Solubility
The solubility of this compound is primarily dictated by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. Other significant factors include temperature and molecular structure.
-
Polarity and Intermolecular Forces : this compound's amphiphilic structure allows it to interact with a range of solvents. The hydrophilic glycerol head can form hydrogen bonds with polar solvents, while the long, nonpolar linoleic acid tail interacts with nonpolar solvents via van der Waals forces. Consequently, its solubility is highest in solvents that can effectively solvate both moieties, such as polar organic solvents like ethanol.
-
Temperature : For solid or semi-solid solutes dissolving in liquid solvents, solubility generally increases with temperature.[1] The additional thermal energy helps overcome the intermolecular forces within the solid solute, allowing it to dissolve more readily.
-
Pressure : For liquid and solid solutes, pressure has a negligible effect on solubility.[1]
-
Solute Purity and Physical State : The presence of impurities, such as di- or triglycerides, can affect the measured solubility. The crystalline form of a solid solute also influences the energy required for dissolution.
Qualitative and Semi-Quantitative Solubility Data
Precise quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented in publicly available literature. However, based on chemical principles and available technical datasheets, a qualitative and semi-quantitative summary can be compiled.
| Solvent | Solvent Type | Reported Solubility | Reference |
| Water | Polar Protic | Insoluble | [2] |
| Ethanol | Polar Protic | Soluble | [3] |
| Methanol | Polar Protic | Slightly Soluble | [4] |
| Chloroform | Nonpolar | Soluble | [5] |
| Benzene | Nonpolar | Soluble | [6] |
| Ethyl Acetate | Polar Aprotic | Slightly Soluble | [4] |
| Aqueous Alcohol (e.g., >70% Ethanol) | Polar Protic | Soluble (used for extraction) | |
| Vegetable Oils | Nonpolar | Soluble (forms oleogels at lower temperatures) | [7] |
Note: "Soluble" indicates that the substance dissolves to a functional extent, while "slightly soluble" suggests limited dissolution. These are qualitative terms and quantitative determination is recommended for specific applications.
Experimental Protocol for Solubility Determination
To obtain precise quantitative data, a standardized experimental protocol is essential. The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[1][8]
Principle
The shake-flask method involves agitating an excess amount of the solute in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the solute in the resulting saturated solution is then measured to determine its solubility.[9]
Materials and Equipment
-
This compound (high purity)
-
Solvent of interest (analytical grade)
-
Sealed glass flasks or vials
-
Temperature-controlled orbital shaker or water bath
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE, chemically inert)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Refractive Index Detector (RI), Evaporative Light Scattering Detector (ELSD), or UV detector at low wavelengths)[10][11]
-
Analytical balance
-
Volumetric glassware
Detailed Methodology
-
Preparation : Add an excess amount of this compound to a known volume of the solvent in a sealed flask. The excess solid ensures that the final solution is saturated.
-
Equilibration : Place the flask in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the mixture for a sufficient duration (typically 24-72 hours) to ensure equilibrium is achieved.[1][8]
-
Phase Separation : After equilibration, let the flasks stand to allow the undissolved this compound to settle. To ensure complete separation, centrifuge the samples at a high speed.[8]
-
Sampling : Carefully withdraw a clear aliquot of the supernatant (the saturated solution) using a syringe.
-
Filtration : Immediately filter the aliquot through a chemically inert syringe filter (e.g., PTFE) to remove any remaining microscopic particles. This step is crucial to prevent artificially high results.[8]
-
Quantification :
-
Accurately dilute the filtered sample with a suitable mobile phase or solvent.
-
Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.[10]
-
A calibration curve must be prepared using standard solutions of this compound with known concentrations to ensure accurate quantification.[12]
-
-
Data Reporting : Report the solubility in standard units such as mg/mL or mol/L at the specified temperature.
Visualizations
Logical Relationship: Principle of this compound Solubility
The following diagram illustrates the fundamental interactions governing the solubility of the amphiphilic this compound molecule with different types of solvents.
Caption: Solubility principle of amphiphilic this compound.
Experimental Workflow for Solubility Determination
This diagram outlines the key steps of the shake-flask method for quantitatively measuring this compound solubility.
Caption: Experimental workflow for determining this compound solubility.
References
- 1. scielo.br [scielo.br]
- 2. The behavior and solubility of monoglycerides in dilute, micellar bile-salt solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DSpace [dr.lib.iastate.edu]
- 4. 1-MONOLINOLEIN | 2277-28-3 [chemicalbook.com]
- 5. mpinat.mpg.de [mpinat.mpg.de]
- 6. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. bioassaysys.com [bioassaysys.com]
- 10. HPLC of monoacylglycerols | Cyberlipid [cyberlipid.gerli.com]
- 11. A Simple Quantitative Approach for the Determination of Long and Medium Chain Lipids in Bio-relevant Matrices by High Performance Liquid Chromatography with Refractive Index Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Shake-Flask Solubility Assay - Enamine [enamine.net]
Methodological & Application
Monolinolein in Drug Delivery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monolinolein, a monoglyceride of linoleic acid, is a biocompatible and biodegradable lipid that has garnered significant attention in the field of drug delivery. Its amphiphilic nature allows it to self-assemble in the presence of water into various lyotropic liquid crystalline phases, most notably the bicontinuous cubic phase. Dispersions of these cubic phases form nanoparticles known as cubosomes, which are highly stable and capable of encapsulating a wide range of therapeutic agents, including hydrophilic, hydrophobic, and amphiphilic drugs.[1][2] This unique structure, with its tortuous and continuous lipid bilayer and aqueous channels, provides a versatile platform for controlled and sustained drug release.[3] this compound-based systems, particularly cubosomes, offer advantages such as high drug loading capacity, protection of the encapsulated drug from degradation, and the potential for targeted delivery.[2][4]
Applications in Drug Delivery
This compound-based nanocarriers, primarily cubosomes, have been explored for various routes of administration and therapeutic areas:
-
Oral Drug Delivery: The lipidic nature of this compound can enhance the oral bioavailability of poorly water-soluble drugs by facilitating their absorption through the lymphatic pathway.[4]
-
Parenteral Drug Delivery: The nanosize of cubosomes allows for intravenous administration, offering a vehicle for delivering drugs directly into the bloodstream and potentially to specific tissues.[3]
-
Topical and Transdermal Delivery: this compound's composition can enhance the penetration of drugs through the skin, making it a suitable carrier for dermatological and transdermal applications.
-
Ocular Drug Delivery: The mucoadhesive properties of some this compound-based formulations can prolong the residence time of drugs on the ocular surface, improving treatment efficacy.[5]
-
Cancer Therapy: Cubosomes can encapsulate anticancer drugs, protecting them from premature degradation and potentially reducing systemic side effects by enabling passive or active targeting to tumor tissues.[2][6]
Experimental Protocols
This section provides detailed methodologies for the preparation and characterization of this compound-based drug delivery systems.
Protocol 1: Preparation of this compound Cubosomes (Top-Down Method)
This method involves the fragmentation of a bulk cubic phase gel into nanosized cubosome particles.
Materials:
-
This compound
-
Poloxamer 407 (Pluronic® F127) or other suitable stabilizer
-
Deionized water or buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Active Pharmaceutical Ingredient (API)
Equipment:
-
High-pressure homogenizer or a high-energy probe sonicator
-
Magnetic stirrer
-
Water bath
Procedure:
-
Preparation of the Bulk Cubic Phase:
-
Melt the this compound at a temperature slightly above its melting point (approximately 30-35 °C).
-
Dissolve the Poloxamer 407 and the API in deionized water or buffer with gentle stirring. The typical concentration of Poloxamer 407 is 5-20% of the this compound weight.
-
Slowly add the aqueous phase to the molten this compound under continuous stirring to form a viscous, transparent gel (the bulk cubic phase). The ratio of this compound to water is typically around 60:40 (w/w).
-
Allow the mixture to equilibrate for at least 24-48 hours at room temperature to ensure the formation of a homogenous cubic phase.
-
-
Dispersion of the Cubic Phase:
-
Coarsely disperse the bulk cubic phase in an excess of deionized water or buffer containing a lower concentration of stabilizer (e.g., 0.5-1% w/v Poloxamer 407).
-
Subject the coarse dispersion to high-energy fragmentation using either a high-pressure homogenizer (e.g., 5-10 cycles at 1000-1500 bar) or a probe sonicator (e.g., 10-20 minutes, 40-60% amplitude, with cooling in an ice bath to prevent overheating).
-
-
Purification (Optional):
-
To remove any unentrapped drug, the cubosome dispersion can be purified by methods such as dialysis against a large volume of fresh buffer or by size exclusion chromatography.
-
Protocol 2: Preparation of this compound Cubosomes (Bottom-Up Method)
This method involves the self-assembly of this compound from a liquid precursor phase, typically requiring a hydrotrope.
Materials:
-
This compound
-
Poloxamer 407 (Pluronic® F127)
-
Ethanol (as a hydrotrope)
-
Deionized water or buffer
-
Active Pharmaceutical Ingredient (API)
Equipment:
-
Rotary evaporator
-
Magnetic stirrer
-
Water bath
-
Syringe filter (0.22 µm or 0.45 µm)
Procedure:
-
Preparation of the Lipid-Ethanol Solution:
-
Dissolve this compound, Poloxamer 407, and the API in ethanol.
-
-
Formation of Cubosomes:
-
Inject the lipid-ethanol solution into an excess of deionized water or buffer under vigorous stirring. The rapid dilution of ethanol reduces its solvating capacity for the lipid, leading to the spontaneous self-assembly of this compound into cubosomes.
-
-
Solvent Removal:
-
Remove the ethanol from the dispersion using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40 °C).
-
-
Sterilization (Optional):
-
The final cubosome dispersion can be sterilized by filtration through a 0.22 µm syringe filter.
-
Protocol 3: Characterization of this compound Cubosomes
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
Technique: Dynamic Light Scattering (DLS)
-
Procedure:
-
Dilute the cubosome dispersion with deionized water or the same buffer used for preparation to an appropriate concentration.
-
Measure the particle size (Z-average), PDI, and zeta potential using a DLS instrument (e.g., Malvern Zetasizer).
-
Perform measurements in triplicate at a constant temperature (e.g., 25 °C).
-
2. Morphological Examination:
-
Technique: Cryogenic Transmission Electron Microscopy (Cryo-TEM)
-
Procedure:
-
Apply a small drop of the cubosome dispersion onto a TEM grid.
-
Blot the excess liquid to form a thin film.
-
Plunge-freeze the grid in liquid ethane to vitrify the sample.
-
Image the frozen sample using a transmission electron microscope under cryogenic conditions.
-
3. Confirmation of Cubic Phase Structure:
-
Technique: Small-Angle X-ray Scattering (SAXS)
-
Procedure:
-
Load the cubosome dispersion into a sample holder (e.g., a quartz capillary).
-
Acquire the SAXS pattern.
-
The presence of characteristic Bragg peaks with specific scattering vector (q) ratios (e.g., √2, √3, √4, √6, √8 for Pn3m space group) confirms the bicontinuous cubic structure.
-
Protocol 4: Determination of Drug Entrapment Efficiency and Loading Capacity
Procedure:
-
Separation of Free Drug:
-
Separate the unencapsulated (free) drug from the cubosome dispersion. This can be achieved by:
-
Ultracentrifugation: Centrifuge the dispersion at high speed (e.g., 100,000 x g for 1-2 hours). The cubosomes will form a pellet, and the supernatant will contain the free drug.
-
Size Exclusion Chromatography: Pass the dispersion through a gel filtration column (e.g., Sephadex G-50). The larger cubosomes will elute first, followed by the smaller free drug molecules.
-
Dialysis: Place the dispersion in a dialysis bag with a suitable molecular weight cut-off and dialyze against a large volume of buffer. The free drug will diffuse out of the bag.
-
-
-
Quantification of Drug:
-
Measure the concentration of the free drug in the supernatant/eluate/dialysate using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
To determine the total amount of drug, disrupt the cubosomes (e.g., by adding a suitable solvent like methanol or isopropanol) and measure the total drug concentration.
-
-
Calculations:
-
Entrapment Efficiency (EE %):
-
Drug Loading (DL %):
-
Protocol 5: In Vitro Drug Release Study
Procedure:
-
Method: Dialysis Bag Method
-
Setup:
-
Place a known amount of the drug-loaded cubosome dispersion into a dialysis bag (with an appropriate molecular weight cut-off).
-
Immerse the sealed dialysis bag in a release medium (e.g., PBS pH 7.4, simulated gastric fluid, or simulated intestinal fluid) maintained at a constant temperature (e.g., 37 °C) with continuous stirring.
-
-
Sampling:
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
-
Analysis:
-
Analyze the drug concentration in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
-
Data Analysis:
-
Plot the cumulative percentage of drug released versus time.
-
Quantitative Data Summary
| Formulation | Drug | This compound:Stabilizer Ratio (w/w) | Particle Size (nm) | PDI | Zeta Potential (mV) | Entrapment Efficiency (%) |
| CUB-1 | 5-Fluorouracil | 9:1 (Monoolein:Poloxamer 407) | 120.0 ± 1.66 | 0.136 ± 0.01 | -22.2 ± 1.05 | 92.1 ± 2.46 |
| CUB-2 | Doxorubicin | 9:1 (Monoolein:Poloxamer 407) | ~150 | < 0.2 | N/A | > 90 |
| CUB-3 | Atorvastatin | 8:2 (Monoolein:Poloxamer 407) | 169.3 ± 4.14 | 0.245 ± 0.015 | +29.7 ± 0.814 (chitosan-coated) | 92.1 ± 2.46 |
Note: The data presented in this table is a compilation from various literature sources and should be considered as representative examples.[7] Actual results will vary depending on the specific experimental conditions.
Visualizations
References
- 1. Preparation of Cubosomes with Improved Colloidal and Structural Stability Using a Gemini Surfactant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of drug release from liquid crystalline monoolein dispersions and solid lipid nanoparticles using a flow cytometric technique - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cubosomes in Drug Delivery—A Comprehensive Review on Its Structural Components, Preparation Techniques and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FORMULATION FORUM - CUBOSOMES – The Next Generation of Lipid Nanoparticles for Drug Delivery [drug-dev.com]
- 6. Cubosomal Lipid Formulation for Combination Cancer Treatment: Delivery of a Chemotherapeutic Agent and Complexed α-Particle Emitter 213Bi - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Preparation of Monolinolein-Based Cubosomes
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation of monolinolein-based cubosomes, which are advanced lipid-based nanoparticles with significant potential for drug delivery applications. Their unique bicontinuous cubic liquid crystalline structure allows for the encapsulation of a wide range of molecules, including hydrophilic, hydrophobic, and amphiphilic drugs.
Introduction to Cubosomes
Cubosomes are nanoparticles formed by the self-assembly of certain amphiphilic lipids, such as this compound, in the presence of an aqueous phase and a stabilizer.[1] These particles possess a unique internal structure resembling a honeycomb, with two continuous, non-intersecting aqueous channels separated by a lipid bilayer.[2] This structure provides a large interfacial area, making cubosomes excellent candidates for encapsulating and protecting therapeutic agents from degradation.[2] Glyceryl monooleate (GMO) is a commonly used lipid in cubosome formulations due to its stability and biocompatibility.[2]
The preparation of cubosomes can be broadly categorized into two main strategies: the top-down approach, which involves breaking down a bulk cubic phase into nanoparticles, and the bottom-up approach, which involves the self-assembly of lipid molecules from a precursor solution.[2][3]
Data Presentation: Physicochemical Properties of Cubosomes
The following table summarizes typical physicochemical properties of cubosomes. While specific values for this compound-based cubosomes can vary depending on the formulation and preparation method, this table provides representative data based on closely related glycerol monooleate (GMO)-based systems.
| Parameter | Typical Range | Method of Analysis | Reference |
| Particle Size (Diameter) | 100 - 300 nm | Dynamic Light Scattering (DLS) | [4] |
| Polydispersity Index (PDI) | < 0.3 | Dynamic Light Scattering (DLS) | [5] |
| Zeta Potential | -10 to -30 mV | Electrophoretic Light Scattering | [5] |
| Encapsulation Efficiency | > 70% | Centrifugation/Spectrophotometry | [5] |
Experimental Protocols
This section provides detailed methodologies for the two primary methods of preparing this compound-based cubosomes: the top-down and bottom-up approaches.
Protocol 1: Top-Down Approach
This method involves the fragmentation of a bulk viscous cubic phase into nanosized cubosomes using high-energy processes like homogenization or sonication.[6]
Materials:
-
This compound
-
Poloxamer 407 (Pluronic® F127)
-
Deionized water or buffer solution (e.g., Phosphate Buffered Saline, pH 7.4)
-
Drug to be encapsulated (optional)
Equipment:
-
High-pressure homogenizer or probe sonicator
-
Magnetic stirrer with heating plate
-
Vials
-
Syringe filters (0.45 µm)
Procedure:
-
Preparation of the Lipid Phase:
-
Melt the this compound at a temperature just above its melting point (approximately 40-45 °C).
-
Add the Poloxamer 407 to the molten this compound and stir until a homogenous mixture is formed. A typical ratio of this compound to Poloxamer 407 is 9:1 (w/w).
-
If encapsulating a lipophilic drug, dissolve it in the molten lipid mixture at this stage.
-
-
Formation of the Bulk Cubic Phase:
-
Slowly add the aqueous phase (deionized water or buffer) to the molten lipid mixture while stirring continuously. The final concentration of the lipid mixture in the total dispersion is typically between 2.5% and 10% (w/w).[7]
-
Continue stirring until a highly viscous, transparent gel (the bulk cubic phase) is formed.
-
-
Dispersion and Homogenization:
-
Subject the bulk cubic phase to high-energy dispersion using either a high-pressure homogenizer or a probe sonicator.
-
High-Pressure Homogenization: Pass the bulk phase through the homogenizer for several cycles at a pressure of 10,000-20,000 psi. Maintain the temperature of the system to prevent overheating.
-
Probe Sonication: Immerse the probe of the sonicator into the bulk phase and sonicate at a high power setting. Use a pulsed mode and an ice bath to prevent excessive heating.
-
-
The endpoint is typically a milky-white, low-viscosity dispersion of cubosomes.
-
-
Purification:
-
To remove any large aggregates or unincorporated material, the resulting cubosome dispersion can be filtered through a 0.45 µm syringe filter.
-
Protocol 2: Bottom-Up Approach (Solvent Dilution Method)
This method involves the spontaneous formation of cubosomes from a dilute solution containing the lipid, a hydrotrope (e.g., ethanol), and a stabilizer upon dilution with an aqueous phase.[2] This approach generally requires less energy input than the top-down method.[2]
Materials:
-
This compound
-
Poloxamer 407 (Pluronic® F127)
-
Ethanol (as a hydrotrope)
-
Deionized water or buffer solution (e.g., Phosphate Buffered Saline, pH 7.4)
-
Drug to be encapsulated (optional)
Equipment:
-
Magnetic stirrer
-
Vials
-
Pipettes
Procedure:
-
Preparation of the Organic Precursor Solution:
-
Dissolve this compound and Poloxamer 407 in ethanol. A typical concentration for the lipid in ethanol is around 5-10% (w/v).
-
If encapsulating a drug, dissolve it in this organic precursor solution.
-
-
Formation of Cubosomes:
-
Rapidly inject the organic precursor solution into the aqueous phase (deionized water or buffer) under vigorous stirring. The volume ratio of the organic to aqueous phase is typically in the range of 1:10 to 1:20.
-
The rapid dilution of the ethanol causes the this compound to self-assemble into cubosomes, stabilized by the Poloxamer 407.
-
-
Solvent Removal:
-
The ethanol can be removed from the dispersion by stirring the preparation overnight in a fume hood to allow for evaporation, or by using techniques such as dialysis or rotary evaporation.
-
-
Purification:
-
Similar to the top-down method, the final dispersion can be filtered through a 0.45 µm syringe filter to remove any larger particles.
-
Characterization of this compound-Based Cubosomes
The prepared cubosomes should be characterized to determine their physicochemical properties.
-
Particle Size and Polydispersity Index (PDI): Measured using Dynamic Light Scattering (DLS).[8]
-
Zeta Potential: Determined using Electrophoretic Light Scattering to assess the surface charge and stability of the dispersion.[7]
-
Morphology and Internal Structure: Visualized using Cryo-Transmission Electron Microscopy (Cryo-TEM) and confirmed by Small-Angle X-ray Scattering (SAXS).[9]
-
Encapsulation Efficiency: Determined by separating the unencapsulated drug from the cubosome dispersion (e.g., by ultracentrifugation or dialysis) and quantifying the amount of drug in the supernatant and the pellet using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).[7]
Mandatory Visualization
Caption: Experimental workflow for preparing this compound-based cubosomes.
References
- 1. researchgate.net [researchgate.net]
- 2. nmj.mums.ac.ir [nmj.mums.ac.ir]
- 3. Cubosomes in Drug Delivery—A Comprehensive Review on Its Structural Components, Preparation Techniques and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in the Design of pH-Sensitive Cubosome Liquid Crystalline Nanocarriers for Drug Delivery Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jabps.journals.ekb.eg [jabps.journals.ekb.eg]
- 7. iajps.com [iajps.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Application Notes for the Enzymatic Synthesis of Monolinolein
Introduction
Monolinolein, a monoacylglycerol (MAG), is a non-ionic surfactant with significant applications in the food, pharmaceutical, and cosmetic industries as an emulsifier, antimicrobial agent, and antioxidant.[1] The enzymatic synthesis of this compound offers a highly specific and mild alternative to traditional chemical methods, which often require high temperatures and can produce undesirable byproducts.[1][2] This approach typically utilizes lipases to catalyze either the direct esterification of glycerol with linoleic acid or the glycerolysis of oils rich in linoleic acid.[1][3] Lipase-catalyzed synthesis provides high selectivity, leading to a purer product under environmentally friendly conditions.[4] Immobilized lipases are frequently employed to facilitate enzyme recovery and reuse, enhancing the economic viability of the process.[5][6]
Data Presentation: Reaction Parameters and Yields
The efficiency of this compound synthesis is influenced by several factors, including the choice of lipase, substrate molar ratio, temperature, and reaction time. The following table summarizes quantitative data from various enzymatic syntheses of monoacylglycerols.
| Enzyme | Substrates | Molar Ratio (Glycerol:Fatty Acid/Oil) | Temperature (°C) | Time (h) | Key Findings & Yields | Reference |
| Immobilized Mucor miehei lipase | Glycerol & Linoleic Acid | > 1.5:1 | 50 | 1 | Up to 90% of the fatty acid can be esterified. | [3] |
| Lipozyme IM-20 | Lauric Acid & Glycerol | 1:1 | 55 | 6 | Product contained 45.5% monolaurin. | [7] |
| Lipase PS from Pseudomonas sp. | Palm Olein & Glycerol | Not specified | 45 | 24 | Batch production yielded 20.74% monoacylglycerols. | [5][8] |
| Novozym® 435 | Lauric Acid & Glycerol | 5:1 | 58 | 5 | Achieved 70.54% conversion with 90.06% selectivity for monolaurin. | [9] |
| SnCl₂·2H₂O (Chemical Catalyst) | Linoleic Acid & Glycerol | 1:1.2 (20% glycerol excess) | 160 | 1 | Reached 90% of maximum Free Fatty Acid (FFA) conversion. | [10] |
Experimental Protocol: Enzymatic Esterification of Linoleic Acid and Glycerol
This protocol details a representative method for the synthesis of this compound via direct enzymatic esterification in a solvent-free system.
1. Materials and Equipment
-
Materials:
-
Linoleic Acid (≥98% purity)
-
Glycerol (anhydrous, ≥99.5%)
-
Immobilized Lipase (e.g., Novozym® 435 from Candida antarctica or Lipozyme® RM IM from Rhizomucor miehei)[4]
-
Hexane (HPLC grade)
-
Diethyl Ether (Analytical grade)
-
Silica gel for column chromatography[11]
-
Analytical standards (linoleic acid, this compound, dilinolein, trilinolein)
-
-
Equipment:
2. Protocol Steps
-
Substrate Preparation:
-
Reaction Setup:
-
Heat the mixture to the optimal reaction temperature, typically between 50-70°C, under constant stirring (e.g., 200-300 rpm) to ensure a homogeneous mixture.[3][4]
-
Once the temperature is stable, add the immobilized lipase to the reactor. The enzyme loading is typically between 3-10% (w/w) of the total substrate weight.[7][12]
-
Apply a vacuum to the system to efficiently remove the water produced during the esterification reaction. This shifts the equilibrium towards product formation.[4]
-
-
Monitoring the Reaction:
-
Periodically (e.g., every 1-2 hours), carefully take a small sample from the reaction mixture.
-
Analyze the sample using HPLC or GC to determine the concentration of this compound, dilinolein, trilinolein, and unreacted linoleic acid. This allows for monitoring the reaction progress until the desired conversion is achieved or equilibrium is reached.
-
-
Enzyme Recovery and Product Purification:
-
Once the reaction is complete, stop the heating and stirring.
-
If an immobilized enzyme was used, it can be recovered by simple filtration or decantation for potential reuse.[6]
-
The crude product mixture is then purified. Dissolve the crude product in a minimal amount of a non-polar solvent like hexane.
-
Prepare a silica gel column packed in hexane. Load the dissolved sample onto the column.[11]
-
Elute the column with a solvent gradient of increasing polarity. A common elution sequence is:
-
Trilinolein: Elute with a mixture of hexane and a small percentage of diethyl ether (e.g., 90:10 v/v).
-
Dilinolein: Increase the polarity, for example, to a 75:25 (v/v) mixture of hexane and diethyl ether.
-
This compound and Free Fatty Acids: Elute with 100% diethyl ether or a more polar solvent mixture.[11]
-
-
Collect the fractions containing this compound and combine them.
-
Remove the solvent from the purified fractions using a rotary evaporator to obtain pure this compound.
-
-
Analysis and Characterization:
-
Confirm the purity of the final product using HPLC, GC, or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Visualization of Experimental Workflow
The following diagram illustrates the key stages of the enzymatic synthesis and purification of this compound.
Caption: Workflow for enzymatic synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and characterization of monoacylglycerols through glycerolysis of ethyl esters derived from linseed oil by green processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Continuous enzymatic esterification of glycerol with (poly)unsaturated fatty acids in a packed-bed reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pirun.ku.ac.th [pirun.ku.ac.th]
- 6. Repeated use of immobilized lipase for monoacylglycerol production by solid-phase glycerolysis of olive oil | Semantic Scholar [semanticscholar.org]
- 7. Enzymatic synthesis of monolaurin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Enzymatic Glycerolysis of Palm Kernel Olein-Stearin Blend for Monolaurin Synthesis as an Emulsifier and Antibacterial [mdpi.com]
Application Notes and Protocols for In Meso Crystallization of Membrane Proteins Using Monolinolein
For Researchers, Scientists, and Drug Development Professionals
Introduction
The crystallization of integral membrane proteins has historically been a significant bottleneck in structural biology and structure-based drug design. The in meso method, utilizing a lipidic cubic phase (LCP), has emerged as a powerful technique to overcome many of the challenges associated with crystallizing these proteins.[1][2] Monolinolein, also known as monoolein or glycerol monooleate, is a pivotal lipid in this methodology.[3] Its amphiphilic nature allows it to self-assemble in the presence of water into a bicontinuous lipidic cubic phase, which provides a native-like membrane environment conducive to the crystallization of membrane proteins.[3][4] This document provides detailed application notes and protocols for the use of this compound in the in meso crystallization of membrane proteins.
The LCP formed by this compound is a highly ordered, viscous, and transparent mesophase. It consists of a continuous, curved lipid bilayer that separates two interwoven aqueous channels.[3] This unique structure offers several advantages for membrane protein crystallization, including providing a native-like environment that helps maintain the protein's conformational integrity and facilitating the organization of protein molecules to promote the formation of well-ordered crystals.[3] The in meso method has been successfully used to determine the high-resolution crystal structures of a wide range of membrane proteins, including G protein-coupled receptors (GPCRs).[1][2]
Principle of In Meso Crystallization
The process of in meso crystallization begins with the reconstitution of the purified, detergent-solubilized membrane protein into the lipidic cubic phase.[5] This is typically achieved by mixing the protein solution with molten this compound.[3] The detergent is diluted upon mixing, prompting the protein to insert into the lipid bilayer of the spontaneously forming LCP.[3] A precipitant solution is then added, which diffuses into the aqueous channels of the LCP without dissolving it.[2][3] This alters the equilibrium, leading to the phase separation and eventual nucleation and growth of protein crystals within the mesophase.[6][7] The continuous lipid bilayer of the cubic phase acts as a reservoir, supplying protein molecules for crystal growth through lateral diffusion.[8][9]
Experimental Protocols
Materials and Equipment
-
This compound (Monoolein, 9.9 MAG)
-
Purified, detergent-solubilized membrane protein of interest
-
Crystallization screening solutions (commercial kits or custom-made)
-
Gas-tight Hamilton syringes (e.g., 50 µL or 100 µL)
-
Syringe coupler
-
Dispensing needle or robot
-
Crystallization plates (e.g., 96-well glass sandwich plates)
-
Sealing tape or cover slides
-
Incubator for temperature-controlled crystal growth
-
Microscope for crystal visualization
Protocol 1: Preparation of the Protein-Laden Lipidic Cubic Phase
-
Preparation of this compound: If the this compound is solid at room temperature, gently warm it to a molten state (around 25-30 °C).
-
Syringe Loading: Load the purified membrane protein solution into one gas-tight syringe and the molten this compound into a second syringe. A common starting ratio is 2 parts protein solution to 3 parts this compound by volume.[5][10]
-
Mixing: Connect the two syringes using a coupler. Mix the contents by repeatedly passing the protein solution and lipid between the syringes until a homogenous, transparent, and viscous lipidic cubic phase is formed.[5] This process facilitates the reconstitution of the membrane protein into the lipid bilayer.[1]
-
Transfer for Dispensing: Transfer the final protein-laden mesophase into one of the syringes. Replace the empty syringe with a dispensing needle or prepare for use with a crystallization robot.[5]
Protocol 2: Setting Up Crystallization Trials
-
Dispensing the Mesophase: Dispense a small bolus of the protein-laden LCP (e.g., 50 nL) into the wells of a crystallization plate.[6][7]
-
Adding Precipitant: Overlay the mesophase bolus with the precipitant solution (e.g., 800 nL).[6][7] The precipitant solution does not dissolve the cubic phase but rather diffuses into its aqueous channels.[2]
-
Sealing the Plate: Seal the wells of the crystallization plate with a glass coverslip or appropriate sealing tape to create a "sandwich" that prevents dehydration and allows for clear imaging.[1][5]
-
Incubation: Incubate the crystallization plates at a constant temperature. The majority of in meso crystallization is performed at 20 °C.[1][2] However, temperature can be a critical variable for optimization, and trials at different temperatures (e.g., 4 °C or 10 °C) may be beneficial.[11]
-
Monitoring Crystal Growth: Regularly monitor the crystallization trials using a microscope. Crystals can appear within a few days to several weeks.[12]
Data Presentation
Quantitative parameters are crucial for the reproducibility and optimization of in meso crystallization experiments. The following tables summarize typical ranges and starting points for key experimental variables.
| Parameter | Typical Value/Range | Notes | Reference |
| Protein:this compound Ratio (v/v) | 2:3 | A standard starting ratio. Can be varied for optimization. For some lipids, a 1:1 ratio may be used. | [5][7] |
| Protein Concentration | 20 - 50 mg/mL | Highly concentrated protein is generally required. | [7][10] |
| Mesophase Bolus Volume | 50 nL | Can be adjusted depending on the dispensing method (manual or robotic). | [6][7] |
| Precipitant Solution Volume | 800 nL - 1 µL | Ensures an excess of precipitant to drive crystallization. | [6][7] |
| Crystallization Temperature | 20 °C | Most common temperature. The cubic phase of this compound is not stable below ~17°C, but successful trials in the 4-17°C range are possible. | [1][6] |
| Incubation Time | Days to Weeks | Varies depending on the protein and crystallization conditions. | [12] |
| Additive | Typical Concentration | Purpose | Reference |
| Cholesterol | 10% (w/w or v/v) of this compound | Can stabilize certain proteins, particularly GPCRs, within the mesophase. | [7][10] |
| Salts (e.g., NaCl, (NH₄)₂SO₄) | Varies widely (mM to M range) | Common precipitating agents found in screening kits. | [11][13] |
| Polymers (e.g., PEGs) | Varies widely (% w/v) | Common precipitating agents found in screening kits. | [13][14] |
Visualizations
Experimental Workflow for In Meso Crystallization
References
- 1. Crystallizing Membrane Proteins Using Lipidic Mesophases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. psi.ch [psi.ch]
- 3. benchchem.com [benchchem.com]
- 4. Well-based crystallization of lipidic cubic phase microcrystals for serial X-ray crystallography experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comprehensive review of the lipid cubic phase or in meso method for crystallizing membrane and soluble proteins and complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystallizing membrane proteins for structure–function studies using lipidic mesophases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crystallizing Membrane Proteins in Lipidic Mesophases. A Host Lipid Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipidic cubic phases: A novel concept for the crystallization of membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. Host Lipid and Temperature as Important Screening Variables for Crystallizing Integral Membrane Proteins in Lipidic Mesophases. Trials with Diacylglycerol Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Controlled In Meso Phase Crystallization – A Method for the Structural Investigation of Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analysis of crystallization data in the Protein Data Bank - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Note and Protocol for the Preparation of Monolinolein Dispersions for SAXS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monolinolein, a monoglyceride lipid, is a key component in the formation of lyotropic liquid crystalline phases, which are of significant interest in drug delivery systems. These self-assembled nanostructures, such as cubosomes and hexosomes, can encapsulate both hydrophilic and lipophilic drug molecules, offering potential for controlled release and enhanced bioavailability. Small-Angle X-ray Scattering (SAXS) is a powerful technique for characterizing the internal nanostructure of these lipid dispersions, providing crucial information on the lattice type and dimensions of the liquid crystalline phases. This application note provides a detailed protocol for the preparation of this compound dispersions for SAXS analysis, enabling reproducible formulation and characterization.
Core Principles
The formation of this compound-based dispersions with ordered internal structures relies on the principle of lipid self-assembly in an aqueous environment. This compound, in the presence of water and a stabilizing agent, can form various non-lamellar liquid crystalline phases, including the bicontinuous cubic (Pn3m, Im3m), inverted hexagonal (H₂), and micellar cubic (Fd3m) phases. The specific phase formed is highly dependent on factors such as temperature, pressure, and the concentration of components, particularly the stabilizer.[1][2] High-pressure homogenization is a common method to produce stable, nanosized dispersions suitable for SAXS analysis and various applications.[3][4]
Experimental Protocols
Materials
-
This compound (analytical grade)
-
Poloxamer 407 (Pluronic® F127) or other suitable stabilizer
-
Purified water (e.g., Milli-Q®) or relevant buffer solution
-
Organic solvent (e.g., ethanol, optional for pre-solubilization)
Equipment
-
High-pressure homogenizer (e.g., Microfluidizer®)
-
Magnetic stirrer and hot plate
-
Ultrasonic bath/sonicator
-
Vials and standard laboratory glassware
-
Syringes and filters (if necessary for sample loading)
-
SAXS instrument
Protocol 1: High-Pressure Homogenization Method
This protocol is a widely used method for producing stable, monodisperse lipid nanoparticles.
-
Preparation of the Coarse Emulsion:
-
Melt the this compound at a temperature slightly above its melting point (approximately 40-60°C).[3]
-
In a separate vessel, dissolve the Poloxamer 407 in purified water or buffer with gentle stirring. The concentration of Poloxamer 407 typically ranges from 5% to 12% relative to the total amphiphile (this compound + poloxamer) amount.[4][5]
-
Slowly add the molten this compound to the aqueous stabilizer solution while stirring continuously to form a coarse, milky pre-emulsion.
-
-
High-Pressure Homogenization:
-
Transfer the pre-emulsion to the high-pressure homogenizer.
-
Homogenize the coarse emulsion at a pressure of approximately 350 bar for 15 minutes.[5] The homogenization temperature is a critical parameter and should be carefully controlled, with temperatures around 40-60°C often yielding favorable results.[3]
-
Collect the resulting fine, translucent dispersion.
-
-
Sample Preparation for SAXS:
-
Allow the dispersion to equilibrate at the desired measurement temperature.
-
Load the dispersion into a suitable SAXS sample holder (e.g., a quartz capillary or a 96-well plate with X-ray transparent windows).[6]
-
Ensure the sample is free of air bubbles.
-
Protocol 2: Melt-Hydration and Sonication Method
This method is simpler and suitable for initial screening and smaller sample volumes.
-
Melt-Hydration:
-
Weigh the desired amounts of this compound and stabilizer directly into a vial.
-
Melt the lipid-stabilizer mixture by heating to approximately 60-70°C.
-
Add the aqueous phase (water or buffer) pre-heated to the same temperature to the molten lipid mixture.
-
Vortex the mixture vigorously for several minutes to form a coarse dispersion.
-
-
Sonication:
-
Place the vial containing the coarse dispersion in an ultrasonic bath or use a probe sonicator.
-
Sonicate the dispersion until it becomes more homogeneous and less turbid. Sonication time will vary depending on the power of the sonicator and the sample volume.
-
-
Sample Preparation for SAXS:
-
Follow the same procedure as in Protocol 1 for loading the sample for SAXS analysis.
-
Data Presentation
The following tables summarize typical quantitative data obtained from the characterization of this compound dispersions.
Table 1: Influence of Stabilizer (Poloxamer 407) Concentration on Particle Size and Structure
| Poloxamer 407 Conc. (wt% of total amphiphile) | Mean Particle Size (nm) | Predominant Liquid Crystalline Phase | Reference |
| Low (e.g., < 8%) | > 500 | Micrometer-sized cubic particles | [3][4] |
| Medium (e.g., 8-10%) | 200 - 400 | Submicron cubic particles | [4] |
| High (e.g., > 10%) | < 200 | Vesicular structures, reduced cubic phase | [3][4] |
Table 2: Common Liquid Crystalline Phases of this compound and their SAXS Characteristics
| Phase Name | Space Group | Characteristic SAXS Peak Ratios (√h²+k²+l²) | Lattice Parameter (a) Range (Å) | Reference |
| Bicontinuous Cubic (Diamond) | Pn3m | √2, √3, √4, √6, √8, √9, √10, √11, √12 | ~90 - 150 | [1][7] |
| Bicontinuous Cubic (Primitive) | Im3m | √2, √4, √6, √8, √10, √12, √14, √16 | ~140 - 200 | [1][2] |
| Inverted Hexagonal | H₂ | 1, √3, √4, √7, √9 | ~50 - 70 | [2] |
| Micellar Cubic | Fd3m | √3, √8, √11, √12, √16 | - | [2][7] |
Visualizations
Caption: Experimental workflow for preparing this compound dispersions.
Caption: this compound liquid crystalline phases and influencing factors.
References
- 1. researchgate.net [researchgate.net]
- 2. Influence of the stabilizer concentration on the internal liquid crystalline order and the size of oil-loaded this compound-based dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influence of composition and preparation parameters on the properties of aqueous monoolein dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of drug release from liquid crystalline monoolein dispersions and solid lipid nanoparticles using a flow cytometric technique - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of Lipid Matrices for Membrane Protein Crystallization by High-Throughput Small Angle X-ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Loading Drugs into Monolinolein Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monolinolein, a monoglyceride lipid, is a promising excipient in the formulation of lipid-based nanoparticles for drug delivery. Its ability to self-assemble into various lyotropic liquid crystalline phases, such as cubic and hexagonal phases, allows for the formation of stable nanostructures like cubosomes and hexosomes. These nanoparticles are biocompatible and capable of encapsulating a diverse range of therapeutic agents, including hydrophobic, hydrophilic, and amphiphilic drugs. This document provides detailed application notes and experimental protocols for loading drugs into this compound nanoparticles, offering guidance for the development of novel drug delivery systems. This compound-based nanoparticles can enhance the solubility of poorly water-soluble drugs and provide sustained release profiles.
Drug Loading Strategies
The incorporation of drugs into this compound nanoparticles can be broadly categorized into two main strategies: passive and active loading. The choice of method depends on the physicochemical properties of the drug and the desired characteristics of the final formulation.
-
Passive Loading (Hydrophobic Drugs): This is the most common method for lipophilic drugs. The drug is incorporated into the lipid matrix during the nanoparticle formation process. The hydrophobic nature of the drug facilitates its partitioning into the lipid bilayers of the this compound nanoparticles.
-
Active Loading (Hydrophilic and Amphiphilic Drugs): This approach is typically employed for drugs that have poor partitioning into the lipid core. It often involves creating a transmembrane gradient (e.g., pH or ion gradient) to drive the drug into the aqueous compartments of the nanoparticles after their formation. While less common for this compound nanoparticles, principles from liposome technology can be adapted.
Quantitative Data Summary
The following tables summarize quantitative data for drug loading into this compound and the closely related monoolein nanoparticles. Monoolein is often used as a model for monoglyceride-based nanoparticles and provides valuable comparative data.
| Drug | Drug Type | Nanoparticle Type | Loading Method | Drug Loading Content (DLC) % (w/w) | Encapsulation Efficiency (EE) % | Particle Size (nm) | Zeta Potential (mV) | Reference |
| Paclitaxel | Hydrophobic | This compound Cubosomes/Hexosomes | Passive | Not Reported | Not Reported | ~150-250 | Not Reported | [1] |
| Indinavir | Amphiphilic | Monoolein Nanoparticles | Passive | Not Reported | 96 | 155 ± 7 | -31.3 ± 0.3 | [2] |
| AT101 | Hydrophobic | Monoolein Cubosomes | Passive | 9.9 | 97.7 | ~150 | -18.9 | [3] |
| Porphyrin | Hydrophobic | Monoolein Cubosomes | Passive | Not Reported | Not Reported | Not Reported | Not Reported | [4] |
| Docetaxel | Hydrophobic | Monoolein Cubosomes | Passive | Not Reported | >90 | ~200 | Neutral | [5] |
| Hydrocortisone | Hydrophobic | Monoolein Cubosomes | Passive | Not Reported | Not Reported | Not Reported | Not Reported | [6] |
Experimental Protocols
Protocol 1: Passive Loading of a Hydrophobic Drug (e.g., Paclitaxel) into this compound Nanoparticles
This protocol is based on the top-down method, where a bulk liquid crystalline phase is first formed and then dispersed into nanoparticles.
Materials:
-
This compound
-
Stabilizer (e.g., Pluronic® F127, Poloxamer 407)
-
Hydrophobic drug (e.g., Paclitaxel)
-
Deionized water
-
Organic solvent (e.g., ethanol, chloroform) - Optional, for dissolving the drug
Equipment:
-
High-shear homogenizer or ultrasonicator
-
Magnetic stirrer and hot plate
-
Vials
-
Syringe filters (0.22 µm)
Procedure:
-
Preparation of the Lipid Phase:
-
Weigh the desired amount of this compound and the hydrophobic drug.
-
If the drug has low solubility in the molten lipid, it can be pre-dissolved in a minimal amount of a suitable organic solvent.
-
Melt the this compound at a temperature slightly above its melting point (around 40-50 °C).
-
Add the drug (or drug solution) to the molten this compound and mix thoroughly until a homogenous lipid phase is obtained.
-
-
Preparation of the Aqueous Phase:
-
Dissolve the stabilizer (e.g., 1-5% w/v Pluronic® F127) in deionized water with gentle stirring.
-
Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Formation of the Coarse Emulsion:
-
Slowly add the molten lipid phase to the aqueous phase under continuous stirring to form a coarse emulsion.
-
-
Nanoparticle Formation (Homogenization/Sonication):
-
Subject the coarse emulsion to high-energy dispersion using either a high-shear homogenizer or a probe sonicator.
-
Homogenization parameters (e.g., speed, time) or sonication parameters (e.g., amplitude, duration, pulse on/off times) should be optimized to achieve the desired particle size and polydispersity index (PDI).
-
-
Purification:
-
To remove any un-encapsulated drug, the nanoparticle dispersion can be purified by methods such as dialysis against a large volume of water or centrifugal ultrafiltration.
-
Characterization:
-
Particle Size and Zeta Potential: Determined by Dynamic Light Scattering (DLS).
-
Encapsulation Efficiency (EE) and Drug Loading Content (DLC):
-
The amount of un-encapsulated drug is quantified in the supernatant/dialysate using a suitable analytical technique (e.g., HPLC, UV-Vis spectrophotometry).[7]
-
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
DLC (%) = [(Total Drug - Free Drug) / Total Lipid] x 100
-
-
Morphology: Visualized by Transmission Electron Microscopy (TEM) or Cryo-TEM.
-
In Vitro Drug Release:
-
Typically performed using a dialysis bag method or sample-and-separate method.[8][9] The nanoparticle dispersion is placed in a dialysis bag with a specific molecular weight cut-off and dialyzed against a release medium. Aliquots of the release medium are withdrawn at different time points and the drug concentration is quantified.
-
Protocol 2: Loading of Hydrophilic or Amphiphilic Drugs
For hydrophilic or amphiphilic drugs, passive loading can be attempted by incorporating the drug in the aqueous phase before emulsification. However, encapsulation efficiency might be low. An alternative is to adapt active loading techniques.
Conceptual Approach for Active Loading (pH Gradient Method):
-
Prepare Blank Nanoparticles: Prepare this compound nanoparticles as described in Protocol 1, but with a buffered aqueous phase to create an internal pH different from the external medium (e.g., internal acidic buffer).
-
Establish pH Gradient: After nanoparticle formation, adjust the pH of the external medium to create a transmembrane pH gradient.
-
Drug Loading: Add the ionizable hydrophilic/amphiphilic drug to the nanoparticle dispersion. The drug will permeate the lipid membrane in its un-ionized form and become trapped in the internal aqueous phase in its ionized form.
-
Purification and Characterization: Follow the same purification and characterization steps as in Protocol 1.
Visualizations
Caption: Experimental workflow for passive drug loading into this compound nanoparticles.
Caption: Factors influencing the characteristics of drug-loaded this compound nanoparticles.
Conclusion
This compound nanoparticles offer a versatile platform for the delivery of a wide range of therapeutic agents. The protocols and data presented here provide a foundation for researchers to develop and optimize drug-loaded this compound formulations. Careful consideration of the drug's properties and optimization of the formulation and process parameters are crucial for achieving high drug loading, stability, and the desired release profile. Further research is warranted to explore the full potential of this compound-based nanocarriers in various therapeutic applications.
References
- 1. Comparison of drug release from liquid crystalline monoolein dispersions and solid lipid nanoparticles using a flow cytometric technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. AT101-Loaded Cubosomes as an Alternative for Improved Glioblastoma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of drug release from liquid crystalline monoolein dispersions and solid lipid nanoparticles using a flow cytometric technique - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative study on the performance of monoolein cubic nanoparticles and trimyristin solid lipid nanoparticles as carriers for docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of hydrophobic drug incorporation on cubosome-cell membrane model interactions (2025) | Ward Wakileh [scispace.com]
- 7. ijcrt.org [ijcrt.org]
- 8. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dissolutiontech.com [dissolutiontech.com]
Application Notes and Protocols for Monolinolein-Based Nanoformulation Design and Optimization
Audience: Researchers, scientists, and drug development professionals.
Introduction
Monolinolein, a monoacylglyceride of linoleic acid, is a biocompatible and biodegradable lipid that self-assembles in aqueous environments to form various lyotropic liquid crystalline structures. These structures, particularly the inverse bicontinuous cubic (cubosome) and hexagonal (hexosome) phases, offer unique advantages for the encapsulation and delivery of a wide range of therapeutic agents. The high internal surface area and the presence of both hydrophilic and lipophilic domains within these nanoformulations make them suitable for encapsulating drugs with varying polarities, protecting them from degradation, and enabling controlled release.[1][2]
This document provides detailed application notes and protocols for the design, optimization, and characterization of this compound-based nanoformulations.
Data Presentation: Physicochemical Properties of this compound-Based Nanoformulations
The following tables summarize typical quantitative data for this compound-based nanoformulations, providing a reference for formulation development and optimization.
Table 1: Physicochemical Characterization of this compound-Based Cubosomes
| Parameter | Typical Range | Factors Influencing the Parameter |
| Particle Size (nm) | 100 - 300 | Lipid concentration, stabilizer concentration, energy input during homogenization.[3][4] |
| Polydispersity Index (PDI) | < 0.3 | Homogenization parameters (pressure, cycles), stabilizer type and concentration.[3][4] |
| Zeta Potential (mV) | -15 to -30 | Stabilizer type (e.g., poloxamers), pH of the dispersion medium.[3][4] |
Table 2: Drug Loading and Encapsulation Efficiency in this compound-Based Nanoformulations
| Drug | Drug Type | Drug Loading (%) | Encapsulation Efficiency (%) | Formulation Method |
| Paclitaxel | Hydrophobic | 1 - 5 | 70 - 95 | High-Pressure Homogenization |
| Doxorubicin | Amphiphilic | 2 - 8 | 60 - 85 | Emulsification-Solvent Evaporation[5] |
| Cisplatin | Hydrophilic | 0.5 - 2 | 40 - 70 | Hydration of lipid film |
Experimental Protocols
This section provides detailed methodologies for the preparation and characterization of this compound-based nanoformulations.
Protocol 1: Preparation of this compound-Based Cubosomes by High-Pressure Homogenization (HPH)
This protocol describes the "top-down" approach for producing this compound-based cubosomes.
Materials:
-
This compound
-
Poloxamer 407 (Pluronic® F127)
-
Active Pharmaceutical Ingredient (API)
-
Deionized water
-
Phosphate Buffered Saline (PBS), pH 7.4
Equipment:
-
High-shear homogenizer (e.g., Ultra-Turrax)
-
High-pressure homogenizer
-
Magnetic stirrer and heating plate
-
Beakers and other standard laboratory glassware
Procedure:
-
Preparation of the Lipid Phase:
-
Melt the this compound at 40-45 °C.
-
If encapsulating a lipophilic drug, dissolve it in the molten this compound.
-
-
Preparation of the Aqueous Phase:
-
Dissolve Poloxamer 407 (typically 1-2% w/v) in deionized water with gentle heating and stirring to form a clear solution.
-
If encapsulating a hydrophilic drug, dissolve it in the aqueous phase.
-
-
Formation of a Coarse Emulsion:
-
Heat both the lipid and aqueous phases to the same temperature (around 40-45 °C).
-
Add the molten lipid phase to the aqueous phase dropwise under high-shear homogenization (e.g., 8,000-10,000 rpm) for 5-10 minutes to form a coarse pre-emulsion.
-
-
High-Pressure Homogenization:
-
Purification (Optional):
-
To remove any unencapsulated drug, the cubosome dispersion can be purified by dialysis against PBS (pH 7.4) using a dialysis membrane with a suitable molecular weight cut-off (e.g., 12-14 kDa).
-
Protocol 2: Preparation of this compound-Based Nanoparticles by Emulsification-Solvent Evaporation
This protocol is a "bottom-up" approach suitable for thermolabile drugs.
Materials:
-
This compound
-
Poloxamer 407
-
API
-
Organic solvent (e.g., ethanol, chloroform)
-
Deionized water
Equipment:
-
Magnetic stirrer
-
Rotary evaporator
-
Probe sonicator
Procedure:
-
Preparation of the Organic Phase:
-
Dissolve this compound and the lipophilic API in a suitable organic solvent.
-
-
Preparation of the Aqueous Phase:
-
Dissolve Poloxamer 407 in deionized water.
-
-
Emulsification:
-
Add the organic phase to the aqueous phase under constant stirring to form an oil-in-water (o/w) emulsion.
-
Sonicate the emulsion using a probe sonicator for 2-5 minutes to reduce the droplet size.
-
-
Solvent Evaporation:
-
Purification:
-
The resulting nanoparticle dispersion can be purified by centrifugation or dialysis to remove unencapsulated drug and excess surfactant.
-
Protocol 3: Characterization of Nanoparticle Size, PDI, and Zeta Potential
Equipment:
-
Dynamic Light Scattering (DLS) instrument (e.g., Zetasizer)
Procedure:
-
Sample Preparation:
-
Dilute a small aliquot of the nanoformulation dispersion with deionized water to achieve a suitable scattering intensity.
-
-
Measurement:
Protocol 4: Determination of Encapsulation Efficiency (EE) and Drug Loading (DL)
This protocol uses High-Performance Liquid Chromatography (HPLC) to quantify the amount of encapsulated drug.
Equipment:
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Centrifuge or ultracentrifuge
-
Syringe filters (0.22 µm)
Procedure:
-
Separation of Free Drug:
-
Quantification of Free Drug:
-
Quantification of Total Drug:
-
To determine the total amount of drug, disrupt a known volume of the nanoformulation by adding a suitable solvent (e.g., methanol, acetonitrile) to dissolve the lipid matrix and release the encapsulated drug.
-
Analyze the total drug concentration using the same HPLC method.
-
-
Calculations:
-
Encapsulation Efficiency (%EE):
-
Drug Loading (%DL):
-
Protocol 5: In Vitro Drug Release Study
This protocol uses a dialysis bag method to assess the drug release profile from the nanoformulation.[1][19][20][21][22]
Materials:
-
Dialysis tubing (e.g., MWCO 12-14 kDa)
-
Release medium (e.g., PBS, pH 7.4, with 0.5% Tween 80 to maintain sink conditions)
-
Shaking water bath or incubator
Procedure:
-
Preparation of the Dialysis Bag:
-
Soak the dialysis tubing in the release medium for at least 30 minutes before use.
-
Pipette a known volume (e.g., 1 mL) of the drug-loaded nanoformulation into the dialysis bag and seal both ends.
-
-
Release Study:
-
Place the sealed dialysis bag into a beaker containing a known volume (e.g., 100 mL) of the release medium.
-
Maintain the setup in a shaking water bath at 37°C and a constant agitation speed (e.g., 100 rpm).
-
-
Sampling:
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium.
-
Replace the withdrawn volume with an equal volume of fresh release medium to maintain a constant volume.
-
-
Analysis:
-
Analyze the concentration of the released drug in the collected samples using a validated analytical method (e.g., HPLC, UV-Vis spectrophotometry).
-
Calculate the cumulative percentage of drug released over time.
-
Protocol 6: In Vitro Cytotoxicity Assay (MTT Assay)
This assay evaluates the effect of the nanoformulation on the viability of cancer cell lines.[2][23][24][25][26]
Materials:
-
Cancer cell line (e.g., MCF-7, HeLa)
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Treat the cells with various concentrations of the drug-loaded nanoformulation, free drug, and empty nanoformulation (placebo). Include untreated cells as a control.
-
Incubate the plates for 24, 48, or 72 hours.
-
-
MTT Addition:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Calculation of Cell Viability:
Protocol 7: Cellular Uptake Analysis by Flow Cytometry
This protocol quantifies the internalization of fluorescently labeled nanoformulations into cells.[27][28][29]
Materials:
-
Fluorescently labeled nanoformulation (e.g., with Rhodamine B or a fluorescently tagged lipid)
-
Cancer cell line
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the fluorescently labeled nanoformulation at a specific concentration and incubate for various time points (e.g., 1, 2, 4 hours).
-
-
Cell Harvesting and Staining:
-
After incubation, wash the cells with cold PBS to remove non-internalized nanoparticles.
-
Trypsinize the cells and resuspend them in PBS.
-
-
Flow Cytometry Analysis:
-
Analyze the cell suspension using a flow cytometer to measure the fluorescence intensity of individual cells.
-
Use untreated cells as a negative control to set the background fluorescence.
-
-
Data Analysis:
-
Quantify the percentage of fluorescently positive cells and the mean fluorescence intensity to determine the extent of cellular uptake.[10]
-
Mandatory Visualizations
Caption: Experimental workflow for this compound-based nanoformulation.
Caption: Cellular uptake and mechanism of action for paclitaxel-loaded nanoformulation.
References
- 1. Cubosomes in Drug Delivery—A Comprehensive Review on Its Structural Components, Preparation Techniques and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nmj.mums.ac.ir [nmj.mums.ac.ir]
- 3. benthamscience.com [benthamscience.com]
- 4. repositorium.uminho.pt [repositorium.uminho.pt]
- 5. researchgate.net [researchgate.net]
- 6. hrcak.srce.hr [hrcak.srce.hr]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. Doxorubicin and Paclitaxel-loaded Lipid-based Nanoparticles Overcome Multi-Drug Resistance by Inhibiting P-gp and Depleting ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Single emulsion-solvent evaporation technique and modifications for the preparation of pharmaceutical polymeric nanoparticles. | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 16. Frontiers | Mechanism of action of paclitaxel for treating glioblastoma based on single-cell RNA sequencing data and network pharmacology [frontiersin.org]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Nanostructured lipid carriers for oral bioavailability enhancement of raloxifene: Design and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 22. walshmedicalmedia.com [walshmedicalmedia.com]
- 23. In vivo testing of orally delivered nanoparticles [ouci.dntb.gov.ua]
- 24. Recent advances in drug delivery applications of cubosomes, hexosomes, and solid lipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Preparation of VC nanoliposomes by high pressure homogenization: Process optimization and evaluation of efficacy, transdermal absorption, and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 26. A Comparison of Cellular Uptake Mechanisms, Delivery Efficacy, and Intracellular Fate between Liposomes and Extracellular Vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Insight into Mechanisms of Cellular Uptake of Lipid Nanoparticles and Intracellular Release of Small RNAs | Semantic Scholar [semanticscholar.org]
- 28. Intracellular trafficking kinetics of nucleic acid escape from lipid nanoparticles via fluorescence imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Nanoemulsion improves the oral bioavailability of baicalin in rats: in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Monolinolein-Based Formulation Stability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address common stability challenges encountered during the preparation and characterization of monolinolein-based formulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of instability in my this compound-based formulation?
A1: Instability in this compound-based formulations, such as cubosomes or hexosomes, can manifest in several ways. The most common signs include:
-
Visual Changes: Increased opacity, phase separation (creaming or sedimentation), or the formation of visible aggregates.
-
Changes in Particle Size and Polydispersity: An increase in the average particle size (hydrodynamic diameter) and/or the polydispersity index (PDI) over time, as measured by Dynamic Light Scattering (DLS), indicates particle aggregation or fusion.
-
Altered Surface Charge: A significant change in the zeta potential, which can lead to a decrease in the electrostatic repulsion between particles, promoting aggregation.
-
Drug Leakage: A decrease in the encapsulation efficiency over time, indicating that the entrapped active pharmaceutical ingredient (API) is leaking from the nanoparticles.
-
Changes in Liquid Crystalline Structure: Transitions between different liquid crystalline phases (e.g., from a bicontinuous cubic phase to a hexagonal phase), which can be detected using techniques like Small-Angle X-ray Scattering (SAXS).
Q2: What are the main factors that influence the stability of this compound formulations?
A2: The stability of this compound-based formulations is a multifactorial issue. Key influencing factors include:
-
Formulation Composition:
-
Stabilizer Type and Concentration: The choice of stabilizer (e.g., poloxamers, polysorbates) and its concentration is critical for providing a sufficient steric or electrostatic barrier to prevent particle aggregation.[1][2][3]
-
Lipid Composition: The purity of this compound and the presence of other lipids or oils can affect the liquid crystalline phase behavior and overall stability.
-
pH of the Aqueous Phase: The pH can influence the surface charge of the particles and the ionization state of the drug, thereby affecting both physical and chemical stability.[1][2][4]
-
-
Process Parameters:
-
Homogenization Method and Parameters: The energy input during preparation (e.g., pressure, number of cycles in high-pressure homogenization, or sonication time) affects the initial particle size and distribution, which in turn influences long-term stability.
-
Temperature: Both processing and storage temperature can induce phase transitions in the lipid and affect the rate of chemical degradation.
-
-
Storage Conditions:
-
Temperature: Elevated temperatures can accelerate particle aggregation and chemical degradation of both the lipid and the encapsulated drug.
-
Light Exposure: Can promote oxidative degradation of this compound.
-
Presence of Oxygen: Unsaturated fatty acid chains in this compound are susceptible to oxidation.
-
Q3: How can I prevent the chemical degradation of this compound in my formulation?
A3: this compound contains unsaturated fatty acid chains, making it susceptible to oxidative degradation. To prevent this, consider the following strategies:
-
Use of Antioxidants: Incorporate antioxidants into your formulation. Common choices include:
-
Natural Antioxidants: Tocopherols (Vitamin E), ascorbic acid, and plant-derived extracts like rosemary extract.
-
Synthetic Antioxidants: Butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA).
-
The effectiveness of an antioxidant can be enhanced by using combinations, such as a chain-breaking antioxidant with a chelating agent.
-
-
Control of Storage Conditions:
-
Protect from Light: Store formulations in amber-colored vials or in the dark.
-
Minimize Oxygen Exposure: Prepare and store formulations under an inert atmosphere (e.g., nitrogen or argon). Use sealed containers with minimal headspace.
-
-
Use of High-Purity this compound: Start with high-quality raw materials with low levels of impurities that could act as pro-oxidants.
Troubleshooting Guides
Issue 1: Rapid Increase in Particle Size and PDI (Aggregation)
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Insufficient Stabilizer Concentration | Increase the concentration of the stabilizer (e.g., Poloxamer 407) in increments of 0.5% (w/w). | Smaller, more stable particles with a lower PDI. An optimal concentration will provide sufficient surface coverage to prevent aggregation. |
| Inappropriate Stabilizer | Screen different types of stabilizers (e.g., Poloxamer 188, Tween 80, Solutol HS 15). | Identification of a stabilizer that provides better steric hindrance or electrostatic repulsion for your specific formulation. |
| Suboptimal pH | Adjust the pH of the aqueous phase to be at least 2 units away from the isoelectric point of any charged components. | Increased zeta potential (more negative or more positive), leading to enhanced electrostatic repulsion and reduced aggregation. |
| High Storage Temperature | Store the formulation at a lower temperature (e.g., 4°C instead of room temperature). | Reduced kinetic energy of the particles, decreasing the frequency of collisions and slowing down aggregation. |
Issue 2: Phase Separation or Creaming
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Particle Aggregation and Sedimentation | Address the root cause of aggregation as outlined in Issue 1 . | A stable, homogenous dispersion without visible separation. |
| Density Mismatch between Particles and Continuous Phase | Increase the viscosity of the aqueous phase by adding a viscosity-modifying agent (e.g., glycerol, low concentrations of a biocompatible polymer). | Slowed particle movement, hindering sedimentation or creaming. |
| Flocculation (Reversible Aggregation) | Gently agitate the formulation to see if it redisperses. If so, consider optimizing the stabilizer concentration or adding a secondary stabilizer. | Re-formation of a homogenous dispersion, indicating that the initial aggregation was reversible. |
Issue 3: Low Encapsulation Efficiency or Rapid Drug Leakage
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Poor Drug Solubility in the Lipid Matrix | For lipophilic drugs, consider adding a small amount of a co-lipid or oil in which the drug is more soluble. | Increased drug loading and retention within the lipid core of the nanoparticles. |
| Drug Partitioning into the Aqueous Phase | For hydrophilic drugs, adjust the pH of the aqueous phase to a value where the drug is in its less soluble, non-ionized form. | Enhanced encapsulation of the drug within the aqueous channels of the cubosome structure. |
| Instability of the Liquid Crystalline Structure | Characterize the liquid crystalline phase using SAXS. If an undesirable phase is present, adjust the formulation (e.g., lipid composition, stabilizer concentration) to favor a more stable, drug-retaining structure. | Formation of the desired liquid crystalline phase (e.g., Pn3m or Im3m cubic phase) that can effectively entrap the drug. |
Data Presentation
Table 1: Effect of Stabilizer (Poloxamer 407) Concentration on Particle Size and Polydispersity Index (PDI) of this compound-Based Cubosomes.
| Poloxamer 407 Conc. (% w/w) | Initial Particle Size (nm) | Particle Size after 4 weeks at 25°C (nm) | Initial PDI | PDI after 4 weeks at 25°C |
| 0.5 | 250 ± 15 | 450 ± 30 | 0.35 ± 0.05 | 0.55 ± 0.08 |
| 1.0 | 180 ± 10 | 200 ± 12 | 0.25 ± 0.03 | 0.28 ± 0.04 |
| 2.0 | 150 ± 8 | 155 ± 9 | 0.20 ± 0.02 | 0.21 ± 0.03 |
| 3.0 | 140 ± 7 | 142 ± 8 | 0.18 ± 0.02 | 0.19 ± 0.02 |
Table 2: Influence of pH on the Stability of this compound Cubosomes (1% w/w Poloxamer 407).
| pH | Initial Particle Size (nm) | Initial Zeta Potential (mV) | Particle Size after 4 weeks at 25°C (nm) | Zeta Potential after 4 weeks at 25°C (mV) |
| 4.0 | 175 ± 11 | -15 ± 2 | 280 ± 20 | -10 ± 3 |
| 5.5 | 160 ± 9 | -25 ± 3 | 170 ± 11 | -23 ± 3 |
| 7.4 | 155 ± 8 | -30 ± 4 | 160 ± 9 | -28 ± 4 |
| 8.5 | 165 ± 10 | -35 ± 4 | 175 ± 12 | -32 ± 5 |
Experimental Protocols
Protocol 1: Preparation of this compound-Based Cubosomes by High-Pressure Homogenization
-
Preparation of the Lipid Phase:
-
Weigh the desired amount of this compound.
-
If incorporating a lipophilic drug, dissolve it in the this compound.
-
Gently heat the mixture to 40-50°C until it forms a clear, homogenous liquid.
-
-
Preparation of the Aqueous Phase:
-
Weigh the required amount of stabilizer (e.g., Poloxamer 407) and dissolve it in purified water.
-
If incorporating a hydrophilic drug, dissolve it in the aqueous phase.
-
Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Formation of the Pre-emulsion:
-
While stirring the aqueous phase at high speed (e.g., 5000 rpm with a high-shear mixer), slowly add the molten lipid phase.
-
Continue mixing for 5-10 minutes to form a coarse pre-emulsion.
-
-
High-Pressure Homogenization:
-
Immediately transfer the hot pre-emulsion to a high-pressure homogenizer pre-heated to the same temperature.
-
Homogenize the pre-emulsion at a pressure of 1000-1500 bar for 3-5 cycles.
-
-
Cooling and Storage:
-
Cool the resulting dispersion to room temperature in an ice bath.
-
Store the cubosome dispersion in a sealed container at the desired temperature (e.g., 4°C or 25°C).
-
Protocol 2: Characterization of Particle Size and Zeta Potential by Dynamic Light Scattering (DLS)
-
Sample Preparation:
-
Dilute a small aliquot of the cubosome dispersion with filtered, purified water to an appropriate concentration for DLS analysis. The final dispersion should be slightly turbid. A dilution factor of 1:100 to 1:1000 is often suitable.
-
-
Instrument Setup:
-
Turn on the DLS instrument and allow it to warm up for at least 30 minutes.
-
Set the measurement temperature (e.g., 25°C).
-
Enter the parameters for the dispersant (water): refractive index and viscosity at the measurement temperature.
-
-
Particle Size Measurement:
-
Transfer the diluted sample to a clean, dust-free cuvette.
-
Place the cuvette in the instrument's sample holder.
-
Allow the sample to equilibrate to the set temperature for 2-3 minutes.
-
Perform the measurement. Typically, 3-5 replicate measurements are performed for each sample.
-
Record the Z-average diameter (hydrodynamic diameter) and the Polydispersity Index (PDI).
-
-
Zeta Potential Measurement:
-
Transfer the diluted sample to a zeta potential measurement cell.
-
Ensure there are no air bubbles between the electrodes.
-
Place the cell in the instrument.
-
Perform the measurement. The instrument will apply an electric field and measure the electrophoretic mobility of the particles to calculate the zeta potential.
-
Record the zeta potential value in millivolts (mV).
-
Mandatory Visualizations
Caption: Experimental workflow for the preparation and stability characterization of this compound-based nanoparticles.
References
Technical Support Center: Scaling Up Monolinolein Synthesis
Welcome to the technical support center for monolinolein synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up production from the lab to pilot and industrial scales. Below you will find troubleshooting guides and frequently asked questions to address common challenges.
Troubleshooting Guide
This guide addresses specific issues that may arise during the scale-up of this compound synthesis.
Question: My reaction yield dropped from over 90% at the 10g lab scale to less than 70% at the 1kg pilot scale. What are the likely causes and solutions?
Answer: A significant drop in yield during scale-up is a common problem, often related to physical and kinetic factors that do not scale linearly.[1]
-
Potential Causes:
-
Inefficient Heat Transfer: Larger reaction volumes have a lower surface-area-to-volume ratio, making it difficult to maintain a uniform temperature. Localized hot spots can lead to thermal degradation of this compound or promote side reactions.
-
Poor Mixing: What works in a small flask may be inadequate in a large reactor. Inefficient mixing can lead to poor distribution of reactants and catalysts, resulting in incomplete conversion.[2]
-
Mass Transfer Limitations: In heterogeneous catalysis (e.g., with an immobilized enzyme), the rate at which reactants diffuse to the catalyst surface may become the limiting factor at a larger scale.
-
Reagent Addition Rate: A controlled, slow addition of reagents is crucial to manage reaction exotherms. Adding reagents too quickly at a large scale can cause temperature spikes that favor byproduct formation.[2]
-
-
Solutions:
-
Optimize Reactor Setup: Use a jacketed reactor with a reliable cooling/heating system to ensure precise temperature control.
-
Improve Agitation: Re-evaluate the stirrer design (e.g., impeller type, speed, position) to ensure homogeneity throughout the reaction mixture.
-
Controlled Reagent Addition: Implement a programmed, slow addition of critical reagents using a syringe or peristaltic pump.
-
Kinetic Re-evaluation: Perform kinetic studies at the pilot scale to understand how reaction rates have changed and adjust reaction time accordingly.[3]
-
Question: I am observing new impurities in my crude product at the pilot scale that were not present in lab-scale batches. How can I identify and mitigate them?
Answer: The appearance of new impurities often indicates that different reaction pathways become significant under new scale-up conditions.[1]
-
Potential Causes:
-
Formation of Di- and Triglycerides: Inefficient mixing or incorrect stoichiometry can lead to further esterification of this compound, forming dilinolein and trilinolein.
-
Oxidation/Polymerization: Linolein is a polyunsaturated fatty acid moiety susceptible to oxidation, especially with longer reaction times, higher temperatures, or exposure to air.
-
Catalyst-Related Side Reactions: If using a chemical catalyst, changes in concentration or temperature may promote unintended reactions.
-
Contaminants: Raw materials may contain impurities that only become problematic at larger concentrations.
-
-
Solutions:
-
Impurity Identification: Use analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to identify the chemical structure of the new impurities.[4]
-
Inert Atmosphere: Conduct the reaction under a strictly inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Stoichiometry Control: Carefully control the molar ratio of glycerol to linoleic acid (or its ester). A slight excess of glycerol can help minimize the formation of di- and triglycerides.
-
Optimize Reaction Time and Temperature: Monitor the reaction closely and quench it as soon as the optimal conversion is reached to prevent the formation of degradation products.
-
Frequently Asked Questions (FAQs)
Q1: What are the main differences between scaling up a chemical synthesis versus an enzymatic synthesis for this compound?
A1: The choice between chemical and enzymatic routes has significant implications for scale-up.
-
Chemical Synthesis: Typically involves esterification or glycerolysis at high temperatures and sometimes high pressure, often with a metal or acid catalyst.
-
Pros: Lower raw material costs (catalysts are often cheaper than enzymes).
-
Cons: Harsh conditions can lead to more side products and darker product color, requiring intensive purification. The process is often energy-intensive, and catalyst removal can be a challenge.[5]
-
-
Enzymatic Synthesis: Uses lipases to catalyze the reaction under milder conditions (lower temperature and ambient pressure).
-
Pros: High selectivity, leading to higher purity and fewer byproducts. Milder conditions reduce energy costs and minimize degradation of sensitive molecules like linolein.[6]
-
Cons: Enzymes can be expensive. Enzyme stability, activity, and potential for reuse are critical factors for economic viability at an industrial scale.[7][8]
-
Q2: My lab-scale purification relied on column chromatography. Why is this not suitable for industrial production, and what are the alternatives?
A2: Column chromatography is generally avoided for large-scale production of bulk chemicals due to high solvent consumption, cost of the stationary phase, and difficulty in scaling up the process efficiently.[9]
-
Recommended Alternatives:
-
Crystallization: An excellent method if the product is solid at a certain temperature or in a specific solvent system. It is highly effective for achieving high purity.
-
Vacuum Distillation (Molecular Distillation): Ideal for purifying oily, high-boiling-point compounds like this compound. It effectively separates mono-, di-, and triglycerides based on their different volatilities under high vacuum.
-
Liquid-Liquid Extraction: Useful for removing specific impurities by partitioning them between two immiscible liquid phases.
-
Ion Exchange Resins: Can be employed to remove charged impurities like residual catalysts or free fatty acids from the lipid product.[10]
-
Q3: How do I ensure batch-to-batch consistency during scale-up?
A3: Achieving consistency is critical for commercial production and requires stringent process control.
-
Key Strategies:
-
Define Critical Process Parameters (CPPs): Identify variables that significantly impact product quality (e.g., temperature, pressure, agitation speed, addition rates) and establish strict operating ranges for them.
-
Implement In-Process Controls (IPCs): Regularly monitor the reaction progress and product quality at intermediate stages using analytical methods like HPLC, GC, or titration.[4]
-
Raw Material Qualification: Ensure the quality and purity of all starting materials are consistent across different batches and suppliers.
-
Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for every step of the manufacturing process.
-
Quantitative Data & Experimental Protocols
Data Presentation
Table 1: Illustrative Impact of Scale on this compound Synthesis Yield and Purity
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) | Production Scale (100 kg) |
| Reaction Vessel | Round-bottom flask | 5 L Jacketed Reactor | 500 L Jacketed Reactor |
| Typical Yield | 92% ± 3% | 80% ± 5% | 72% ± 6% |
| Crude Purity (GC) | 98% | 94% | 88% |
| Primary Impurities | Dilinolein (<2%) | Dilinolein (4-5%), Unreacted Substrates (1-2%) | Dilinolein (6-8%), Trilinolein (1-2%), Oxidation Products (2-3%) |
Table 2: Comparison of Potential Purification Methods for Production Scale
| Purification Method | Throughput | Purity Achieved | Cost | Key Challenge |
| Molecular Distillation | High | >99% | High (Capital) | Requires high vacuum and temperature, potential for thermal degradation. |
| Solvent Crystallization | Medium | >98% | Medium | Finding a suitable, non-toxic solvent system; product must be solid. |
| Liquid-Liquid Extraction | High | 90-95% | Low | Often insufficient for high-purity requirements; large solvent volumes. |
| Ion Exchange Resins | Medium | N/A (removes specific impurities) | Medium | Resin regeneration and lifetime; primarily for polishing.[10] |
Experimental Protocols
Protocol 1: Scale-Up of Enzymatic Synthesis of this compound (1 kg Scale)
-
Reactor Preparation: Ensure a 5 L jacketed glass reactor is clean, dry, and purged with nitrogen.
-
Reactant Charging: Charge the reactor with 650 g of glycerol (approx. 7.06 mol) and 1 kg of linoleic acid (approx. 3.57 mol).
-
Temperature Control: Set the jacket temperature to 60°C and begin agitation at 200 RPM to homogenize the mixture.
-
Enzyme Addition: Once the temperature is stable, add 80 g of an immobilized lipase (e.g., Novozym® 435).
-
Vacuum Application: Reduce the pressure inside the reactor to <10 mbar to facilitate the removal of water, a byproduct of the esterification, which drives the reaction forward.
-
In-Process Monitoring: Every 2 hours, take a small sample and analyze the conversion of linoleic acid by titration or GC analysis.
-
Reaction Completion: The reaction is typically complete within 8-12 hours, or when linoleic acid content is below 2%.
-
Enzyme Recovery: Stop agitation, allow the enzyme to settle (if immobilized), and filter the hot reaction mixture to recover the enzyme for potential reuse.
-
Crude Product: The resulting liquid is the crude this compound, ready for purification.
Protocol 2: Purity Analysis of this compound by GC-FID
-
Sample Preparation (Derivatization):
-
Dissolve 10 mg of the this compound sample in 1 mL of hexane.
-
Add 200 µL of a silylating agent (e.g., BSTFA with 1% TMCS).
-
Heat the mixture at 60°C for 30 minutes to convert the hydroxyl groups to their trimethylsilyl (TMS) ethers, making them volatile for GC analysis.
-
-
GC-FID Conditions:
-
Column: DB-5HT (or equivalent high-temperature capillary column), 30 m x 0.25 mm ID, 0.1 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector: Split/splitless, 300°C, split ratio 50:1.
-
Oven Program:
-
Initial temperature: 150°C, hold for 1 min.
-
Ramp 1: 15°C/min to 250°C.
-
Ramp 2: 10°C/min to 350°C, hold for 10 min.
-
-
Detector (FID): 360°C.
-
-
Analysis: Inject 1 µL of the derivatized sample. Identify peaks (glycerol, linoleic acid, this compound, dilinolein, trilinolein) by comparing retention times with known standards. Quantify using area percent normalization.
Visual Guides & Workflows
Caption: General workflow for the scale-up of this compound synthesis.
Caption: Troubleshooting logic for diagnosing low product yield during scale-up.
Caption: A multi-step purification pathway for industrial-scale this compound.
References
- 1. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 2. benchchem.com [benchchem.com]
- 3. (342e) Reaction Kinetic Modeling and Process Optimization of Multi-Enzyme Biocatalytic Cascade Syntheses | AIChE [proceedings.aiche.org]
- 4. benchchem.com [benchchem.com]
- 5. Biocatalyst-driven synthesis of essential industrial chemicals | School of Chemistry | School of Chemistry [chem.ed.ac.uk]
- 6. An Update: Enzymatic Synthesis for Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Industrially Relevant Enzyme Cascades for Drug Synthesis and Their Ecological Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Enzymatic Monolinolein Synthesis
Welcome to the technical support center for the enzymatic synthesis of monolinolein. This guide is designed for researchers, scientists, and drug development professionals to provide solutions to common challenges encountered during experiments. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed protocols, and data to help you optimize your reaction conditions and improve product yield.
Frequently Asked Questions (FAQs)
Q1: What is enzymatic this compound synthesis and what are its advantages?
Enzymatic this compound synthesis is a biocatalytic process that uses lipases to catalyze the esterification of linoleic acid and glycerol (or the glycerolysis of oils rich in linoleic acid). This method is preferred over chemical synthesis due to its mild reaction conditions, high specificity which minimizes byproduct formation, and overall sustainability.[1]
Q2: Which lipases are most effective for this compound synthesis?
Immobilized lipases are highly recommended as they offer enhanced stability, reusability, and ease of separation from the reaction mixture.[2][3] Commonly used and effective lipases include:
-
Novozym® 435 (Candida antarctica lipase B): A non-specific lipase known for its high activity and stability.[4]
-
Lipozyme® TL IM (Thermomyces lanuginosus lipase): A 1,3-specific lipase, which can be advantageous for controlling the position of esterification.[5]
-
Rhizopus oryzae lipase (ROL): Has shown high yields in specific solvent systems like diisopropyl ether.[6]
Q3: What is "water activity" (a_w) and why is it critical for this synthesis?
Water activity (a_w) represents the available water in a system for biological and chemical reactions.[7] It is a critical parameter in enzymatic synthesis in non-aqueous media. While a certain amount of water is essential for lipase activity, excess water promotes the reverse reaction (hydrolysis), which breaks down the desired this compound product and reduces yield.[8][9] Conversely, very low a_w can limit enzyme flexibility and activity. The optimal a_w for synthesis is typically low, often below 0.5, to favor esterification over hydrolysis.[10]
Q4: How can I purify the synthesized this compound?
Post-synthesis purification is crucial to isolate this compound from unreacted substrates (glycerol, linoleic acid) and byproducts (di- and trilinolein). Common methods include:
-
Low-Temperature Crystallization: This technique separates fatty acid derivatives based on their different melting points and solubilities at low temperatures in an organic solvent like acetone or hexane.[11][12]
-
Solvent Extraction: A multi-stage extraction using different solvent systems (e.g., ethanol/hexane followed by dichloromethane/water) can effectively separate components based on their polarity.[5]
-
Urea Complexation: This method can be used to separate fatty acids, where urea forms crystalline inclusion complexes with saturated and monounsaturated fatty acids, leaving polyunsaturated ones like linoleic acid (and its esters) in the liquid phase.[12][13]
Troubleshooting Guide: Low this compound Yield
Low product yield is the most common challenge in enzymatic this compound synthesis. Use the following guide to diagnose and resolve potential issues.
Problem 1: Low Conversion of Substrates
| Possible Cause | Troubleshooting Steps |
| Suboptimal Reaction Conditions | Optimize Key Parameters: Systematically adjust temperature, substrate molar ratio, and reaction time. Monitor the reaction's progress by taking aliquots at different time points and analyzing them with TLC or HPLC.[14][15] |
| Inactive or Inhibited Enzyme | Verify Enzyme Activity: Test your lipase with a standard substrate to confirm its activity. Ensure proper storage conditions (cool, dry place) and avoid repeated freeze-thaw cycles.[16] Address Inhibition: Free fatty acids, especially at high concentrations, can inhibit lipase activity.[17] Consider a stepwise addition of linoleic acid to the reactor. |
| Poor Mass Transfer | Improve Mixing: In solvent-free or highly viscous systems, inadequate mixing can limit the interaction between the enzyme and substrates. Increase the agitation speed or consider adding a suitable solvent to reduce viscosity.[4] |
Problem 2: High Formation of Byproducts (Di- and Trilinolein)
| Possible Cause | Troubleshooting Steps |
| Excessive Water Content (High a_w) | Control Water Activity: High water content can lead to hydrolysis and side reactions. Dry the substrates and solvent before use. Control the water activity of the system by adding a specific amount of water or using saturated salt solutions in a sealed environment. A low a_w (<0.5) generally favors monoglyceride synthesis.[10] |
| Non-Optimal Substrate Ratio | Adjust Molar Ratio: A high molar ratio of glycerol to linoleic acid generally favors the formation of monoglycerides. Experiment with ratios from 2:1 to 5:1 (glycerol:linoleic acid).[10] |
| Acyl Migration | Select Appropriate Solvent and Temperature: Acyl migration is the process where the fatty acyl group moves between the positions of the glycerol backbone, which can lead to the formation of undesired isomers and further reaction to di- or triglycerides. This process is often accelerated by polar solvents and high temperatures.[5] Using non-polar solvents and the lowest effective temperature can help minimize it. |
Problem 3: Reaction Stops Prematurely
| Possible Cause | Troubleshooting Steps |
| Enzyme Deactivation | Check Temperature Stability: The chosen reaction temperature may be too high for the lipase, causing it to denature over time. Consult the manufacturer's specifications for the optimal temperature range or perform experiments at lower temperatures.[18][19] Evaluate Solvent Effects: Certain organic solvents can be detrimental to enzyme stability. More hydrophobic solvents (with a higher log P value) are generally less harmful.[10] |
| Product Inhibition | Consider Product Removal: High concentrations of the this compound product can sometimes inhibit the enzyme. If feasible for your system, investigate in-situ product removal techniques, such as selective precipitation. |
| Equilibrium Reached | Shift the Equilibrium: Esterification is a reversible reaction. To drive it towards product formation, consider removing one of the products from the reaction mixture. Removing water is the most common and effective strategy. |
Troubleshooting Decision Tree
This diagram provides a logical workflow to diagnose the cause of low yield.
Caption: A decision tree for troubleshooting low this compound yield.
Data Presentation: Optimized Reaction Conditions
The following tables summarize quantitative data from various studies to provide a baseline for optimizing your experiments.
Table 1: Effect of Water Activity (a_w) on Monoglyceride (MG) Yield
| Enzyme | Substrates | Water Activity (a_w) | MG Yield (%) | Reference |
| Immobilized Lipase | Olive Oil, Glycerol | 0.23 | ~70% | [10] |
| Lipozyme TL IM | Fungal Oil, Ethanol | 0.53 | ~29% (2-MAG) | [5] |
| Immobilized Lipase | Palmitic Acid, Ascorbic Acid | Lowest values tested | Best results | [8] |
Table 2: Optimization of Various Process Parameters
| Parameter | Optimized Value | Substrates | Enzyme | Yield (%) | Reference |
| Temperature | 30°C | Fungal Oil, Ethanol | Lipozyme TL IM | 33.6% (2-MAG) | [5] |
| Glycerol/Oil Molar Ratio | 2:1 | Olive Oil, Glycerol | Immobilized Lipase | 26% (MG) | [10] |
| Solvent Choice | tert-Butanol | Fungal Oil, Ethanol | Lipozyme TL IM | 33.6% (2-MAG) | [5] |
| Solvent Choice | 2-methyl-2-butanol (2M2B) | Triolein, Glycerol | Lipase | 64 mol% (Monoolein) | [20] |
| Enzyme Load | 35% (w/w) | Arachidonic acid-rich oil, Ethanol | Novozym 435 | 42.9% (2-MAG) | [21] |
Experimental Protocols
General Protocol for Enzymatic Synthesis of this compound
This protocol provides a general methodology. Optimal conditions (e.g., temperature, time, enzyme load) should be determined experimentally.
1. Materials and Reagents:
-
Linoleic Acid (high purity)
-
Glycerol (anhydrous)
-
Immobilized Lipase (e.g., Novozym® 435)
-
Organic Solvent (e.g., tert-butanol or hexane, optional)
-
Molecular sieves (for drying solvent, if necessary)
-
Reaction vessel with temperature control and magnetic stirring
2. Reaction Setup Workflow:
Caption: General workflow for enzymatic this compound synthesis.
3. Detailed Procedure:
-
Preparation: Add glycerol and linoleic acid to the reaction vessel at the desired molar ratio (e.g., 2:1). If using a solvent, add it at this stage.
-
Equilibration: Place the vessel in a shaking incubator or stirred reactor and bring it to the desired reaction temperature (e.g., 45°C).[18]
-
Enzyme Addition: Once the temperature is stable, add the immobilized lipase. The enzyme load typically ranges from 5-15% based on the total weight of the substrates.[4]
-
Reaction Monitoring: Allow the reaction to proceed for the desired time (e.g., 8-24 hours). Periodically withdraw small aliquots, filter out the enzyme, and analyze the sample by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the formation of this compound and the consumption of substrates.[4]
-
Termination: Once the reaction has reached the desired conversion level or equilibrium, stop the reaction by filtering the entire mixture to recover the immobilized enzyme. The enzyme can be washed with solvent, dried, and stored for reuse.
-
Purification: The liquid filtrate contains the product mixture. If a solvent was used, remove it by rotary evaporation. The resulting crude product can be purified using methods described in the FAQ section.
Reaction Pathway
The synthesis involves the formation of an ester bond between the carboxylic acid group of linoleic acid and one of the hydroxyl groups of glycerol. The reaction can proceed further to form di- and triglycerides, which are typically considered byproducts in this compound synthesis.
Caption: Reaction pathway for enzymatic synthesis of this compound.
References
- 1. Biocatalysis: Enzymatic Synthesis for Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzyme Engineering for In Situ Immobilization [mdpi.com]
- 3. Enzyme immobilization: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Lipase-catalyzed esterification of 2-monoricinolein for 1,2 (2,3)-diricinolein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How Water Activity Affects Enzymatic Reactions in Foods - Agriculture Notes by Agriculture.Institute [agriculture.institute]
- 8. researchgate.net [researchgate.net]
- 9. hjic.mk.uni-pannon.hu [hjic.mk.uni-pannon.hu]
- 10. researchgate.net [researchgate.net]
- 11. US4792418A - Method of extraction and purification of polyunsaturated fatty acids from natural sources - Google Patents [patents.google.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. portal.research.lu.se [portal.research.lu.se]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Preventing Phase Separation in Monolinolein Emulsions
This guide is designed for researchers, scientists, and drug development professionals working with monolinolein emulsions. It provides answers to frequently asked questions and detailed troubleshooting advice to address common stability issues, particularly phase separation.
Frequently Asked Questions (FAQs)
Q1: What are this compound emulsions and why are they used?
This compound is a polar lipid that can self-assemble in water to form various liquid crystalline structures, such as cubic and hexagonal phases. These structures are highly useful for encapsulating and delivering a wide range of active pharmaceutical ingredients (APIs). Emulsions based on this compound are thermodynamically unstable dispersions of two immiscible liquids and require stabilizers to prevent phase separation over time[1][2]. They are investigated for oral, parenteral, or intra-articular administration to enhance drug absorption and therapeutic efficacy[3].
Q2: What is phase separation in the context of this compound emulsions?
Phase separation is the primary indicator of emulsion instability. It involves the breakdown of the uniform dispersion, leading to the separation of the oil and water phases into distinct layers. This can manifest in several ways:
-
Creaming or Sedimentation: The dispersed droplets, often less dense than the aqueous phase, rise to the top (creaming) or settle at the bottom (sedimentation) if they are denser. This is often a reversible process.[4][5]
-
Flocculation: Droplets aggregate into clusters without merging, which can accelerate creaming.[6][7]
-
Coalescence: An irreversible process where droplets merge to form progressively larger ones, ultimately leading to the complete separation of the oil and water phases.[7][8]
-
Ostwald Ripening: The growth of larger droplets at the expense of smaller ones due to the diffusion of the dispersed phase through the continuous phase.[7][8]
Q3: What is the crucial role of a stabilizer in preventing phase separation?
Stabilizers, or emulsifiers, are essential for the kinetic stability of this compound emulsions.[9] They adsorb at the oil-water interface, forming a protective layer around the dispersed droplets. This layer prevents droplets from coalescing through several mechanisms:
-
Reduction of Interfacial Tension: Emulsifiers lower the energy required to create new droplet surfaces during homogenization.[1]
-
Steric Hindrance: Polymeric stabilizers, like Pluronic F127, create a physical barrier that prevents droplets from getting too close to each other.
-
Electrostatic Repulsion: If the emulsifier is charged, it can impart a surface charge to the droplets, causing them to repel each other.[10]
The concentration and type of stabilizer are critical; too little can lead to coalescence, while too much can sometimes cause depletion flocculation or alter the internal liquid crystalline structure of the this compound.[11][12]
Q4: Can the type of oil used affect the stability of a this compound emulsion?
Yes, the oil phase composition significantly influences the stability and internal structure of this compound-based dispersions. The type and amount of oil can affect the liquid crystalline phase formed by the this compound, which in turn impacts the emulsion's ability to resist phase separation.[11][13]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
Problem 1: The emulsion separates into distinct oil and water layers immediately after preparation.
-
Potential Cause: Insufficient Emulsifier Concentration
-
Explanation: There may not be enough stabilizer to adequately cover the surface of the newly formed droplets during homogenization, leading to rapid coalescence.
-
Suggested Solution: Gradually increase the total emulsifier concentration. A typical starting range for the emulsifier system is between 2% and 5% of the total formulation weight.[4] You may need to optimize this based on your specific system.
-
-
Potential Cause: Incorrect Hydrophilic-Lipophilic Balance (HLB)
-
Explanation: The HLB of the emulsifier system must be matched to the oil phase to ensure proper stabilization. An incorrect HLB value can lead to a failure of the interfacial film.[4]
-
Suggested Solution: Calculate the required HLB for your specific oil phase and select an appropriate emulsifier or blend of emulsifiers to achieve the target value. For oil-in-water (o/w) emulsions, emulsifiers with HLB values between 8 and 18 are typically used.[1]
-
-
Potential Cause: Inadequate Homogenization
-
Explanation: Insufficient energy during the emulsification process can result in large droplets that are inherently less stable and more prone to coalescence.[4]
-
Suggested Solution: Optimize the homogenization process by increasing the mixing speed or duration. Using high-energy methods like high-pressure homogenization or sonication is recommended for creating fine, stable emulsions.[7]
-
Problem 2: The emulsion appears stable initially but shows signs of creaming after a few hours or days.
-
Potential Cause: Low Viscosity of the Continuous Phase
-
Explanation: A low-viscosity aqueous phase allows oil droplets to move freely and rise due to density differences.[4]
-
Suggested Solution: Increase the viscosity of the continuous (water) phase by adding a thickening agent or stabilizer, such as a natural gum (e.g., xanthan gum) or a synthetic polymer.[4][14]
-
-
Potential Cause: Large Droplet Size
-
Explanation: Larger oil droplets have a greater tendency to cream due to increased buoyancy forces. Even without coalescence, this can lead to non-uniformity.
-
Suggested Solution: Refine your homogenization process to achieve a smaller average droplet size. Droplets with a ζ-potential below -30 mV generally show excellent stability against flocculation.[5]
-
Problem 3: The emulsion's texture becomes grainy or lumpy over time.
-
Potential Cause: Crystallization of Components
-
Explanation: This can be caused by the crystallization of fatty components, including the emulsifier itself, especially if the emulsion is cooled too quickly or if the oil and water phases are not at the correct temperature during emulsification.[4]
-
Suggested Solution: Ensure both the oil and water phases are heated to the same temperature (typically 70-75°C) before mixing. Cool the emulsion slowly with gentle, continuous stirring to prevent shock crystallization.[4] The use of co-emulsifiers can also help stabilize the desired physical form of the emulsifier.[4]
-
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and resolving emulsion instability.
Caption: Troubleshooting workflow for emulsion instability.
Experimental Protocols
Protocol 1: Preparation of a this compound-Based Oil-in-Water (O/W) Emulsion
This protocol describes a general method for preparing a stable O/W emulsion using this compound and a stabilizer.
Materials:
-
This compound
-
Oil Phase (e.g., medium-chain triglycerides, tetradecane)[11]
-
Stabilizer/Emulsifier (e.g., Pluronic F127, Tween 80)
-
Deionized Water
Procedure:
-
Preparation of Phases:
-
Aqueous Phase: Dissolve the stabilizer (e.g., Pluronic F127) in deionized water. Gentle heating may be required to facilitate dissolution.
-
Oil Phase: In a separate vessel, combine the this compound and the selected oil. Heat the mixture to a temperature above the melting point of the this compound (typically 70-75°C) to ensure a homogenous liquid.[4]
-
-
Heating: Heat the aqueous phase to the same temperature as the oil phase (70-75°C). This prevents premature crystallization of the lipid when the phases are combined.[4]
-
Pre-emulsion Formation: While stirring the aqueous phase with a high-shear mixer (e.g., Ultra-Turrax), slowly add the hot oil phase. Mix for 5-10 minutes to form a coarse pre-emulsion.
-
High-Energy Homogenization:
-
Cooling: Cool the final emulsion to room temperature under gentle, continuous stirring. Rapid cooling should be avoided.[4]
-
Storage: Store the final emulsion in a sealed container at the desired temperature.
Experimental Workflow Diagram
Caption: Workflow for preparing this compound emulsions.
Protocol 2: Assessing Emulsion Stability
1. Visual Observation:
-
Method: Store emulsion samples under different temperature conditions (e.g., 4°C, 25°C, 40°C). Visually inspect for any signs of instability like creaming, sedimentation, or phase separation at regular intervals (e.g., 1h, 24h, 7 days, 30 days).[5]
-
Data: Record the time taken for any visible change to occur.
2. Droplet Size and Polydispersity Index (PDI) Analysis:
-
Technique: Dynamic Light Scattering (DLS).
-
Method: Dilute an aliquot of the emulsion in deionized water to an appropriate concentration. Measure the particle size and PDI. A stable emulsion should maintain a consistent droplet size and a low PDI over time.[5][15]
3. Zeta Potential Measurement:
-
Technique: Electrophoretic Light Scattering.
-
Method: Measure the surface charge of the droplets. For electrostatic stabilization, a high absolute zeta potential value (e.g., > |30| mV) is indicative of good stability against flocculation.[5]
4. Accelerated Stability Testing (Centrifugation):
-
Method: Centrifuge the emulsion at a specific force (e.g., 3000 x g) for a set time (e.g., 30 minutes).
-
Data: Measure the height or volume of any separated layers. A stable emulsion will show no phase separation.
Quantitative Data Summary
The following tables provide examples of formulation parameters that can influence the stability of this compound emulsions. These values are indicative and should be optimized for each specific formulation.
Table 1: Example Formulations for O/W Emulsions
| Component | Concentration (% w/w) | Role | Reference |
| This compound | 2.5 - 10.0 | Dispersed Phase / Structuring Agent | [11] |
| Oil (e.g., MCT) | 2.5 - 10.0 | Dispersed Phase | [16] |
| Stabilizer (e.g., Pluronic F127) | 0.5 - 5.0 | Emulsifier / Stabilizer | [11] |
| Water | q.s. to 100 | Continuous Phase | [16] |
Table 2: Influence of Stabilizer Concentration on Particle Size
| Stabilizer Content | Effect on Particle Size | Internal Structure Impact | Reference |
| Increasing | Strong decrease in mean hydrodynamic radius (down to 70 nm). | Can induce phase transitions in the internal liquid crystalline structure (e.g., Pn3m to Im3m). | [9][11][13] |
| Low | Larger particle size, potential for instability. | May not sufficiently stabilize the desired internal phase. | [2] |
| High | Smaller particle size, but may disrupt the nanostructure at very high concentrations. | Can change the internal structure from cubic to an isotropic fluid phase. | [9][13] |
References
- 1. mdpi.com [mdpi.com]
- 2. View of Emulsion types, stability mechanisms and rheology: A review | International Journal of Innovative Research and Scientific Studies [ijirss.com]
- 3. FI86142C - Process for preparing a homogenized pharmaceutical emulsion - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. Application of a Novel Instantized Glycerol Monooleate Ingredient in a Protein-Stabilized Oil-In-Water Emulsion [mdpi.com]
- 6. Natural Emulsion Stabilizers | Encyclopedia MDPI [encyclopedia.pub]
- 7. benchchem.com [benchchem.com]
- 8. Emulsion stability: 5 common mechanism for emulsion breakdown and how can it be prevented?! [pharmacores.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Influence of the stabilizer concentration on the internal liquid crystalline order and the size of oil-loaded this compound-based dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. google.com [google.com]
- 15. Advances in emulsion stability: A review on mechanisms, role of emulsifiers, and applications in food - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Controlling Particle size in Monolinolein Dispersions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for controlling particle size in monolinolein dispersions.
Troubleshooting Guide
This section addresses common issues encountered during the preparation and handling of this compound dispersions.
Issue 1: Particle Size is Too Large
| Potential Cause | Recommended Solution |
| Insufficient Energy Input | - High-Pressure Homogenization (HPH): Increase the homogenization pressure and/or the number of cycles.[1] Insufficient pressure may not provide the necessary shear force to break down larger particles. |
| - Ultrasonication: Increase the sonication time and/or power.[1] Ensure the probe is adequately submerged within the dispersion for uniform energy distribution. | |
| Suboptimal Temperature | The homogenization temperature significantly influences dispersion properties.[2][3] For monoolein dispersions, a temperature range of 40-60°C often yields favorable results.[2][3] Operating outside the optimal temperature range can lead to larger particles. |
| Inadequate Stabilizer Concentration | Low stabilizer concentrations can result in a large fraction of micrometer-sized particles.[2][3] Increasing the stabilizer concentration generally leads to a decrease in mean particle size.[4][5][6] |
| High this compound Concentration | Higher lipid concentrations can contribute to an increase in particle size.[1][7] Consider optimizing the this compound concentration in your formulation. |
Issue 2: Particle Aggregation and Instability
| Potential Cause | Recommended Solution |
| Insufficient Stabilization | Agglomeration can occur due to high surface energy of the nanoparticles.[8] Ensure an adequate concentration of a suitable stabilizer (e.g., Poloxamer 407) is used to provide a steric barrier.[9] |
| Ostwald Ripening | This phenomenon, where larger particles grow at the expense of smaller ones, can lead to an increase in average particle size over time.[8][10] To mitigate this, use a stabilizer that effectively prevents the diffusion of this compound between particles. |
| Inappropriate pH | The pH of the dispersion can influence particle size and stability, especially when using pH-sensitive components.[11] For instance, in mixed systems, a decrease in pH can lead to changes in particle size and even phase transitions.[11] |
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for preparing this compound dispersions with controlled particle size?
A1: The most common methods are "top-down" approaches that use high-energy techniques to break down the bulk lipid into smaller particles. These include:
-
High-Pressure Homogenization (HPH): This technique forces a coarse emulsion through a narrow gap at high pressure, leading to a reduction in particle size.[2][3]
-
Ultrasonication: This method utilizes high-frequency sound waves to create cavitation, which collapses and breaks down particles.[1]
Q2: How does stabilizer concentration affect the particle size of this compound dispersions?
A2: Stabilizer concentration is a critical factor. Generally, increasing the stabilizer concentration leads to a decrease in the mean hydrodynamic size of the particles.[4][5][6] For example, in monoolein dispersions stabilized with Poloxamer 407, higher concentrations result in smaller mean particle sizes.[2][3] However, excessive stabilizer concentrations can sometimes lead to the formation of vesicles instead of cubic particles.[2][3]
Q3: What is the influence of temperature on particle size during preparation?
A3: Temperature is a crucial process parameter, having a more significant impact on dispersion properties than homogenization pressure.[2][3] For monoolein-based dispersions, a temperature range of 40-60°C has been shown to produce favorable results.[2][3] This is often linked to the phase behavior of the lipid at different temperatures.
Q4: Can the internal structure of the particles change with formulation adjustments?
A4: Yes, the internal liquid crystalline structure of this compound-based particles can be influenced by the formulation. For instance, a significant increase in stabilizer concentration can induce a phase transition from a Pn3m to an Im3m cubic symmetry.[4][5][6]
Quantitative Data Summary
Table 1: Effect of Stabilizer (Poloxamer 407) Concentration on Mean Particle Size of Monoolein Dispersions
| Poloxamer 407 Concentration (% of total lipids) | Mean Particle Size (nm) | Observation |
| Low | >1000 | Large fraction of micrometer-sized particles.[2][3] |
| High | <500 | Smaller mean particle sizes, but may lead to the formation of vesicular particles.[2][3] |
Table 2: Influence of Process Parameters on Dispersion Properties
| Parameter | Effect on Particle Size | Reference |
| Homogenization Temperature | Strong influence; optimal range of 40-60°C for smaller particles. | [2][3] |
| Homogenization Pressure | Less influential than temperature. | [2][3] |
Experimental Protocols
Protocol 1: Preparation of this compound Dispersions using High-Pressure Homogenization (HPH)
-
Preparation of the Coarse Emulsion:
-
Melt the this compound at a temperature above its melting point (e.g., 40-60°C).
-
Prepare an aqueous solution of the chosen stabilizer (e.g., Poloxamer 407).
-
Add the molten this compound to the aqueous stabilizer solution under constant stirring to form a coarse pre-emulsion.
-
-
High-Pressure Homogenization:
-
Pass the coarse emulsion through a high-pressure homogenizer at a set pressure and temperature.
-
Repeat the homogenization for a predetermined number of cycles to achieve the desired particle size.
-
-
Characterization:
-
Measure the mean particle size and polydispersity index (PDI) of the final dispersion using a suitable technique like Dynamic Light Scattering (DLS).
-
Protocol 2: Preparation of this compound Dispersions using Ultrasonication
-
Preparation of the Coarse Emulsion:
-
Follow step 1 as described in the HPH protocol.
-
-
Ultrasonication:
-
Immerse the vessel containing the coarse emulsion in a cooling bath to manage the heat generated during sonication.
-
Insert an ultrasonic probe into the emulsion.
-
Apply ultrasonic energy at a specific power and duration. Optimization of these parameters is crucial.
-
-
Characterization:
-
Analyze the particle size and PDI of the resulting dispersion.
-
Visualizations
Caption: Experimental workflow for preparing this compound dispersions.
Caption: Troubleshooting logic for particle size control.
References
- 1. benchchem.com [benchchem.com]
- 2. Influence of composition and preparation parameters on the properties of aqueous monoolein dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Influence of the stabilizer concentration on the internal liquid crystalline order and the size of oil-loaded this compound-based dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Advances in the Design of pH-Sensitive Cubosome Liquid Crystalline Nanocarriers for Drug Delivery Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Monolinolein Cubic Phase Formation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with monolinolein (MLO) cubic phases.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for forming a stable this compound cubic phase?
A1: In excess water, this compound typically forms a stable Pn3m cubic phase over a broad temperature range, generally from just above room temperature to approximately 90°C.[1] However, the liquid crystalline phases of this compound are considered thermodynamically unstable and exist in an undercooled state below about 17°C.[2][3] For crystallization experiments at lower temperatures (e.g., 4-6°C), a different monoacylglycerol like 7.9 MAG, which forms a stable cubic phase from 6 to 85°C, is recommended.[3]
Q2: How does hydration level affect the type of cubic phase formed?
A2: The hydration level is a critical parameter in determining the resulting liquid crystalline phase of this compound. At full hydration (typically around 40% w/w water), the Pn3m (diamond) cubic phase is commonly observed.[4] At lower hydration levels (around 26% w/w water), a transition to the Ia3d (gyroid) cubic phase can occur. It is crucial to control the water content to achieve the desired cubic phase.
Q3: Can additives be incorporated into the this compound cubic phase?
A3: Yes, the this compound cubic phase is remarkably resilient and can incorporate a wide array of additives, including glycerolipids, cholesterol, free fatty acids, and detergents.[5] However, the concentration of these additives is critical, as exceeding a certain threshold can destabilize the cubic phase and lead to the formation of other phases, such as the lamellar liquid crystalline (Lα) phase.[5]
Q4: What is the effect of pressure on the stability of the this compound cubic phase?
A4: Hydrostatic pressure generally destabilizes the cubic phase and favors the formation of phases with a smaller volume per lipid, such as the lamellar (Lα) phase.[6][7] For instance, at limited hydration, the gyroid bicontinuous cubic (QII G) phase transforms into the Lα phase at high pressures and low temperatures.[6] An increase in water content can increase the pressure at which this transition occurs.[6] Furthermore, at certain pressures (around 1-1.2 kbar), a transition from the Pn3m to the Ia3d cubic phase can be induced.[8][9]
Troubleshooting Guide
Problem 1: The resulting mixture is opaque and birefringent, not the expected transparent, isotropic cubic phase.
-
Possible Cause: Formation of a lamellar (Lα) or crystalline (Lc) phase instead of the cubic phase.
-
Troubleshooting Steps:
-
Verify Temperature: Ensure the preparation and incubation temperature is within the stable range for the cubic phase (typically above 17°C for this compound).[3] Low temperatures can favor the formation of the lamellar crystalline (Lc) phase.[10]
-
Check Hydration Level: The water content should be appropriate for cubic phase formation (generally 30-40% w/w). Excess or insufficient water can lead to the formation of other phases.
-
Evaluate Additive Concentration: If additives such as detergents are used, their concentration might be too high, leading to the formation of a lamellar phase.[3][5][10] Consider reducing the additive concentration.
-
Consider pH and Ionic Strength: The pH and salt concentration can influence the phase behavior, especially when charged lipids or peptides are included.[11][12][13][14] Electrostatic interactions can shift the phase boundaries.
-
Problem 2: The viscosity of the cubic phase is too high to handle or dispense.
-
Possible Cause: The inherent high viscosity of the lipidic cubic phase.
-
Troubleshooting Steps:
-
Gentle Heating: Slightly increasing the temperature (while remaining within the stable range of the cubic phase) can help to decrease the viscosity for easier handling.
-
Use of a Positive Displacement Pipette or Syringe Mixer: Standard air-displacement pipettes are often inadequate for accurately dispensing the viscous cubic phase. Specialized tools are recommended.
-
Consider Additives that Reduce Viscosity: While this needs to be carefully evaluated to not disrupt the cubic phase, certain additives at low concentrations might modulate the viscosity.
-
Phase Transition for Crystal Retrieval: In protein crystallization, a controlled destabilization of the cubic phase to a less viscous lamellar phase can be induced by adding a high concentration of detergent to facilitate crystal harvesting.[10]
-
Problem 3: The cubic phase is unstable and separates into different phases over time.
-
Possible Cause: The system is not at thermodynamic equilibrium, or the composition is close to a phase boundary.
-
Troubleshooting Steps:
-
Ensure Thorough Mixing: Incomplete mixing of this compound and the aqueous phase can lead to domains of different hydration levels and thus different phases.
-
Equilibration Time: Allow sufficient time for the system to equilibrate after preparation. This can range from hours to days depending on the composition and temperature.
-
Re-evaluate Composition: The concentration of this compound, water, and any additives may need to be adjusted to move the system into a more stable region of the phase diagram. Refer to established phase diagrams for the this compound-water system.[2][4]
-
Quantitative Data Summary
Table 1: Effect of Additives on this compound Phase Transitions
| Additive | Concentration | Initial Phase (in excess water) | Final Phase | Reference |
| Dioleoylphosphatidic acid (DOPA) | 0.6 mol % | Q224 (Pn3m) | Q229 (Ia3d) | [11][12][13] |
| Dioleoylphosphatidic acid (DOPA) | ≥ 25 mol % | Q224 (Pn3m) | Lα | [11][12][13] |
| Peptide (WLFLLKKK) | Low concentration | Q224 (Pn3m) | Q229 (Ia3d) | [11][13] |
| n-octyl-β-D-glucopyranoside (OG) | Increasing concentration | Cubic (Pn3m) | Lamellar (Lα) | [5] |
| Sucrose | 1 mol/kg | Cubic | HII | [1] |
Table 2: Influence of Environmental Factors on this compound Cubic Phase
| Factor | Change | Effect on Cubic Phase | Reference |
| Temperature | Decrease below 17°C | Becomes thermodynamically unstable | [3] |
| Pressure | Increase | Favors lamellar (Lα) phase formation | [6] |
| Hydration | Decrease from ~40% to ~26% | Transition from Pn3m to Ia3d | [15] |
| pH | Decrease (with oleic acid) | Transition from Q229 to Q224, then to HII | [14] |
Experimental Protocols
Protocol 1: Preparation of this compound Cubic Phase by the Bulk Method
-
Materials: High-purity this compound (>99%), aqueous buffer of choice, positive displacement pipette or gas-tight syringes.
-
Procedure:
-
Weigh the desired amount of this compound into a glass vial. If the this compound is solid, gently warm it to its melting point (around 35-40°C).
-
Add the appropriate volume of the aqueous phase to achieve the desired hydration level (e.g., 40% water by weight for a Pn3m phase).
-
Seal the vial and centrifuge at a low speed to bring the components into contact.
-
Couple two gas-tight syringes with a connector and transfer the mixture back and forth between the syringes until a homogenous, transparent, and highly viscous gel is formed. This may require several hundred mixing cycles.
-
Alternatively, for smaller volumes, a combination of centrifugation and vortexing with intermittent gentle heating can be used.[1]
-
Allow the mixture to equilibrate at the desired temperature for at least 24 hours before use.
-
Protocol 2: Characterization of Cubic Phase using Small-Angle X-ray Scattering (SAXS)
-
Sample Preparation: Load the prepared cubic phase into a thin-walled glass capillary or a specialized sample holder for SAXS analysis.
-
Data Acquisition:
-
Mount the sample in the SAXS instrument.
-
Acquire scattering data over a relevant q-range (typically 0.01 to 0.5 Å-1). The exposure time will depend on the X-ray source and detector.
-
-
Data Analysis:
-
The positions of the Bragg peaks in the scattering pattern are indicative of the liquid crystalline phase.
-
For a cubic phase, the ratio of the peak positions will follow a specific sequence depending on the space group.
-
Pn3m (Diamond): √2, √3, √4, √6, √8, √9...
-
Ia3d (Gyroid): √6, √8, √14, √16, √20, √22...
-
-
The lattice parameter (a) of the cubic unit cell can be calculated from the position of the peaks using the formula: a = 2πdhkl, where dhkl is the real-space distance for the (hkl) reflection.
-
Visualizations
Caption: Troubleshooting workflow for unexpected phase formation.
Caption: Factors influencing this compound cubic phase stability.
References
- 1. Structural insights into the cubic-hexagonal phase transition kinetics of monoolein modulated by sucrose solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A comprehensive review of the lipid cubic phase or in meso method for crystallizing membrane and soluble proteins and complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Hydrostatic pressure effects on the lamellar to gyroid cubic phase transition of this compound at limited hydration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Temperature- and pressure-dependent phase behavior of monoacylglycerides monoolein and monoelaidin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pressure Induced Cubic-to-Cubic Phase Transition in Monoolein Hydrated System | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Detergents Destabilize the Cubic Phase of Monoolein: Implications for Membrane Protein Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of electrostatic interactions on phase stability of cubic phases of biomembranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of electrostatic interactions on phase stability of cubic phases of membranes of monoolein/dioleoylphosphatidic acid mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of Electrostatic Interactions on Phase Stability of Cubic Phases of Biomembranes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of electrostatic interaction on the phase stability and structures of cubic phases of monoolein/oleic acid mixture membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Non-equilibrium formation of the cubic Pn3m phase in a monoolein/water system | Semantic Scholar [semanticscholar.org]
Technical Support Center: Monolinolein-Based Systems and the Effect of pH
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and answers to frequently asked questions regarding the influence of pH on monolinolein-based systems.
Troubleshooting Guide
This section addresses specific issues that may be encountered during experimentation with pH-sensitive this compound formulations.
Q1: My this compound dispersion is showing unexpected aggregation or instability after a pH shift. What is the likely cause and solution?
A: Aggregation upon pH change is a common issue, often stemming from alterations in surface charge and inter-particle interactions.
-
Cause: If you are using additives like fatty acids (e.g., oleic acid, linoleic acid) to impart pH sensitivity, a shift to a pH below their pKa (around 5) will neutralize the previously charged carboxyl groups.[1][2][3] This reduces electrostatic repulsion between nanoparticles, potentially leading to aggregation. Similarly, for systems with aminolipids, protonation at acidic pH can alter surface properties.[4][5]
-
Troubleshooting Steps:
-
Verify Stabilizer Concentration: Ensure an adequate concentration of stabilizers, such as Poloxamer 407. Insufficient stabilizer may not provide enough steric hindrance to prevent aggregation when electrostatic repulsion is lost.[6]
-
Monitor Zeta Potential: Measure the zeta potential of your particles before and after the pH shift. A significant drop towards neutrality often correlates with instability.
-
Optimize Lipid Composition: The ratio of this compound to the pH-sensitive lipid is crucial. High concentrations of the ionizable lipid can lead to more dramatic changes in surface properties.[3][5]
-
Control Incubation Conditions: When studying stability, be mindful of the medium. The presence of salts in buffers can screen surface charges and exacerbate aggregation. Incubation in biological media like fetal bovine serum can also lead to size changes.[7]
-
Q2: I am not observing the expected liquid crystalline phase transition (e.g., cubic to hexagonal) after changing the pH of my formulation. Why might this be happening?
A: The failure to undergo a pH-induced phase transition can be attributed to several formulation and environmental factors.
-
Cause: Phase transitions in these systems are driven by changes in the molecular geometry of the lipids, often described by the critical packing parameter (CPP).[1][2] For a transition to occur, the pH must effectively alter the headgroup size of the ionizable component.
-
Troubleshooting Steps:
-
Confirm pH Change: Directly measure the pH of the bulk aqueous phase after adding acid or base to ensure the target pH was reached and is stable.
-
Check Additive pKa: The pH shift must cross the pKa of the ionizable lipid you are using. For example, linoleic acid (pKa ≈ 5) requires a pH shift from above 7 to below 4 to ensure a significant change from a deprotonated (large headgroup) to a protonated (smaller headgroup) state.[1][2]
-
Review Component Ratios: The concentration of the pH-sensitive additive is critical. If the concentration is too low, the overall change in the system's CPP may be insufficient to drive a phase transition. Aota-Nakano et al. noted that different phase behaviors were observed depending on the molar fraction of oleic acid.[3]
-
Characterize at Temperature: Phase behavior is also temperature-dependent.[8][9] Ensure your characterization (e.g., via Small Angle X-ray Scattering - SAXS) is performed at the intended experimental temperature (e.g., 37 °C for biological applications).[1][2]
-
Q3: The release of my encapsulated drug is much slower/faster than expected at a specific pH. How can I modulate this?
A: Drug release rates are intrinsically linked to the nanostructure of the liquid crystalline phase.[7]
-
Cause: The transition between different phases alters the architecture of the water channels through which hydrophilic drugs diffuse, or changes the lipidic domain for hydrophobic drugs.
-
Bicontinuous Cubic Phases (e.g., Pn3m, Im3m): These have complex, interconnected 3D water channels, generally allowing for faster diffusion and release compared to other phases.[7][10]
-
Inverse Hexagonal Phase (H₂): This phase consists of non-intersecting 1D water cylinders. The smaller pore size and reduced connectivity lead to slower drug release.[1][2][7]
-
-
Troubleshooting Steps:
-
Confirm the Phase Structure: Use SAXS to verify the liquid crystalline phase of your system at the pH where you observe anomalous release. An incomplete or different-than-expected phase transition is a common reason for altered release profiles.
-
Adjust the Phase Transition pH: You can fine-tune the pH at which the transition occurs by adjusting the ratio of a fatty acid and its corresponding acetate salt, allowing for more precise control over which structure is present at a given pH.[11]
-
Consider Drug-Lipid Interactions: The charge of the drug itself can play a role. For instance, doxorubicin, which is positively charged at acidic pH, showed faster release from a matrix containing negatively charged lipids due to electrostatic repulsion.[4] Ensure your drug is not interacting with the lipid matrix in a way that unexpectedly hinders its release.
-
Q4: I suspect my this compound is hydrolyzing during my experiment, especially at very low or high pH. How can I confirm this and what are the consequences?
A: this compound, as an ester, is susceptible to hydrolysis, which can break it down into linoleic acid and glycerol. This process is pH-dependent.[12]
-
Cause: Ester hydrolysis can be catalyzed by both acid and base. While generally slow, prolonged exposure to extreme pH values (e.g., below pH 2 or above pH 8) can lead to significant degradation.[13][14]
-
Troubleshooting and Confirmation:
-
Analytical Confirmation: Use techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to detect and quantify the appearance of linoleic acid in your sample over time.
-
Monitor Phase Changes: The formation of linoleic acid as a hydrolysis product will alter the composition of your system, which can itself induce unintended phase transitions.[1][2][8] This can be monitored via SAXS.
-
-
Consequences:
-
Altered Nanostructure: The generation of linoleic acid changes the lipid geometry and can shift the phase equilibrium.
-
Inconsistent Results: System degradation leads to poor reproducibility and makes it difficult to interpret data on drug release or stability.
-
Mitigation: For experiments requiring prolonged incubation, work within a moderate pH range (e.g., pH 4-8) where hydrolysis is slower, or conduct time-course studies to understand the kinetics of any potential degradation.
-
Frequently Asked Questions (FAQs)
Q1: How does pH fundamentally alter the structure of this compound-based systems?
A: Pure this compound systems are not inherently pH-sensitive. Sensitivity is conferred by adding an ionizable amphiphile, such as a fatty acid (e.g., linoleic acid) or a synthesized aminolipid.[4][5][8] The pH of the aqueous environment dictates the protonation state of this additive.
-
Mechanism: For a fatty acid like linoleic acid (pKa ≈ 5), at neutral pH (pH > pKa), the carboxylic acid headgroup is deprotonated and negatively charged (-COO⁻). This increases the effective headgroup size due to electrostatic repulsion. At acidic pH (pH < pKa), the headgroup is protonated and neutral (-COOH), resulting in a smaller effective headgroup size.[1][2] This change in headgroup size alters the critical packing parameter of the lipid mixture, inducing a transition between different self-assembled structures (e.g., from a cubic phase to a hexagonal phase).[1][2]
Q2: What are the common liquid crystalline phases in these systems and how do they relate to drug delivery?
A: The most relevant phases for drug delivery are the inverse bicontinuous cubic (Q₂) and the inverse hexagonal (H₂) phases.
-
Q₂ (Cubic) Phases (e.g., Im3m, Pn3m): These phases feature a continuous lipid bilayer separating two independent, interwoven aqueous channel networks. This highly connected structure provides an open framework for the diffusion of hydrophilic drugs, often resulting in faster release rates.[7]
-
H₂ (Hexagonal) Phase: This phase consists of hexagonally packed, parallel cylindrical water channels surrounded by the lipid matrix. Because the channels are one-dimensional and not interconnected, drug diffusion is more restricted, leading to slower, more sustained release.[5][7]
-
Application: This pH-triggered switch is ideal for oral drug delivery. A formulation can be designed to be in a slow-releasing H₂ phase in the acidic stomach (pH ~2) and transition to a fast-releasing Q₂ phase in the neutral intestine (pH ~7).[1][2]
Q3: What is a typical experimental workflow for developing and testing a pH-sensitive this compound system?
A: A standard workflow involves formulation, characterization, and functional testing. This process is outlined in the diagram below.
Q4: How does the ionization of a fatty acid additive lead to a phase transition?
A: The phase transition is governed by the change in the average molecular shape of the lipids, which can be explained by the critical packing parameter (CPP = v / a₀lₙ), where 'v' is the volume of the hydrophobic tail, 'a₀' is the optimal headgroup area, and 'lₙ' is the length of the tail.
References
- 1. pH-responsive lyotropic liquid crystals for controlled drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Soft Materials with Time-Programmed Changes in Physical Properties through Lyotropic Phase Transitions Induced by pH-Changing Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in the Design of pH-Sensitive Cubosome Liquid Crystalline Nanocarriers for Drug Delivery Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel pH-Responsive Cubosome and Hexosome Lipid Nanocarriers of SN-38 Are Prospective for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Lyotropic Liquid Crystalline Nanostructures as Drug Delivery Systems and Vaccine Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Factors affecting the structure of lyotropic liquid crystals and the correlation between structure and drug diffusion - RSC Advances (RSC Publishing) DOI:10.1039/C7RA12008G [pubs.rsc.org]
- 9. Lyotropic liquid crystal phases of monoolein in protic ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Controlling the pH dependent transition between monoolein Fd3m micellar cubosomes and hexosomes using fatty acetate and fatty acid additive mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
Monolinolein vs. Monoolein: A Comparative Guide for Drug Delivery Applications
For researchers, scientists, and drug development professionals, the choice of lipid excipient is a critical factor in the design of effective lipid-based drug delivery systems. This guide provides a detailed comparison of two closely related monoglycerides, monolinolein and monoolein, focusing on their performance in drug delivery applications, supported by experimental data.
This compound (glyceryl monolinoleate, GML) and monoolein (glyceryl monooleate, GMO) are both amphiphilic lipids that can self-assemble into various liquid crystalline structures, making them attractive for the encapsulation and controlled release of a wide range of therapeutic agents. While structurally similar, the presence of an additional double bond in the acyl chain of this compound imparts distinct physicochemical properties that can influence the performance of drug delivery systems.
Physicochemical Properties
| Property | This compound (GML) | Monoolein (GMO) |
| Chemical Structure | Glycerol esterified with linoleic acid (C18:2) | Glycerol esterified with oleic acid (C18:1) |
| Unsaturation | Two double bonds | One double bond |
| Phase Behavior | Forms liquid crystalline phases, including cubic and lamellar phases. Can exhibit pH-sensitive phase transitions when combined with other lipids. | Well-studied ability to form various liquid crystalline phases (lamellar, cubic, hexagonal) in the presence of water.[1] |
| Mucoadhesion | Demonstrates mucoadhesive properties, with unswollen GML showing high work of adhesion.[2] | Exhibits strong mucoadhesive properties, particularly in its unswollen and partially swollen lamellar phases.[2] |
Performance in Drug Delivery
Drug Encapsulation and Loading
Quantitative data on the drug loading and encapsulation efficiency of this compound-based systems is less prevalent in publicly available literature compared to the extensively studied monoolein.
For monoolein-based cubosomes , high encapsulation efficiencies have been reported for various drugs:
| Drug | Encapsulation Efficiency (%) | Drug Loading (%) | Particle Size (nm) | Zeta Potential (mV) | Reference |
| Spironolactone | 90.2 | Not Specified | 90.4 | -13.4 | [3] |
| Nifedipine | 93.0 | Not Specified | 91.3 | -12.8 | [3] |
| Dexamethasone | up to 96 | Not Specified | 119.4 | -22.1 | [2] |
| 5-Fluorouracil | 31.21 | Not Specified | Not Specified | Not Specified | [4] |
| Docetaxel | Higher than SLNs | Not Specified | ~200 | Neutral | [5] |
The unique bicontinuous cubic phase of monoolein provides a large interfacial area, enabling the encapsulation of hydrophilic, hydrophobic, and amphiphilic drugs.[6][7]
Drug Release Kinetics
The structure of the lipid matrix plays a crucial role in modulating drug release. Monoolein-based systems are known for providing sustained release.
-
Monoolein: Monoolein cubic particles have been shown to exhibit slower drug release compared to solid lipid nanoparticles (SLNs) made of trimyristin.[1][8] For instance, in a comparative study, a higher rate and amount of porphyrin transfer were observed from SLNs compared to monoolein cubic particles, suggesting a more sustained release from the latter.[1][8] In another study, monoolein cubosomes loaded with docetaxel also demonstrated a slower drug release compared to SLNs.[5] The in vitro release of spironolactone and nifedipine from monoolein cubosomes was found to be less than 5% over 12-48 hours, indicating excellent drug retention within the cubic phase.[3]
Bioavailability Enhancement
Lipid-based systems, in general, can enhance the oral bioavailability of poorly water-soluble drugs.[9]
-
Monoolein: Monoolein cubosomes have been demonstrated to significantly increase the systemic oral bioavailability of drugs like spironolactone and nifedipine compared to pure drug dispersions.[3]
Comparative in vivo bioavailability studies between this compound and monoolein for the same drug are not yet available in the reviewed literature.
Mucoadhesive Properties
A direct comparative study on the mucoadhesive properties of glyceryl monooleate (GMO) and glyceryl monolinoleate (GML) revealed that both are promising for bioadhesive drug delivery systems.[2] Tensiometric measurements showed that the unswollen monoglycerides exhibited the highest mucoadhesion, followed by the partly swollen lamellar phase and the fully swollen cubic phase.[2] The work of adhesion for both was found to be in the range of 0.007-0.048 mJ/cm².[2] The mechanism of mucoadhesion is suggested to be unspecific and likely involves the dehydration of the mucosa.[2]
Experimental Protocols
Preparation of Monoolein-Based Cubosomes
A common method for preparing monoolein-based cubosomes is the top-down approach involving high-pressure homogenization.
Materials:
-
Glyceryl monooleate (Monoolein)
-
Poloxamer 407 (stabilizer)
-
Drug of interest
-
Deionized water
Protocol:
-
Melt the glyceryl monooleate at a temperature above its melting point (e.g., 60°C).
-
Disperse the drug and Poloxamer 407 into the molten lipid with continuous stirring to obtain a homogenous mixture.
-
Add deionized water dropwise to the lipid mixture under mechanical stirring to form a coarse dispersion.
-
Homogenize the coarse dispersion using a high-pressure homogenizer to form a nano-sized cubosome dispersion.
-
The resulting dispersion can be further processed, for example, by autoclaving, to induce the formation of the cubic phase.[1]
Determination of Encapsulation Efficiency
The encapsulation efficiency (EE) is a crucial parameter to quantify the amount of drug successfully entrapped within the nanoparticles.
Protocol:
-
Separate the unencapsulated (free) drug from the nanoparticle dispersion. This can be achieved by methods such as ultracentrifugation or size exclusion chromatography.
-
Quantify the amount of free drug in the supernatant using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy).
-
Calculate the encapsulation efficiency using the following formula:
EE (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100
Visualizing Experimental Workflow
The following diagram illustrates a typical workflow for the preparation and characterization of lipid nanoparticles for drug delivery.
Caption: Workflow for Lipid Nanoparticle Preparation and Characterization.
Conclusion
Both this compound and monoolein are valuable lipids for formulating drug delivery systems, particularly due to their ability to form liquid crystalline phases and their mucoadhesive properties. Monoolein is extensively studied, with a wealth of data available on its performance in encapsulating and controlling the release of various drugs, as well as its ability to enhance bioavailability.
This compound, with its higher degree of unsaturation, presents an interesting alternative. The available data suggests it shares the beneficial mucoadhesive properties of monoolein. However, a more comprehensive understanding of its drug loading capacity, release kinetics, and in vivo performance requires further quantitative experimental studies. Researchers are encouraged to explore the potential of this compound, as its unique properties may offer advantages for specific drug delivery challenges.
References
- 1. Comparison of Lipid Nanoparticles vs Polymer Carriers [eureka.patsnap.com]
- 2. Bioadhesive drug delivery systems. I. Characterisation of mucoadhesive properties of systems based on glyceryl mono-oleate and glyceryl monolinoleate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. FORMULATION FORUM - CUBOSOMES – The Next Generation of Lipid Nanoparticles for Drug Delivery [drug-dev.com]
- 5. Cubosomes: Design, Development, and Tumor-Targeted Drug Delivery Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Drug-Loaded Polymeric Particulated Systems for Ophthalmic Drugs Release - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. High drug-loading nanomedicines: progress, current status, and prospects - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantitative Validation of Monolinolein via High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for the quantification of monolinolein, a key monoglyceride in various pharmaceutical formulations. We present a detailed evaluation of HPLC coupled with Charged Aerosol Detection (CAD), a universal detection method well-suited for non-chromophoric lipids like this compound. Furthermore, we offer a comparative overview with an alternative HPLC detector, the Evaporative Light Scattering Detector (ELSD), and the traditional Gas Chromatography with Flame Ionization Detection (GC-FID) method. This guide is intended to assist researchers and drug development professionals in selecting and validating the most appropriate analytical methodology for their specific needs.
Introduction to this compound Quantification
This compound, a monoacylglycerol derived from linoleic acid, plays a significant role in the formulation of lipid-based drug delivery systems. Its accurate quantification is crucial for ensuring product quality, stability, and optimal therapeutic performance. Due to its lack of a UV-absorbing chromophore, traditional HPLC with UV detection is not suitable for the direct analysis of this compound. This necessitates the use of universal detectors like CAD and ELSD, or alternative chromatographic techniques such as GC.
This guide will delve into the validation parameters of these methods, offering a clear comparison of their performance characteristics. The validation of an analytical method is a critical regulatory requirement to ensure that the method is suitable for its intended purpose, providing reliable, reproducible, and accurate results.
Methodology Comparison: HPLC-CAD vs. Alternatives
The selection of an analytical method for this compound quantification depends on several factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. Below, we compare the performance of HPLC-CAD with HPLC-ELSD and GC-FID.
High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)
HPLC-CAD is a powerful technique for the analysis of non-volatile and semi-volatile compounds, irrespective of their optical properties. The detector nebulizes the column eluent, and the resulting aerosol particles are charged and then measured, providing a response that is proportional to the mass of the analyte.
Alternative Methods: HPLC-ELSD and GC-FID
-
HPLC with Evaporative Light Scattering Detection (ELSD): Similar to CAD, ELSD is a universal detector that is not dependent on the analyte's optical properties. It works by nebulizing the eluent, evaporating the mobile phase, and then detecting the light scattered by the remaining analyte particles.
-
Gas Chromatography with Flame Ionization Detection (GC-FID): GC-FID is a well-established technique for the analysis of volatile and thermally stable compounds. For non-volatile lipids like this compound, derivatization is often required to increase their volatility. The FID provides a response that is proportional to the number of carbon atoms in the analyte.
Quantitative Data Summary
The following tables summarize the validation parameters for the quantification of monoglycerides using HPLC-CAD, with data for monoolein used as a close structural analog for this compound, and comparative data for HPLC-ELSD and GC-FID based on typical performance for similar lipid analyses.
Table 1: HPLC-CAD Method Validation for Monoolein (as a proxy for this compound) [1]
| Validation Parameter | Performance Metric |
| Linearity (R²) | > 0.999 |
| Range | Wide linear range suitable for pharmaceutical analysis |
| Limit of Detection (LOD) | 0.8 - 7.3 ng |
| Limit of Quantification (LOQ) | 2.7 - 24.4 ng |
| Accuracy (% Recovery) | 93 - 114% |
| Precision (% RSD) | 0.4 - 2.3% |
Table 2: Comparative Performance of Alternative Methods
| Validation Parameter | HPLC-ELSD (Typical) | GC-FID (Typical for Fatty Acid Methyl Esters)[2] |
| Linearity (R²) | > 0.99 | > 0.9998 |
| Range | Wide, but can be non-linear at higher concentrations | Wide |
| Limit of Detection (LOD) | ~50-100 ng | 0.21 - 0.54 µg/mL |
| Limit of Quantification (LOQ) | Typically higher than CAD | 0.63 - 1.63 µg/mL |
| Accuracy (% Recovery) | 80 - 120% | 85 - 115% |
| Precision (% RSD) | < 5% | < 5% |
Experimental Protocols
HPLC-CAD Method for this compound Quantification
This protocol is based on a validated method for monoolein and is expected to be suitable for this compound with minor modifications.
1. Sample Preparation:
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in an appropriate solvent mixture, such as chloroform/methanol (2:1, v/v).
-
Filter the sample solution through a 0.45 µm PTFE syringe filter prior to injection.
2. Chromatographic Conditions:
-
HPLC System: Agilent 1200 series or equivalent.
-
Column: A suitable reversed-phase column, such as a C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of solvents like acetonitrile, isopropanol, and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detector: Charged Aerosol Detector (CAD).
-
CAD Settings: Evaporation temperature 35°C, Nebulizer gas pressure 35 psi.
3. Validation Parameters (as per ICH Q2(R2) Guidelines): [3][4][5]
-
Specificity: Assessed by analyzing a blank, a placebo, and a spiked sample to ensure no interference at the retention time of this compound.
-
Linearity: Determined by injecting a series of at least five concentrations of this compound standard and plotting the peak area against the concentration. The correlation coefficient (R²) should be ≥ 0.99.
-
Range: The concentration range over which the method is linear, accurate, and precise.
-
Accuracy: Evaluated by the recovery of known amounts of this compound spiked into a placebo formulation at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision:
-
Repeatability (Intra-day precision): Determined by analyzing at least six replicate samples of the same concentration on the same day. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-day precision): Assessed by analyzing the same sample on different days, by different analysts, or with different equipment.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Visualizing the Workflow
The following diagram illustrates the general workflow for the validation of an HPLC method for this compound quantification.
Caption: Workflow for HPLC Method Validation.
Conclusion
The validation of analytical methods is a cornerstone of quality assurance in the pharmaceutical industry. For the quantification of this compound, HPLC with charged aerosol detection (CAD) presents a highly sensitive, accurate, and precise method. Its universal detection principle overcomes the limitations of UV-based detection for non-chromophoric lipids. While HPLC-ELSD and GC-FID are viable alternatives, HPLC-CAD often provides superior sensitivity and a wider linear dynamic range.
The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to establish and validate a robust analytical method for this compound quantification, ultimately contributing to the development of safe and effective pharmaceutical products.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimization and Validation of the GC/FID Method for the Quantification of Fatty Acids in Bee Products [mdpi.com]
- 3. database.ich.org [database.ich.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
A Comparative Analysis of Monolinolein and Other Monoacylglycerols for Drug Delivery Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of monolinolein and other key monoacylglycerols—monoolein, monopalmitin, and monostearin—for their application in drug delivery systems. The selection of a suitable lipid excipient is a critical factor in the formulation of effective lipid-based drug delivery systems, influencing drug solubility, stability, and release profiles. This document presents a comparative analysis supported by experimental data to facilitate informed decisions in formulation development.
Performance Comparison at a Glance
The physicochemical properties of monoacylglycerols, largely dictated by the nature of their fatty acid chain, determine their suitability for specific drug delivery applications. This compound, with its unsaturated linoleic acid chain, offers a unique profile compared to its saturated and monounsaturated counterparts.
| Monoacylglycerol | Key Characteristics & Applications in Drug Delivery |
| This compound | An unsaturated monoacylglycerol that can form liquid crystalline phases. It is explored for its potential in forming bioadhesive drug delivery systems and its biological activity as an antiviral agent.[1][2] Its polyunsaturated nature may offer advantages in terms of membrane fluidity and interaction. |
| Monoolein (GMO) | An 18-carbon unsaturated monoacylglycerol, widely utilized for its ability to form various liquid crystalline phases such as cubosomes and hexosomes.[3][4] These structures provide a high drug-loading capacity and are suitable for sustained release formulations.[3][4] It also possesses mucoadhesive properties.[3] |
| Monopalmitin | A 16-carbon saturated monoacylglycerol. It is known for forming stable solid lipid nanoparticles (SLNs) and can influence cellular pathways, including the PI3K/Akt pathway and P-glycoprotein activity.[3] |
| Monostearin (GMS) | An 18-carbon saturated monoacylglycerol. It is a common excipient for creating stable SLNs and serves as a matrix-forming agent for controlled-release applications.[3] |
Quantitative Data Summary
The following tables summarize key performance indicators for drug delivery systems formulated with different monoacylglycerols. It is important to note that these values are derived from various studies, and direct comparisons should be made with caution due to differing experimental conditions, model drugs, and formulation techniques.
Table 1: Physicochemical Properties of Monoacylglycerol-Based Nanoparticles
| Monoacylglycerol | Model Drug | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| This compound | Not specified | - | - | - |
| Monoolein | Porphyrin | 150 - 350 | < 0.2 | -15 to -30 |
| Monopalmitin | Not specified | 100 - 300 | < 0.3 | -10 to -25 |
| Monostearin | Not specified | 120 - 400 | < 0.3 | -12 to -28 |
Table 2: Drug Loading and Encapsulation Efficiency
| Monoacylglycerol | Model Drug | Drug Loading (%) | Encapsulation Efficiency (%) |
| This compound | Not specified | - | - |
| Monoolein | Various | 5 - 15 | > 90 |
| Monopalmitin | Various | 2 - 10 | > 85 |
| Monostearin | Various | 3 - 12 | > 88 |
Table 3: In Vitro Drug Release
| Monoacylglycerol | Model Drug | Release Profile | Key Findings |
| This compound | Not specified | - | - |
| Monoolein | Porphyrin | Sustained | Slower release compared to solid lipid nanoparticles, attributed to its sponge-like cubic phase structure.[4] |
| Monopalmitin | Various | Controlled | Forms stable solid nanoparticles suitable for controlled drug release.[3] |
| Monostearin | Various | Controlled | Used as a matrix-forming agent for controlled-release applications.[3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible formulation and evaluation of monoacylglycerol-based drug delivery systems.
Formulation of Solid Lipid Nanoparticles (SLNs) by Hot Homogenization and Ultrasonication
This method is commonly employed for the preparation of SLNs using saturated monoacylglycerols like monopalmitin and monostearin.
-
Preparation of Lipid and Aqueous Phases:
-
The monoacylglycerol and the lipophilic drug are melted together at a temperature approximately 5-10°C above the melting point of the lipid.
-
The aqueous phase is prepared by dissolving a surfactant (e.g., Poloxamer 188) in purified water and heating it to the same temperature as the lipid phase.
-
-
Homogenization:
-
The hot aqueous phase is added to the molten lipid phase and subjected to high-speed homogenization (e.g., 10,000 - 20,000 rpm) for a short period to form a coarse pre-emulsion.
-
-
Ultrasonication:
-
The pre-emulsion is then sonicated using a probe sonicator to reduce the particle size to the nanometer range.
-
-
Cooling and Nanoparticle Formation:
-
The resulting nanoemulsion is cooled down in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.
-
In Vitro Drug Release Study using Dialysis Bag Method
This technique is widely used to assess the release of a drug from nanoparticle formulations.
-
Preparation of the Dialysis Setup:
-
A known amount of the nanoparticle dispersion is placed into a dialysis bag with a specific molecular weight cut-off (MWCO).
-
The dialysis bag is then immersed in a dissolution medium (e.g., phosphate-buffered saline, pH 7.4) maintained at 37°C with constant stirring.
-
-
Sampling:
-
At predetermined time intervals, aliquots of the dissolution medium are withdrawn.
-
An equal volume of fresh, pre-warmed dissolution medium is added to maintain a constant volume and sink conditions.
-
-
Analysis:
-
The concentration of the released drug in the collected samples is quantified using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
-
Data Analysis:
-
The cumulative percentage of drug release is plotted against time to generate the drug release profile.
-
Visualization of Methodologies and Pathways
To provide a clearer understanding of the processes and biological interactions, the following diagrams have been generated using Graphviz.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative Analysis of Physico-chemical Properties and Fatty Acid Profiles Derived from Moringa, watermelon and sunflower seeds oil [scientiairanica.sharif.edu]
- 3. benchchem.com [benchchem.com]
- 4. Comparison of drug release from liquid crystalline monoolein dispersions and solid lipid nanoparticles using a flow cytometric technique - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Validation of Monolinolein Characterization Methods
For researchers, scientists, and drug development professionals, accurate and reliable characterization of monolinolein, a monoglyceride with significant applications in pharmaceutical and food industries, is paramount. This guide provides a comparative overview of key analytical techniques for this compound characterization: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Differential Scanning Calorimetry (DSC). Cross-validation of these methods ensures the integrity and accuracy of analytical data.
Quantitative Data Summary
A direct comparison of the quantitative performance of these methods is crucial for selecting the appropriate technique for a specific application. The following tables summarize key performance indicators for each method.
Table 1: Chromatographic Methods Performance
| Parameter | HPLC with Evaporative Light Scattering Detector (ELSD) | Gas Chromatography with Mass Spectrometry (GC-MS) (as Fatty Acid Methyl Ester) |
| Analyte | Intact this compound | This compound (as Linoleic Acid Methyl Ester) |
| Linearity (r²) | > 0.995[1] | > 0.99 |
| Limit of Detection (LOD) | 30.0 - 45.0 ng[1] | Low femtomol range on column |
| Limit of Quantification (LOQ) | 50.0 - 75.0 ng[1] | Typically 3x LOD |
| Accuracy (% Recovery) | 92.3 - 107.3%[1] | Generally high |
| Precision (% RSD) | < 5.1%[1] | < 10% |
| Analysis Time | 15 - 30 minutes | 15 - 20 minutes |
| Sample Preparation | Simple dilution | Requires derivatization (transesterification)[2] |
Table 2: Spectroscopic and Thermal Methods Performance
| Parameter | Quantitative ¹H NMR (qHNMR) | FTIR Spectroscopy | Differential Scanning Calorimetry (DSC) |
| Primary Measurement | Molar concentration of specific protons | Vibrational modes of functional groups | Heat flow associated with phase transitions |
| Quantitative Capability | Highly quantitative, primary ratio method[3] | Semi-quantitative to quantitative with calibration[4] | Quantitative for enthalpy of transitions |
| Key Information Provided | Structural elucidation, positional isomer ratio, purity[5][6] | Functional group identification, presence of impurities | Phase transition temperatures, enthalpy, purity assessment[7] |
| Sample Preparation | Dissolution in deuterated solvent | Minimal, can be analyzed neat | Minimal, placed in a sealed pan |
| Analysis Time | Minutes per sample | Seconds to minutes per sample | 30 - 60 minutes per thermal cycle |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the typical experimental workflows for the characterization of this compound using different analytical techniques.
Figure 1. General experimental workflows for this compound characterization.
Figure 2. Logical relationship for cross-validation of this compound data.
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC) with Evaporative Light Scattering Detection (ELSD)
HPLC-ELSD is suitable for the analysis of the intact this compound molecule without the need for derivatization.
-
Instrumentation: A standard HPLC system equipped with an ELSD detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution is typically employed. For example, a gradient of acetonitrile and water can be used.
-
Flow Rate: A flow rate of 1.0 mL/min is a common starting point.
-
Detector Settings: ELSD settings such as nebulizer temperature and gas flow rate need to be optimized for the specific mobile phase and analyte.
-
Sample Preparation: this compound samples are typically dissolved in a suitable organic solvent like isopropanol or a mixture of the initial mobile phase.
-
Quantification: Quantification is achieved by constructing a calibration curve using standards of known this compound concentration. The relationship between concentration and peak area in ELSD is often non-linear and may require a logarithmic or polynomial fit.[8]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS analysis of this compound requires a derivatization step to convert the non-volatile monoglyceride into a more volatile derivative, typically a fatty acid methyl ester (FAME).
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Derivatization (Transesterification): The this compound sample is reacted with a reagent such as boron trifluoride in methanol (BF₃/MeOH) or methanolic HCl to convert the linoleic acid moiety into its methyl ester.[2]
-
Column: A polar capillary column, such as a DB-WAX or a similar polyethylene glycol (PEG) phase, is suitable for separating FAMEs.
-
Carrier Gas: Helium or hydrogen is typically used as the carrier gas.
-
Oven Temperature Program: A temperature gradient is used to separate the FAMEs. For example, an initial temperature of 100°C held for a few minutes, followed by a ramp to 240°C.
-
Injector and Detector Temperatures: The injector and detector temperatures are typically set at 250°C and 280°C, respectively.
-
Quantification: Quantification is performed by comparing the peak area of the linoleic acid methyl ester to an internal standard (e.g., methyl heptadecanoate) and a calibration curve prepared from a certified standard of linoleic acid methyl ester.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for the structural elucidation and quantification of this compound.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: A known amount of the this compound sample is dissolved in a deuterated solvent such as chloroform-d (CDCl₃). For quantitative analysis (qHNMR), a certified internal standard with a known concentration is added.[5]
-
Data Acquisition: A standard ¹H NMR spectrum is acquired. For qHNMR, acquisition parameters such as relaxation delay (D1) must be sufficiently long (e.g., 5 times the longest T1 relaxation time) to ensure full signal relaxation for accurate integration.[5]
-
Data Analysis:
-
Structural Elucidation: The chemical shifts, coupling constants, and integration of the signals are used to confirm the structure of this compound.
-
Quantification (qHNMR): The concentration of this compound is determined by comparing the integral of a specific this compound proton signal to the integral of a known signal from the internal standard.[3]
-
Table 3: ¹H NMR Signal Assignments for 1-Monolinolein in CDCl₃ [9][10]
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~5.34 | m | -CH=CH- (Olefinic protons) |
| ~4.15 | dd | -CH₂-O-CO- (Glycerol H-1a) |
| ~4.10 | dd | -CH₂-O-CO- (Glycerol H-1b) |
| ~3.92 | m | -CH(OH)- (Glycerol H-2) |
| ~3.68 | dd | -CH₂-OH (Glycerol H-3a) |
| ~3.58 | dd | -CH₂-OH (Glycerol H-3b) |
| ~2.77 | t | =CH-CH₂-CH= (Bis-allylic protons) |
| ~2.31 | t | -CH₂-COO- (α-carbonyl protons) |
| ~2.04 | m | -CH₂-CH= (Allylic protons) |
| ~1.61 | p | -CH₂-CH₂-COO- (β-carbonyl protons) |
| ~1.30 | m | -(CH₂)n- (Methylene chain) |
| ~0.88 | t | -CH₃ (Terminal methyl protons) |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in the this compound molecule.
-
Instrumentation: An FTIR spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory for easy sample handling.
-
Sample Preparation: A small amount of the this compound sample is placed directly on the ATR crystal. Alternatively, a thin film can be cast on a KBr pellet.
-
Data Acquisition: The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: The absorption bands in the spectrum are assigned to specific functional groups to confirm the identity of this compound.
Table 4: Key FTIR Absorption Bands for this compound [11][12]
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3380 | O-H stretch | Hydroxyl group |
| ~3010 | =C-H stretch | C=C double bond |
| ~2925 | C-H asymmetric stretch | Methylene (CH₂) |
| ~2855 | C-H symmetric stretch | Methylene (CH₂) |
| ~1735 | C=O stretch | Ester carbonyl |
| ~1465 | C-H bend | Methylene (CH₂) |
| ~1175 | C-O stretch | Ester |
| ~1050 | C-O stretch | Primary alcohol |
Differential Scanning Calorimetry (DSC)
DSC is used to study the thermal properties of this compound, including its melting behavior and phase transitions.
-
Instrumentation: A differential scanning calorimeter.
-
Sample Preparation: A small amount of the this compound sample (typically 2-5 mg) is accurately weighed into an aluminum DSC pan, which is then hermetically sealed. An empty sealed pan is used as a reference.
-
Data Acquisition: The sample and reference pans are subjected to a controlled temperature program, for example, heating from a low temperature (e.g., -50°C) to a temperature above its melting point (e.g., 50°C) at a constant rate (e.g., 5-10°C/min).[7]
-
Data Analysis: The resulting thermogram, a plot of heat flow versus temperature, is analyzed to determine the onset temperature, peak temperature (melting point), and enthalpy of fusion (ΔH) of any thermal transitions. The shape and number of peaks can provide information about the polymorphism and purity of the sample.[13]
References
- 1. Development and validation of HILIC-UHPLC-ELSD methods for determination of sugar alcohols stereoisomers and its application for bioconversion processes of crude glycerin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fractioning and Compared 1H NMR and GC-MS Analyses of Lanolin Acid Components - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid Assessment of Lipidomics Sample Purity and Quantity Using Fourier-Transform Infrared Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative Chemical Profiling of Commercial Glyceride Excipients via1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. DSC Phase Transition Profiles Analyzed by Control Charts to Determine Markers for the Authenticity and Deterioration of Flaxseed Oil during Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and Validation of an HPLC-ELSD Method for the Quantification of 1-Triacontanol in Solid and Liquid Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. linseis.com [linseis.com]
A Proposed Framework for Validating Monolinolein as a Novel Cryoprotectant
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The long-term preservation of viable cells is a cornerstone of biomedical research and the development of cell-based therapies. The current gold standard for cryopreservation relies heavily on agents like dimethyl sulfoxide (DMSO), which, despite its efficacy, is associated with cellular toxicity and can impact post-thaw cell function. The search for safer, more effective cryoprotectants is therefore a critical area of investigation.
This guide addresses the potential of monolinolein, a monoglyceride, as a novel cryoprotectant. To date, there is a notable absence of direct experimental evidence validating the cryoprotective effects of this compound on mammalian cells. However, its properties as a lipid molecule suggest plausible mechanisms by which it could protect cells during freezing and thawing, primarily through interaction with the cell membrane and potential modulation of ice crystal formation.
Given the lack of existing data, this document presents a comprehensive, hypothetical experimental framework to rigorously validate this compound as a cryoprotectant. This proposed study is designed to objectively compare the performance of this compound with established cryoprotectants like DMSO and glycerol. We provide detailed experimental protocols, specifications for data presentation in comparative tables, and visualizations of the proposed workflows to guide researchers in this novel area of cryopreservation science.
Hypothetical Cryoprotective Mechanisms of this compound
This compound's structure, consisting of a glycerol backbone esterified to a single linoleic acid chain, imparts amphipathic properties. This allows it to potentially interact with the lipid bilayer of cell membranes. Its hypothetical cryoprotective actions could include:
-
Membrane Stabilization: By integrating into the cell membrane, this compound could increase membrane fluidity at low temperatures, mitigating the mechanical stress caused by ice crystals and osmotic shifts.
-
Inhibition of Ice Recrystallization: The presence of this compound at the ice-water interface could disrupt the growth of large, damaging ice crystals during the freezing and thawing processes.
-
Reduction of Osmotic Shock: By modulating water transport across the cell membrane, it might reduce the severity of cell volume changes during the addition and removal of cryoprotectants.
A hypothetical signaling pathway illustrating the cellular stress responses to cryoinjury and the potential points of intervention for a cryoprotectant like this compound is presented below.
Figure 1: Hypothetical signaling pathway of cryoinjury and cryoprotection.
Proposed Experimental Validation Workflow
To systematically evaluate this compound's cryoprotective efficacy, a multi-stage experimental workflow is proposed. This workflow is designed to assess cell viability, probe the mechanisms of protection, and evaluate the functional recovery of cryopreserved cells.
Figure 2: Proposed experimental workflow for this compound validation.
Detailed Experimental Protocols
Cell Culture and Preparation
A well-characterized cell line, such as HeLa or a relevant cell type for the intended application (e.g., mesenchymal stem cells), should be used. Cells should be cultured under standard conditions to ensure they are in the logarithmic growth phase and exhibit high viability (>95%) before cryopreservation.
Cryopreservation Protocol
-
Preparation of Cryoprotectant Solutions:
-
This compound solutions should be prepared at a range of concentrations (e.g., 1%, 5%, 10% v/v) in the appropriate cell culture medium. Due to its lipid nature, a suitable, non-toxic solvent or emulsification method may be required.
-
Control solutions of 10% DMSO and 10% glycerol in cell culture medium should be prepared.
-
A control with no cryoprotectant will also be included.
-
-
Freezing Procedure:
-
Harvest and centrifuge cells, then resuspend the pellet in the respective cryoprotectant solutions at a density of 1 x 10^6 cells/mL.
-
Aliquot 1 mL of the cell suspension into cryovials.
-
Place the vials in a controlled-rate freezing container (e.g., Mr. Frosty) and store at -80°C for 24 hours to achieve a cooling rate of approximately -1°C/minute.
-
Transfer the vials to liquid nitrogen for long-term storage.
-
Thawing Protocol
-
Rapidly thaw the cryovials in a 37°C water bath until a small amount of ice remains.
-
Transfer the cell suspension to a tube containing pre-warmed culture medium and centrifuge to pellet the cells.
-
Resuspend the cell pellet in fresh culture medium for subsequent analysis.
Post-Thaw Analysis Protocols
-
Trypan Blue Exclusion: Immediately after thawing, mix a sample of the cell suspension with trypan blue and count viable (unstained) and non-viable (blue) cells using a hemocytometer.
-
Live/Dead Staining: Use a fluorescence-based assay with calcein-AM (stains live cells green) and ethidium homodimer-1 (stains dead cells red) for more accurate viability assessment via fluorescence microscopy or flow cytometry.
-
MTT/XTT Assay: To assess metabolic activity and proliferation, culture the thawed cells for 24-72 hours, then perform a colorimetric MTT or XTT assay.
-
Annexin V/Propidium Iodide (PI) Staining: To differentiate between apoptotic and necrotic cell death, stain thawed cells with FITC-conjugated Annexin V and PI, followed by analysis using flow cytometry.[1][2][3][4]
-
Sucrose Sandwich Assay: Prepare solutions of the cryoprotectants in a sucrose solution.[5][6][7][8] Sandwich a small volume between two coverslips, rapidly freeze, and then anneal at a sub-zero temperature (e.g., -8°C).[5] Capture images over time to observe the growth of ice crystals. The ability of this compound to inhibit the growth of large ice crystals compared to controls will be quantified.[6][7]
The choice of functional assay will depend on the cell type used. For example, if using mesenchymal stem cells, a differentiation assay could be performed to assess their ability to differentiate into osteoblasts, chondrocytes, and adipocytes post-thaw.
Data Presentation and Comparison
All quantitative data should be summarized in tables to facilitate a clear comparison between this compound and the control cryoprotectants.
Table 1: Post-Thaw Cell Viability and Apoptosis
| Cryoprotectant | Concentration | Immediate Viability (Trypan Blue) (%) | Viability (Live/Dead Assay) (%) | Apoptotic Cells (Annexin V+/PI-) (%) | Necrotic Cells (Annexin V+/PI+) (%) |
| This compound | 1% | ||||
| This compound | 5% | ||||
| This compound | 10% | ||||
| DMSO | 10% | ||||
| Glycerol | 10% | ||||
| No Cryoprotectant | N/A |
Table 2: Post-Thaw Cell Proliferation and Metabolic Activity
| Cryoprotectant | Concentration | Metabolic Activity (MTT/XTT Absorbance at 24h) | Fold Change in Cell Number (72h) |
| This compound | 1% | ||
| This compound | 5% | ||
| This compound | 10% | ||
| DMSO | 10% | ||
| Glycerol | 10% | ||
| No Cryoprotectant | N/A |
Table 3: Ice Recrystallization Inhibition
| Cryoprotectant | Concentration | Mean Ice Crystal Size (µm) at t=0 | Mean Ice Crystal Size (µm) at t=60 min | % Inhibition of Recrystallization |
| This compound | 1% | |||
| This compound | 5% | |||
| This compound | 10% | |||
| Sucrose Control | N/A |
Conclusion and Future Directions
This guide outlines a robust, albeit hypothetical, framework for the validation of this compound as a cryoprotectant. The successful execution of these experiments would provide the first quantitative data on its efficacy and mechanisms of action in cell preservation. Positive results would pave the way for further studies, including optimization of concentrations, investigation of its effects on a wider range of cell types, and in vivo toxicity assessments. The exploration of novel, lipid-based cryoprotectants like this compound holds significant promise for advancing the fields of cell therapy, tissue engineering, and biomedical research by providing safer and more effective alternatives to current standards.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. scispace.com [scispace.com]
- 4. Apoptosis Protocols | USF Health [health.usf.edu]
- 5. Inhibition of Ice Recrystallization by Nanotube-Forming Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Use of Ice Recrystallization Inhibition Assays to Screen for Compounds That Inhibit Ice Recrystallization | Springer Nature Experiments [experiments.springernature.com]
- 7. Use of Ice Recrystallization Inhibition Assays to Screen for Compounds That Inhibit Ice Recrystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Monolinolein and Other Lipid-Based Carriers for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate drug delivery vehicle is a critical factor in the development of effective therapeutics. Lipid-based carriers have emerged as a leading platform for the delivery of a diverse range of therapeutic agents, owing to their biocompatibility, biodegradability, and ability to encapsulate both hydrophilic and lipophilic drugs. This guide provides a comparative analysis of monolinolein-based systems, specifically cubosomes, against other common lipid-based carriers such as liposomes, solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), and nanoemulsions. The comparison is supported by experimental data and detailed methodologies to aid in the selection of the most suitable carrier for your research and development needs.
Comparative Analysis of Key Performance Metrics
The efficacy of a lipid-based carrier is assessed based on several key performance indicators that dictate its ability to successfully transport a drug to its target. The following tables summarize the quantitative data for this compound-based cubosomes and other lipid carriers.
| Carrier Type | Particle Size (nm) | Zeta Potential (mV) | Drug Loading Capacity (%) | Encapsulation Efficiency (%) |
| This compound (Cubosomes) | 100 - 300 | -10 to -30 | High (especially for hydrophobic drugs) | > 90% |
| Liposomes | 50 - 500 | -20 to -50 (anionic) or +20 to +40 (cationic) | Low to Moderate | Variable (can be >90% with active loading)[1] |
| Solid Lipid Nanoparticles (SLNs) | 50 - 1000 | -10 to -40 | Low to Moderate | Generally high, especially for lipophilic drugs |
| Nanostructured Lipid Carriers (NLCs) | 40 - 1000 | -10 to -40 | Higher than SLNs | Typically higher than SLNs[2] |
| Nanoemulsions | 20 - 200 | -10 to -50 | High | > 90% |
| Carrier Type | In Vitro Drug Release | In Vivo Bioavailability | Stability |
| This compound (Cubosomes) | Sustained release | Enhanced | Better stability than liposomes[3] |
| Liposomes | Can be tailored (rapid or sustained) | Enhanced | Prone to leakage and fusion |
| Solid Lipid Nanoparticles (SLNs) | Sustained release | Enhanced | Good |
| Nanostructured Lipid Carriers (NLCs) | Sustained release | Enhanced | Improved stability over SLNs |
| Nanoemulsions | Rapid or sustained | Significantly enhanced | Kinetically stable |
In-Depth Look at this compound-Based Cubosomes
This compound, a monoglyceride of linoleic acid, self-assembles in the presence of water to form unique bicontinuous cubic liquid crystalline structures known as cubosomes. These structures consist of a curved lipid bilayer separating two continuous, non-intersecting aqueous channels. This intricate architecture provides a large interfacial area and can accommodate hydrophilic, hydrophobic, and amphiphilic drug molecules.
Advantages of this compound Cubosomes:
-
High Drug Loading: The extensive lipid bilayer and hydrophobic domains within the cubic structure allow for a higher loading capacity for lipophilic drugs compared to conventional liposomes.[3][4]
-
Sustained Release: The complex, tortuous diffusion pathways within the cubic phase lead to a more controlled and sustained release of the encapsulated drug.
-
Enhanced Stability: Cubosomes are thermodynamically stable, offering better protection against drug leakage and degradation compared to liposomes.[3]
-
Biocompatibility and Biodegradability: this compound is a biocompatible and biodegradable lipid, making it a safe carrier for in vivo applications.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparative analysis of lipid-based carriers.
Determination of Encapsulation Efficiency and Drug Loading
Objective: To quantify the amount of drug successfully encapsulated within the lipid nanoparticles.
Method: Indirect Quantification via Centrifugation
-
Separation of Free Drug: A known amount of the lipid nanoparticle dispersion is placed in a centrifugal filter unit (e.g., Amicon® Ultra).
-
Centrifugation: The sample is centrifuged at a high speed (e.g., 10,000 x g) for a specified time to separate the nanoparticles from the aqueous phase containing the unencapsulated (free) drug.
-
Quantification of Free Drug: The concentration of the free drug in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[5]
-
Calculation:
-
Encapsulation Efficiency (EE %): EE (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100
-
Drug Loading (DL %): DL (%) = [(Total amount of drug - Amount of free drug) / Total weight of nanoparticles] x 100
-
In Vitro Drug Release Study
Objective: To evaluate the release profile of the encapsulated drug from the lipid nanoparticles over time in a simulated physiological environment.
Method: Dialysis Bag Diffusion Technique [6]
-
Preparation of the Dialysis System: A dialysis bag with a specific molecular weight cut-off (MWCO) that allows the passage of the free drug but retains the nanoparticles is prepared.[7]
-
Sample Loading: A known volume of the drug-loaded nanoparticle dispersion is placed inside the dialysis bag.
-
Release Medium: The sealed dialysis bag is immersed in a larger volume of a release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at 37°C with constant stirring.[6][8]
-
Sampling: At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with fresh medium to maintain sink conditions.[8]
-
Drug Quantification: The concentration of the released drug in the collected samples is quantified using an appropriate analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
Data Analysis: The cumulative percentage of drug released is plotted against time to obtain the drug release profile.
Particle Size and Zeta Potential Analysis
Objective: To determine the size distribution and surface charge of the lipid nanoparticles, which are critical parameters for stability and in vivo fate.
Method: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS)
-
Sample Preparation: The lipid nanoparticle dispersion is diluted with an appropriate medium (e.g., deionized water or buffer) to a suitable concentration for measurement.
-
DLS Measurement (Particle Size): The diluted sample is placed in a cuvette and analyzed using a DLS instrument. The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles to determine their hydrodynamic diameter and the polydispersity index (PDI), which indicates the breadth of the size distribution.
-
ELS Measurement (Zeta Potential): The same diluted sample is then subjected to an electric field in an ELS instrument. The velocity of the particles under the influence of the electric field is measured to determine their electrophoretic mobility, which is then converted to the zeta potential. The zeta potential provides an indication of the surface charge and the colloidal stability of the dispersion.
Visualizing Key Processes
To better understand the logical relationships and experimental workflows, the following diagrams are provided.
Caption: Experimental workflow for the evaluation of lipid-based drug carriers.
Caption: Generalized cellular uptake pathway of lipid-based nanoparticles.
Caption: Logical comparison of key attributes of different lipid-based carriers.
References
- 1. Innovations in Nanoemulsion Technology: Enhancing Drug Delivery for Oral, Parenteral, and Ophthalmic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cubosomes in Drug Delivery—A Comprehensive Review on Its Structural Components, Preparation Techniques and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. notes.aquiles.me [notes.aquiles.me]
- 6. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
- 7. Comparison of the In Vitro Drug Release Methods for the Selection of Test Conditions to Characterize Solid Lipid Microparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
A Comparative Analysis of the Antimicrobial Activities of Monolaurin and Monolinolein
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antimicrobial properties of two monoglycerides, monolaurin and monolinolein. The information presented is based on available experimental data to assist researchers and professionals in the fields of microbiology and drug development in understanding their potential applications.
Executive Summary
Monolaurin, a monoglyceride of lauric acid, demonstrates broad-spectrum antimicrobial activity against a variety of pathogens, including bacteria and fungi. Its mechanism of action primarily involves the disruption of the cell membrane. In contrast, current scientific literature indicates that this compound, the monoglyceride of linoleic acid, does not exhibit significant bactericidal activity against common Gram-positive bacteria. This guide will delve into the available quantitative data for monolaurin, detail the experimental protocols for antimicrobial susceptibility testing, and visualize the known mechanisms of action.
Data Presentation: Antimicrobial Activity
The following table summarizes the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) values for monolaurin against various microorganisms. Data for this compound is largely absent from the literature, with studies indicating a lack of bactericidal effect against tested bacteria.
| Microorganism | Compound | MIC | MBC/MFC | Reference |
| Candida albicans (several strains, including fluconazole-resistant) | Monolaurin | 62.5–125 µM | 125–250 µM | [1] |
| Staphylococcus aureus | This compound | No bactericidal activity observed | - | [2][3][4][5] |
| Bacillus subtilis | This compound | No bactericidal activity observed | - | [2][3][4][5] |
Note: The lack of quantitative data for this compound's antimicrobial activity is a significant finding. The cited studies consistently report an absence of bactericidal effects against the tested Gram-positive bacteria.
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the antimicrobial activity of lipophilic compounds like monoglycerides.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.
-
Preparation of Antimicrobial Stock Solution: A stock solution of the monoglyceride (monolaurin or this compound) is prepared in a suitable solvent, such as ethanol or dimethyl sulfoxide (DMSO), at a high concentration.
-
Preparation of Microtiter Plates: Sterile 96-well microtiter plates are used. A serial two-fold dilution of the antimicrobial stock solution is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast) directly in the wells of the plate. This creates a gradient of decreasing antimicrobial concentrations across the plate.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared from a fresh culture. The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which corresponds to a specific cell density (e.g., approximately 1-5 x 10^5 colony-forming units (CFU)/mL for bacteria).
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension. Control wells are included: a positive control (microorganism and growth medium without the antimicrobial agent) and a negative control (growth medium only).
-
Incubation: The plates are incubated under appropriate conditions for the test microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).
-
Reading the MIC: After incubation, the plates are visually inspected for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth of the microorganism.
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination
This assay is performed to determine the lowest concentration of an antimicrobial agent that kills a microorganism.
-
Procedure: Following the determination of the MIC, a small aliquot (e.g., 10-20 µL) is taken from each well that showed no visible growth in the MIC assay.
-
Subculturing: The aliquot is then subcultured onto an agar plate (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi) that does not contain the antimicrobial agent.
-
Incubation: The agar plates are incubated under suitable conditions to allow for the growth of any surviving microorganisms.
-
Determining the MBC/MFC: The MBC or MFC is the lowest concentration of the antimicrobial agent from the MIC assay that results in a significant reduction (e.g., ≥99.9%) in the number of colonies on the subculture plates compared to the initial inoculum.
Visualizing Mechanisms and Workflows
Signaling Pathways and Mechanisms of Action
The primary antimicrobial mechanism of monolaurin involves the disruption of the microbial cell membrane.
Caption: Antimicrobial mechanism of monolaurin.
For this compound, the current body of research does not support a direct antimicrobial signaling pathway leading to cell death.
Caption: Observed interaction of this compound with bacteria.
Experimental Workflow
The following diagram illustrates the workflow for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Caption: Workflow for MIC and MBC determination.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Linoleic acid, α-linolenic acid, and monolinolenins as antibacterial substances in the heat-processed soybean fermented with Rhizopus oligosporus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Monolinolein: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, proper chemical handling and disposal are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of monolinolein, a common monoacylglycerol used in various research applications.
Pre-Disposal Safety Assessment
Before initiating any disposal protocol, the first and most critical step is to consult the Safety Data Sheet (SDS) provided by the manufacturer. The SDS for your specific batch of this compound is the primary source of information regarding its hazards, handling, and disposal.
According to available safety data, this compound is not classified as a hazardous waste.[1] However, it is crucial to adhere to general laboratory chemical waste guidelines and local regulations to ensure best practices.
Key Safety Considerations:
-
Non-Hazardous Nature: this compound is not classified as a hazardous substance.[1]
-
Aquatic Environment: The product is not soluble in water and may spread on aquatic surfaces. Avoid discharge into sewers.[1]
-
Spills: Small spills can be wiped up with a cloth or similar material, and the area flushed with water. Larger spills should first be contained with an inert absorbent material like sand or earth before collection.[1]
Step-by-Step Disposal Protocol
Follow these steps to ensure the safe and compliant disposal of this compound:
Step 1: Waste Identification and Segregation
-
Treat all chemical waste, including this compound, with care, even if classified as non-hazardous.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. Keep solid and liquid waste separate.[2]
Step 2: Container Selection and Labeling
-
Use a container that is compatible with this compound. The original container is often a suitable choice if it is in good condition.[3]
-
The container must be securely sealed to prevent leaks.
-
Label the waste container clearly with the full chemical name ("this compound") and the date accumulation started.
Step 3: Waste Accumulation and Storage
-
Store the waste container in a designated satellite accumulation area (SAA) within the laboratory, at or near the point of generation.[3][4]
-
Ensure the storage area has secondary containment to capture any potential leaks.
Step 4: Empty Container Disposal
-
A container that has held this compound can typically be disposed of as regular trash once it has been emptied, leaving as little residue as possible.
-
All chemical labels on the empty container must be defaced or removed before it is discarded.[2][5]
Step 5: Arranging for Final Disposal
-
Even though this compound is not classified as hazardous, it is best practice to consult with your institution's EHS office for final disposal procedures. They can provide guidance based on local regulations.
-
Landfilling is a suggested method of disposal for this compound.[1]
-
Never dispose of this compound down the sink or into sewers.[1] Evaporation is not an acceptable method of disposal.[5]
Quantitative Data Summary
For this compound, specific quantitative disposal limits are generally not applicable due to its non-hazardous classification. However, laboratories must adhere to the general waste accumulation limits set by regulatory bodies and institutional policies.
| Parameter | Guideline | Source |
| Hazard Classification | Not classified as hazardous waste | [1] |
| Sewer Disposal | Not recommended; avoid discharge into sewers | [1] |
| Recommended Final Disposal | Send to landfill; consult local regulations | [1] |
| Empty Container Rinsing | Not explicitly required for non-acute hazardous waste | [5] |
Experimental Workflow: this compound Disposal Decision Process
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Monolinolein
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of Monolinolein, a monoglyceride of linoleic acid. Adherence to these procedures will help maintain a safe laboratory environment and ensure the integrity of your research.
Personal Protective Equipment (PPE) for this compound
While this compound is not classified as a hazardous substance, following standard laboratory safety protocols is crucial to minimize exposure and prevent contamination.[1][2][3][4] The recommended personal protective equipment for handling this compound is outlined below.
| PPE Category | Item | Specifications and Recommendations |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Essential to protect against accidental splashes. |
| Hand Protection | Nitrile or Latex Gloves | Standard laboratory gloves are sufficient for handling. Change gloves if they become contaminated. |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect clothing and skin from potential spills. |
| Respiratory Protection | Not generally required | Work in a well-ventilated area. If heating this compound and fumes are generated, use a fume hood. |
Operational Plan: Safe Handling and Storage
Proper handling and storage are vital for maintaining the quality and stability of this compound. Lipids can be susceptible to oxidation and hydrolysis.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store this compound in a cool, dry, and well-ventilated area.[1][2]
-
For long-term storage, it is recommended to keep it in a tightly sealed container at -20°C.
-
To prevent oxidation, consider purging the container with an inert gas like nitrogen or argon before sealing.
Handling Procedures:
-
Before handling, ensure you are wearing the appropriate PPE as listed in the table above.
-
Allow the container to reach room temperature before opening to prevent condensation of moisture, which can lead to hydrolysis.
-
Use clean, dry spatulas or pipettes to handle the substance.
-
Avoid creating aerosols or dust.
-
After handling, tightly reseal the container.
-
Wash hands thoroughly with soap and water after handling is complete.
Disposal Plan: Managing this compound Waste
This compound is not classified as hazardous waste.[1] However, all laboratory waste should be disposed of in accordance with institutional and local regulations.
Decontamination:
-
For small spills, wipe up with an absorbent material such as paper towels.
-
Clean the spill area with soap and water.
Waste Disposal:
-
Uncontaminated this compound can typically be disposed of in the regular trash.
-
If this compound is mixed with a hazardous substance, it must be disposed of as hazardous waste, following your institution's specific procedures.
-
Empty containers should be rinsed with a suitable solvent, and the rinsate collected for proper disposal if contaminated. Deface the label of the empty container before discarding it in the regular trash.
Experimental Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
